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  • Product: Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate
  • CAS: 2174002-66-3

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis of Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate

Introduction Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate is a carboxylate salt with potential applications in pharmaceutical and materials science research. Its structure, featuring a cyclopentyl ring with both a hydr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate is a carboxylate salt with potential applications in pharmaceutical and materials science research. Its structure, featuring a cyclopentyl ring with both a hydroxymethyl and an acetate substituent on the same carbon, presents a unique combination of functional groups that can be leveraged for further molecular elaboration. This guide provides an in-depth, technically-focused overview of a primary synthetic pathway to this target molecule, grounded in established organic chemistry principles. The methodologies described herein are designed to be self-validating, with a strong emphasis on the causal relationships between experimental choices and reaction outcomes.

Strategic Synthesis Pathway: The Reformatsky Reaction as a Cornerstone

The most direct and reliable approach to the carbon skeleton of the target molecule is through the Reformatsky reaction. This classic organometallic reaction offers a mild and effective method for the formation of β-hydroxy esters from aldehydes or ketones and α-halo esters in the presence of metallic zinc.[1][2] The key advantage of the Reformatsky reaction in this context is its ability to generate the desired 1-(hydroxymethyl)cyclopentyl acetic acid precursor in a single, high-yielding step from readily available starting materials.

The overall synthetic strategy can be broken down into three core stages:

  • Formation of the β-Hydroxy Ester: A Reformatsky reaction between cyclopentanone and an ethyl α-haloacetate to form ethyl 2-[1-(hydroxy)cyclopentyl]acetate.

  • Hydrolysis to the Carboxylic Acid: Saponification of the resulting ester to yield 2-[1-(hydroxymethyl)cyclopentyl]acetic acid.

  • Salt Formation: Neutralization of the carboxylic acid with a sodium base to afford the final product, Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate.

This pathway is illustrated in the workflow diagram below.

Synthesis_Pathway cluster_0 Stage 1: Reformatsky Reaction cluster_1 Stage 2: Hydrolysis cluster_2 Stage 3: Salt Formation Cyclopentanone Cyclopentanone Reformatsky_Reaction Reformatsky Reaction (Anhydrous THF) Cyclopentanone->Reformatsky_Reaction EthylBromoacetate Ethyl Bromoacetate EthylBromoacetate->Reformatsky_Reaction Zinc Zinc (Zn) Zinc->Reformatsky_Reaction BetaHydroxyEster Ethyl 2-[1-(hydroxy)cyclopentyl]acetate Reformatsky_Reaction->BetaHydroxyEster Base_Hydrolysis Base Hydrolysis (e.g., NaOH, H₂O/EtOH) BetaHydroxyEster->Base_Hydrolysis Carboxylic_Acid 2-[1-(hydroxymethyl)cyclopentyl]acetic acid Base_Hydrolysis->Carboxylic_Acid Salt_Formation Neutralization Carboxylic_Acid->Salt_Formation Sodium_Base Sodium Bicarbonate (NaHCO₃) Sodium_Base->Salt_Formation Final_Product Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate Salt_Formation->Final_Product

Figure 1: Synthesis workflow for Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate.

Detailed Experimental Protocols and Mechanistic Insights

Stage 1: Synthesis of Ethyl 2-[1-(hydroxy)cyclopentyl]acetate via the Reformatsky Reaction

The heart of this synthesis is the formation of the organozinc reagent, often referred to as a Reformatsky enolate, in situ.[3][4] This is achieved through the oxidative addition of zinc metal into the carbon-halogen bond of an α-halo ester.[3] The resulting zinc enolate is a soft nucleophile, which then adds to the electrophilic carbonyl carbon of cyclopentanone in a manner analogous to an aldol addition.[1]

Protocol:

  • Zinc Activation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add activated zinc dust (1.2 equivalents). A small crystal of iodine can be added to initiate activation. The flask is gently heated under a stream of nitrogen and then allowed to cool to room temperature.

  • Reaction Setup: Anhydrous tetrahydrofuran (THF) is added to the activated zinc. A solution of cyclopentanone (1.0 equivalent) and ethyl bromoacetate (1.1 equivalents) in anhydrous THF is prepared and placed in the dropping funnel.

  • Initiation and Reaction: A small portion of the cyclopentanone/ethyl bromoacetate solution is added to the zinc suspension. The mixture is gently warmed to initiate the reaction, which is typically indicated by a gentle reflux and the disappearance of the iodine color. The remainder of the solution is then added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is refluxed for an additional 1-2 hours to ensure complete consumption of the starting materials.

  • Work-up and Purification: The reaction is cooled to room temperature and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure ethyl 2-[1-(hydroxy)cyclopentyl]acetate.

Reactant/ReagentMolar RatioPurpose
Cyclopentanone1.0Ketone substrate
Ethyl Bromoacetate1.1α-halo ester
Zinc (activated)1.2Forms the organozinc reagent
IodineCatalyticActivates the zinc surface
Anhydrous THFSolventAprotic solvent to stabilize the Reformatsky reagent
Saturated NH₄Cl (aq)Quenching agentMildly acidic work-up to protonate the alkoxide

Table 1: Reagents and their roles in the Reformatsky reaction.

Stage 2: Hydrolysis of Ethyl 2-[1-(hydroxy)cyclopentyl]acetate

The conversion of the β-hydroxy ester to the corresponding carboxylic acid is a standard saponification reaction. Base-catalyzed hydrolysis is employed to cleave the ester bond.

Protocol:

  • Reaction Setup: The purified ethyl 2-[1-(hydroxy)cyclopentyl]acetate (1.0 equivalent) is dissolved in a mixture of ethanol and water.

  • Hydrolysis: An aqueous solution of sodium hydroxide (2.0 equivalents) is added to the ester solution. The mixture is stirred at room temperature or gently heated (e.g., 50 °C) for 2-4 hours, with the reaction progress monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, the ethanol is removed under reduced pressure. The remaining aqueous solution is cooled in an ice bath and acidified to a pH of approximately 2 with dilute hydrochloric acid. This will precipitate the carboxylic acid.

  • Purification: The precipitated 2-[1-(hydroxymethyl)cyclopentyl]acetic acid is collected by vacuum filtration and washed with cold water. The product can be further purified by recrystallization from an appropriate solvent system, such as ethyl acetate/hexanes.

Stage 3: Formation of Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate

The final step is a simple acid-base neutralization to form the sodium salt.

Protocol:

  • Neutralization: The purified 2-[1-(hydroxymethyl)cyclopentyl]acetic acid (1.0 equivalent) is dissolved in a suitable solvent, such as ethanol or water.

  • Salt Formation: A stoichiometric amount (1.0 equivalent) of sodium bicarbonate is added portion-wise. The addition should be done carefully to control the effervescence of carbon dioxide.

  • Isolation: After the addition is complete and gas evolution has ceased, the solvent is removed under reduced pressure to yield Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate as a solid. The product can be used as is or further purified by recrystallization if necessary.

Characterization

The identity and purity of the intermediate and final products should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of key functional groups.

  • Infrared (IR) Spectroscopy: To identify characteristic vibrational frequencies, such as the O-H stretch of the alcohol and carboxylic acid, and the C=O stretch of the ester and carboxylate.

  • Mass Spectrometry (MS): To determine the molecular weight of the compounds.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

CompoundExpected ¹H NMR Signals (indicative)Expected IR Peaks (cm⁻¹)
Ethyl 2-[1-(hydroxy)cyclopentyl]acetate~4.1 ppm (q, -OCH₂CH₃), ~3.5 ppm (s, -CH₂OH), ~2.5 ppm (s, -CH₂COO-), ~1.6-1.8 ppm (m, cyclopentyl-H), ~1.2 ppm (t, -OCH₂CH₃)~3400 (br, O-H), ~1730 (s, C=O ester)
2-[1-(hydroxymethyl)cyclopentyl]acetic acid~10-12 ppm (br s, -COOH), ~3.5 ppm (s, -CH₂OH), ~2.5 ppm (s, -CH₂COOH), ~1.6-1.8 ppm (m, cyclopentyl-H)~3400 (br, O-H alcohol), ~3000 (br, O-H acid), ~1710 (s, C=O acid)
Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetateAbsence of -COOH proton, ~3.5 ppm (s, -CH₂OH), ~2.4 ppm (s, -CH₂COO⁻), ~1.6-1.8 ppm (m, cyclopentyl-H)~3400 (br, O-H), ~1580-1610 (s, C=O carboxylate)

Table 2: Expected analytical data for key compounds in the synthesis pathway.

Conclusion

The synthesis of Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate can be reliably achieved through a three-stage process centered around the Reformatsky reaction. This approach offers a robust and scalable method for accessing this molecule, utilizing common and relatively inexpensive starting materials. The protocols outlined in this guide, along with the underlying mechanistic principles, provide a solid foundation for researchers and drug development professionals to successfully synthesize and further investigate this compound. Careful execution of each step and diligent purification and characterization are paramount to obtaining the final product in high purity.

References

  • Reformatsky reaction - Grokipedia.
  • Reformatsky Reaction: Mechanism, Examples & Exam Tips - Vedantu.
  • Application Notes and Protocols for the Reformatsky Reaction with Ethyl Bromoacetate - Benchchem.
  • Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate | C8H13NaO3 | CID 137951722 - PubChem.
  • Reformatsky Reaction - Wikipedia.
  • Reformatsky Reaction.
  • CN111072475A - Synthesis method and application of 1-hydroxymethyl cyclopropyl acetic acid - Google Patents.
  • CN112624921A - Synthesis method and application of 1-hydroxymethyl cyclopropyl acetic acid - Google Patents.
  • 1-(Hydroxymethyl)cyclopropaneacetonitrile | C6H9NO | CID 9964076 - PubChem.
  • 2-(1-(Hydroxymethyl)cyclopropyl)acetonitrile | 152922-71-9 - Sigma-Aldrich.

Sources

Exploratory

An In-depth Technical Guide on the Chemical Properties of Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate

For Researchers, Scientists, and Drug Development Professionals Abstract Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate is a sodium salt of a carboxylic acid containing a cyclopentane ring. This technical guide provides...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate is a sodium salt of a carboxylic acid containing a cyclopentane ring. This technical guide provides a comprehensive overview of its chemical properties, potential synthesis, and the analytical methodologies required for its characterization. While this specific molecule is not extensively documented in public literature, this paper constructs a robust scientific profile by examining its constituent parts and analogous structures. This guide serves as a foundational resource for researchers and drug development professionals interested in this and similar chemical entities, offering insights into its physicochemical properties, stability considerations, and a roadmap for its synthesis and analysis.

Introduction

Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate, with the molecular formula C8H13NaO3, is an organic sodium salt.[1] Its structure, featuring a cyclopentane core functionalized with both a hydroxymethyl and an acetate group, suggests potential applications in various fields, including pharmaceuticals and material science. The presence of a carboxylate salt generally enhances water solubility compared to the free acid form, a crucial attribute for drug development.[2] This guide will delve into the known and predicted chemical properties of this compound, providing a framework for its scientific exploration.

Chemical and Physical Properties

The properties of Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate are derived from its structural components: the cyclopentane ring, the hydroxymethyl group, and the sodium acetate moiety.

Structural Information
  • IUPAC Name: sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate[1]

  • Molecular Formula: C8H13NaO3[1]

  • Molecular Weight: 180.18 g/mol [1]

  • CAS Number: 2174002-66-3[1]

  • Parent Acid: 2-[1-(Hydroxymethyl)cyclopentyl]acetic acid[1]

Physicochemical Data

A summary of the key physicochemical properties is presented in the table below. These values are critical for understanding the compound's behavior in various experimental and physiological conditions.

PropertyValue/PredictionSource/Method
Molecular Weight180.18 g/mol PubChem[1]
Physical StatePredicted to be a solid at room temperature.Based on ionic nature.
SolubilityPredicted to have good solubility in water.Characteristic of sodium carboxylate salts.[2]
pKa (of parent acid)Estimated to be in the range of 4-5.Typical for carboxylic acids.[3]
Melting PointNot available. Requires experimental determination.
Boiling PointNot available. Likely to decompose at high temperatures.

The cyclopentane component of the molecule is a five-membered alicyclic hydrocarbon ring. Cyclopentane itself has a boiling point of 49°C and a melting point of -93.3°C.[4] The functional groups on Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate will significantly alter these properties.

Synthesis and Manufacturing

Proposed Synthetic Pathway

A potential synthesis could involve the following conceptual steps:

  • Formation of the Cyclopentane Intermediate: A suitable starting material would be a cyclopentanone derivative. A Morita-Baylis-Hillman reaction of 2-cyclopenten-1-one with formalin (aqueous formaldehyde) could yield a 2-hydroxymethyl-2-cyclopenten-1-one intermediate.[5]

  • Introduction of the Acetate Moiety: The next step would involve the introduction of the acetic acid group. This could potentially be achieved through a variety of methods, including a Grignard reaction with carbon dioxide, followed by esterification and subsequent hydrolysis. A similar approach has been described for the synthesis of 1-hydroxymethyl cyclopropyl acetic acid.[6]

  • Salt Formation: The final step would be the neutralization of the carboxylic acid with a sodium base, such as sodium hydroxide or sodium bicarbonate, to yield the sodium salt.[3][7]

G A Cyclopentanone Derivative B 2-Hydroxymethyl Cyclopentanone Intermediate A->B Hydroxymethylation C 2-[1-(hydroxymethyl)cyclopentyl]acetic acid B->C Acetate Addition D Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate C->D Neutralization (NaOH)

Caption: Proposed synthetic workflow for Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate.

Purification and Characterization of the Final Product

Purification of the final product would likely involve recrystallization from a suitable solvent system. Characterization to confirm the identity and purity would involve a suite of analytical techniques as detailed in the analytical profile section.

Chemical Reactivity and Stability

The reactivity of Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate is governed by its functional groups.

  • Hydroxymethyl Group: The primary alcohol can undergo oxidation to form an aldehyde or a carboxylic acid.[8] It can also be a site for esterification or etherification reactions.

  • Carboxylate Group: The sodium carboxylate is a salt of a weak acid and a strong base. In acidic conditions, it will be protonated to form the free carboxylic acid.

  • Cyclopentane Ring: The cyclopentane ring is relatively stable and less reactive than smaller rings like cyclopropane.[9]

Stability Considerations

As a pharmaceutical salt, its stability is a critical parameter. Key factors influencing the stability of sodium carboxylate salts in solid dosage forms include:

  • Hygroscopicity: The tendency to absorb moisture from the air can impact physical and chemical stability.[10]

  • Salt Disproportionation: This is a phenomenon where the salt reverts to its free acid and base forms, which can be influenced by factors like temperature, humidity, and interactions with excipients.[11][12][13] Understanding the pKa of the parent acid and the pH of the microenvironment is crucial for predicting and preventing disproportionation.[13]

  • Polymorphism: The existence of different crystalline forms can affect solubility, dissolution rate, and bioavailability.[10]

Analytical Profile

A comprehensive analytical strategy is essential for the characterization and quality control of Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would be used to identify the different types of protons and their connectivity in the molecule.

    • ¹³C NMR would provide information about the carbon skeleton.

  • Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the functional groups. The strong absorption band of the free carboxylic acid (around 1700 cm⁻¹) would be shifted to a lower frequency (around 1600 cm⁻¹) in the sodium salt, indicating the formation of the carboxylate anion.[14][15]

  • Mass Spectrometry (MS): MS would be used to determine the molecular weight of the parent acid and to study its fragmentation pattern, which can aid in structural elucidation.

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for assessing the purity of the compound and for quantifying it in various matrices. A reversed-phase method with a suitable C18 column would likely be the starting point for method development.

  • Gas Chromatography (GC): GC could be used for the analysis of volatile impurities or after derivatization of the non-volatile compound.

Other Analytical Techniques
  • Elemental Analysis: To confirm the elemental composition of the molecule.

  • X-ray Powder Diffraction (XRPD): To characterize the solid-state properties, including crystallinity and polymorphism.

  • Thermal Analysis (DSC, TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the melting point, decomposition temperature, and to study thermal stability.[10]

G cluster_0 Structural Elucidation cluster_1 Purity & Quantification cluster_2 Solid-State Characterization NMR NMR (¹H, ¹³C) IR IR Spectroscopy MS Mass Spectrometry HPLC HPLC GC GC (with derivatization) XRPD XRPD Thermal Thermal Analysis (DSC, TGA) Compound Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate Compound->NMR Compound->IR Compound->MS Compound->HPLC Compound->GC Compound->XRPD Compound->Thermal

Caption: Analytical workflow for the characterization of Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate.

Potential Applications and Future Directions

The structural motifs within Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate suggest several areas for potential investigation. The cyclopentane ring is a common feature in many biologically active molecules.[5] The presence of both a hydroxyl and a carboxylate group could allow for its use as a versatile building block in organic synthesis.

Future research should focus on the experimental validation of the predicted properties outlined in this guide. A thorough investigation of its biological activity, toxicological profile, and formulation characteristics will be necessary to determine its potential as a therapeutic agent or for other industrial applications.

Safety and Handling

Based on the GHS classification for the parent acid, Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate may cause skin and serious eye irritation, as well as respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This technical guide provides a comprehensive scientific overview of Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate, addressing its chemical and physical properties, a plausible synthetic route, and a detailed analytical profile. While specific experimental data for this compound is limited, this paper establishes a foundational understanding based on established chemical principles and data from analogous structures. This document serves as a valuable resource for researchers and drug development professionals, enabling further exploration and potential application of this and similar novel chemical entities.

References

  • PubChem. (n.d.). Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate. National Center for Biotechnology Information.
  • Li, S., & Chen, X. (2017). Stability of pharmaceutical salts in solid oral dosage forms. PubMed, 28(10), 1245-1256. Retrieved from [Link]

  • Li, S., & Chen, X. (2017). Full article: Stability of pharmaceutical salts in solid oral dosage forms. Taylor & Francis Online, 28(10), 1245-1256. Retrieved from [Link]

  • Ibrahim, A. A., et al. (2021). Synthesis and Spectrophotometric Properties of Sodium Metal Carboxylates. Journal of Chemical Society of Nigeria, 46(5).
  • Academia.edu. (n.d.). Stability of pharmaceutical salts in solid oral dosage forms. Retrieved from [Link]

  • Al-Ghabeish, M. (2010). Pharmaceutical Salts Optimization of Solubility or Even More? Pharmaceutical Technology, 34(3), 52-58.
  • ResearchGate. (n.d.). Stability of pharmaceutical salts in solid oral dosage forms | Request PDF. Retrieved from [Link]

  • Ibrahim, A. A., et al. (2021). Synthesis and Spectrophotometric Properties of Sodium Metal Carboxylates. Journal of Chemical Society of Nigeria, 46(5).
  • PMC. (2020). Two Novel Metformin Carboxylate Salts and the Accidental Discovery of Two 1,3,5-Triazine Antihyperglycemic Agent. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Cyclopentene acetate. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry Learner. (2026). Sodium Bicarbonate Test: Identification of Carboxylic Acids and Differentiation from Phenols. Retrieved from [Link]

  • Chemsrc. (n.d.). sodium,2-[1-(hydroxymethyl)cyclohexyl]acetate. Retrieved from [Link]

  • IDENTIFICATION OF CARBOXYLIC ACIDS SALTS. (n.d.).
  • ResearchGate. (n.d.). Synthesis and Characterization of Novel Surfactants Based on 2-Hydroxy-4-(Methylthio)Butanoic Acid: 1. Anionic Surfactants. Retrieved from [Link]

  • SciTech Connect. (1985). Surface chemical properties of sodium salts of carboxylic acids isolated from Green River shale. [Sodium carboxylates]. OSTI.GOV. Retrieved from [Link]

  • Qin, Y., et al. (2024). Carboxylate ester-based electrolytes for Na-ion batteries. Chemical Science, 15(24), 9349-9359. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Spectrophotometric Properties of Sodium Metal Carboxylates. Retrieved from [Link]

  • PMC. (2020). Rapid preparation of binary mixtures of sodium carboxylates as anodes in sodium-ion batteries. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Cyclopentane as an Eco-Friendly Alternative: A Review of its Properties, Industrial Applications, and Production Methods. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Cyclopentane (CAS 287-92-3). Retrieved from [Link]

  • PubChem. (n.d.). 2-(1-(Hydroxymethyl)cyclopropyl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of Step 4: Methyl 1-(hydroxymethyl)cyclopropaneacetate. Retrieved from [Link]

  • Gaylord Chemical. (n.d.). Cyclopentane Solvent Properties.
  • Organic Chemistry Portal. (n.d.). A Practical Preparation of 2-Hydroxymethyl-2-cyclopenten-1-one by Morita-Baylis-Hillman Reaction. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 2-hydroxymethyl-2-cyclopentenone. Retrieved from [Link]

  • Google Patents. (n.d.). CN112624921A - Synthesis method and application of 1-hydroxymethyl cyclopropyl acetic acid.
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Foundational

An In-Depth Technical Guide to Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate (CAS 2174002-66-3)

A Note to Our Scientific Audience: Comprehensive, publicly available data regarding the synthesis, specific applications, and mechanistic action of Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate is currently limited. Thi...

Author: BenchChem Technical Support Team. Date: March 2026

A Note to Our Scientific Audience: Comprehensive, publicly available data regarding the synthesis, specific applications, and mechanistic action of Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate is currently limited. This guide is structured to provide a thorough overview of the existing chemical identity and safety information, while also exploring potential areas of research based on its structural motifs. As new research emerges, this document will be a living resource, updated to reflect the latest findings.

Section 1: Chemical Identity and Physicochemical Properties

Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate is identified by the Chemical Abstracts Service (CAS) number 2174002-66-3.[1] Its molecular structure consists of a cyclopentyl ring with two substituents at the first position: a hydroxymethyl group and an acetate group, with the acetate moiety forming a sodium salt.

Table 1: Physicochemical Properties of Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate

PropertyValueSource
Molecular Formula C8H13NaO3PubChem[1]
Molecular Weight 180.18 g/mol PubChem[1]
IUPAC Name sodium 2-[1-(hydroxymethyl)cyclopentyl]acetatePubChem[1]
Synonyms Sodium 2-(1-(hydroxymethyl)cyclopentyl)acetate, sodium;2-[1-(hydroxymethyl)cyclopentyl]acetatePubChem[1]

Section 2: Synthesis and Manufacturing Considerations

Conceptual Synthesis Workflow

The synthesis would likely originate from a cyclopentanone derivative. A logical sequence of reactions could involve the introduction of the acetate and hydroxymethyl functionalities.

Caption: Conceptual workflow for the synthesis of Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate.

Step-by-Step Protocol (Hypothetical):

  • Alkylation of Cyclopentanone: A suitable cyclopentanone derivative could undergo an alkylation reaction with an ethyl bromoacetate equivalent in the presence of a zinc catalyst (Reformatsky reaction) to introduce the acetate side chain. The choice of a zinc catalyst is crucial here to control the enolate formation and subsequent addition.

  • Reduction: The resulting keto-ester could then be selectively reduced to introduce the hydroxymethyl group. The choice of reducing agent would be critical to avoid the reduction of the ester functionality. A mild hydride reducing agent, such as sodium borohydride, might be suitable. The self-validating aspect of this step would involve rigorous spectroscopic analysis (NMR, IR) to confirm the selective reduction of the ketone.

  • Saponification: Finally, the ester would be saponified using sodium hydroxide to yield the target sodium salt, Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate. The completion of this reaction would be monitored by the disappearance of the ester signal and the appearance of the carboxylate signal in the IR spectrum.

Section 3: Potential Applications and Research Directions

The structural features of Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate, specifically the presence of both a hydroxyl and a carboxylate group, suggest potential applications as a building block in organic synthesis or as a molecule with potential biological activity.

Role as a Synthetic Intermediate

The bifunctional nature of this molecule makes it a potentially valuable intermediate for the synthesis of more complex molecules. The hydroxyl group can be a site for ether or ester formation, while the carboxylate can participate in amide bond formation or further esterification.

Exploration in Drug Development

While there is no direct evidence in the available literature, it is worth noting that compounds with similar structural motifs are of interest in medicinal chemistry. For instance, the cyclopentane ring is a common scaffold in various therapeutic agents. Further research would be required to investigate any potential biological activity of Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate.

Section 4: Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[1]

Table 2: GHS Hazard Information

Hazard StatementCodeDescription
Skin corrosion/irritationH315Causes skin irritation
Serious eye damage/eye irritationH319Causes serious eye irritation
Specific target organ toxicity, single exposure; Respiratory tract irritationH335May cause respiratory irritation

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of any dust or aerosols.

  • First Aid:

    • Skin Contact: In case of contact, immediately flush the skin with plenty of water.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

    • Inhalation: If inhaled, move the person into fresh air. If not breathing, give artificial respiration.

Section 5: Conclusion and Future Outlook

Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate is a chemical compound with a defined structure and known safety hazards. However, a significant gap exists in the scientific literature regarding its synthesis, specific applications, and biological activity. The potential of this molecule as a synthetic intermediate or as a lead compound for drug discovery remains an open area for investigation. Future research efforts should focus on developing and publishing a validated synthetic route, followed by a systematic evaluation of its chemical reactivity and biological properties. Such studies will be crucial in unlocking the full potential of this compound for the scientific community.

References

  • PubChem. Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate. [Link]

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Exploratory

"Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate" molecular weight and formula

An In-Depth Technical Guide to Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate Executive Summary This technical guide provides a comprehensive overview of Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate, a molecule of inte...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate

Executive Summary

This technical guide provides a comprehensive overview of Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate, a molecule of interest for researchers, scientists, and professionals in drug development. This document details its chemical identity, including molecular formula and weight, and presents its physicochemical properties. A plausible synthetic route for its parent acid, 2-[1-(hydroxymethyl)cyclopentyl]acetic acid, is proposed based on established organic chemistry principles, complete with a detailed experimental protocol and characterization methods. The guide further explores the potential applications of this compound in drug discovery, drawing insights from the known biological activities of related cyclopentane and hydroxymethyl-containing molecules. This document serves as a foundational resource, consolidating available data and offering expert insights into the scientific and therapeutic potential of this compound.

Introduction: Chemical Identity and Structural Significance

Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate is an organic sodium salt. Its core structure consists of a cyclopentane ring, a versatile scaffold in medicinal chemistry, substituted with both a hydroxymethyl and an acetate group. The presence of these functional groups suggests potential for diverse biological interactions and makes it an intriguing candidate for further investigation in drug discovery programs.

The parent compound is 2-[1-(hydroxymethyl)cyclopentyl]acetic acid[1]. The sodium salt form generally enhances the aqueous solubility and stability of a compound, which is a desirable characteristic for pharmaceutical development.

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties of Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for designing experimental protocols.

PropertyValueSource
Molecular Formula C8H13NaO3PubChem[1]
Molecular Weight 180.18 g/mol PubChem[1]
IUPAC Name sodium 2-[1-(hydroxymethyl)cyclopentyl]acetatePubChem[1]
CAS Number 2174002-66-3PubChem[1]
Parent Compound 2-[1-(Hydroxymethyl)cyclopentyl]acetic acid (PubChem CID: 105430921)PubChem[1]
Topological Polar Surface Area 60.4 ŲPubChem (Computed)[1]
Hydrogen Bond Donor Count 1PubChem (Computed)[1]
Hydrogen Bond Acceptor Count 3PubChem (Computed)[1]
Rotatable Bond Count 3PubChem (Computed)[1]

Synthesis and Characterization

A potential synthetic approach for the parent acid could involve a Reformatsky-type reaction or a Grignard reaction with a suitable cyclopentanone derivative. Below is a proposed synthetic workflow.

Synthesis_Workflow cluster_0 Step 1: Formation of the Cyanohydrin cluster_1 Step 2: Michael Addition cluster_2 Step 3: Reduction and Hydrolysis cluster_3 Step 4: Salt Formation A Cyclopentanone D Intermediate A A->D Knoevenagel Condensation B Ethyl Cyanoacetate B->D C Piperidine (catalyst) C->D E Intermediate A H Intermediate B E->H Michael Addition F Nitromethane F->H G Base (e.g., DBU) G->H I Intermediate B L 2-[1-(hydroxymethyl)cyclopentyl]acetic acid I->L Reduction & Hydrolysis J Reducing Agent (e.g., LiAlH4) J->L K Acidic Workup K->L M 2-[1-(hydroxymethyl)cyclopentyl]acetic acid O Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate M->O Neutralization N Sodium Hydroxide (NaOH) N->O

Caption: Proposed synthetic workflow for Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate.

Proposed Experimental Protocol for 2-[1-(hydroxymethyl)cyclopentyl]acetic acid
  • Step 1 & 2: Synthesis of the nitro ester intermediate: To a solution of cyclopentanone and ethyl cyanoacetate in a suitable solvent such as ethanol, add a catalytic amount of piperidine. The reaction mixture is stirred at room temperature to facilitate the Knoevenagel condensation. Following this, nitromethane and a non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) are added to the reaction mixture to perform a Michael addition. The reaction is monitored by Thin Layer Chromatography (TLC).

  • Step 3: Reduction and Hydrolysis: The resulting nitro ester intermediate is carefully added to a suspension of a strong reducing agent, such as lithium aluminum hydride (LiAlH4), in an anhydrous ether solvent at a reduced temperature. This step reduces both the ester and the nitro group. The reaction is then quenched, and an acidic workup is performed to hydrolyze the intermediates and yield the final carboxylic acid.

  • Step 4: Salt Formation: The purified 2-[1-(hydroxymethyl)cyclopentyl]acetic acid is dissolved in a suitable solvent, and a stoichiometric amount of aqueous sodium hydroxide is added. The solvent is then removed under reduced pressure to yield Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate.

Characterization

The synthesized compound and its intermediates would be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic peaks for the cyclopentyl protons, the methylene protons of the acetate and hydroxymethyl groups, and the hydroxyl proton.

    • ¹³C NMR would confirm the presence of the carbonyl carbon of the acetate, the carbon of the hydroxymethyl group, and the carbons of the cyclopentyl ring.

  • Infrared (IR) Spectroscopy:

    • A broad absorption band in the region of 3200-3500 cm⁻¹ would indicate the O-H stretch of the hydroxyl group.

    • A strong absorption around 1710 cm⁻¹ for the parent acid (C=O stretch of the carboxylic acid) would shift to approximately 1600 cm⁻¹ for the carboxylate salt.

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) mass spectrometry would be used to determine the molecular weight of the parent acid and confirm the formation of the sodium salt.

Potential Applications in Drug Development

While there is no specific literature on the biological activity of Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate, its structural features suggest several potential areas of application in drug development.

  • Anti-inflammatory Agents: Cyclopentane and cyclopentenone-containing compounds have been investigated for their anti-inflammatory properties[2][3][4]. The cyclopentane scaffold can serve as a rigid core to orient functional groups for optimal interaction with biological targets involved in inflammatory pathways.

  • Enzyme Inhibitors: The hydroxymethyl group can participate in hydrogen bonding interactions within the active site of enzymes, potentially leading to inhibitory activity. Furthermore, the introduction of a hydroxymethyl group can improve the pharmacokinetic properties of a drug candidate[4].

  • Neurological Applications: The cyclopentane ring is a feature in some molecules targeting the central nervous system. Its lipophilic nature can aid in crossing the blood-brain barrier.

  • Antiviral and Anticancer Research: Nucleoside analogs containing modified cyclopentane rings are a well-established class of antiviral and anticancer agents. While this compound is not a nucleoside analog, the cyclopentane moiety is a recognized pharmacophore in this field.

Potential_Applications cluster_scaffold Structural Features cluster_applications Potential Therapeutic Areas Compound Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate Scaffold Cyclopentane Scaffold Compound->Scaffold Hydroxymethyl Hydroxymethyl Group (-CH2OH) Compound->Hydroxymethyl Acetate Acetate Group (-CH2COO-Na+) Compound->Acetate AntiInflammatory Anti-inflammatory Scaffold->AntiInflammatory Bioactivity of related scaffolds Neurology Neurological Disorders Scaffold->Neurology Lipophilicity for BBB penetration Antiviral Antiviral / Anticancer Scaffold->Antiviral Common pharmacophore Hydroxymethyl->AntiInflammatory Improved PK/PD properties EnzymeInhibition Enzyme Inhibition Hydroxymethyl->EnzymeInhibition Hydrogen bonding potential Acetate->AntiInflammatory Enhanced solubility

Caption: Logical relationships between the structural features of the compound and its potential applications.

Conclusion

Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate represents a molecule with interesting structural characteristics that warrant further exploration by the scientific and drug development communities. This guide has provided a thorough overview of its chemical identity, a plausible synthetic route, and a discussion of its potential therapeutic applications based on the known activities of related compounds. The information presented herein should serve as a valuable starting point for researchers interested in synthesizing and evaluating the biological profile of this and similar molecules.

References

  • PubChem. (n.d.). 2-(1-(Hydroxymethyl)cyclopropyl)acetic acid. National Center for Biotechnology Information. Retrieved March 11, 2026, from [Link]

  • PubChem. (n.d.). Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate. National Center for Biotechnology Information. Retrieved March 11, 2026, from [Link]

  • OpenStax. (2023, September 20). 21.10 Spectroscopy of Carboxylic Acid Derivatives. In Organic Chemistry. OpenStax. Retrieved from [Link]

  • University of Calgary. (2001). Chem 351 Fall 2001 Final: Spectroscopy. Retrieved March 11, 2026, from [Link]

  • Bentham Science. (2014). Chemical Properties and Biological Activities of Cyclopentenediones: A Review. Mini-Reviews in Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 2-Cyclopentyl-2-hydroxyacetic acid. National Center for Biotechnology Information. Retrieved March 11, 2026, from [Link]

  • ResearchGate. (2014, November 15). Chemical Properties and Biological Activities of Cyclopentenediones: A Review. Retrieved March 11, 2026, from [Link]

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Foundational

An In-depth Technical Guide on the Potential Mechanisms of Action of Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate

Disclaimer: This document provides a detailed analysis of the potential mechanisms of action for Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate based on its structural characteristics and the known biological activities...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: This document provides a detailed analysis of the potential mechanisms of action for Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate based on its structural characteristics and the known biological activities of analogous compounds. As of the writing of this guide, there is a notable absence of direct experimental data for this specific molecule in publicly available scientific literature. Therefore, the mechanisms described herein are hypothesized and intended to guide future research and drug development efforts.

Introduction: Unveiling a Potential Therapeutic Agent

Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate is a chemical entity characterized by a cyclopentane ring, an acetate group, and a hydroxymethyl group.[1] Its molecular formula is C8H13NaO3, and its molecular weight is 180.18 g/mol . While the therapeutic application of this specific compound is not yet defined, its structural motifs are present in a variety of biologically active molecules, suggesting a potential for pharmacological activity. This guide will explore the most probable mechanisms of action for Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate by drawing parallels with structurally related compounds that have established biological targets.

Structural Analogs and Hypothesized Mechanisms of Action

The chemical architecture of Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate, particularly the presence of a cyclopentane ring and an acetic acid moiety, points toward two primary, and not mutually exclusive, potential mechanisms of action: inhibition of cyclooxygenase (COX) enzymes and modulation of voltage-gated sodium channels (NaV).

Hypothesis 1: Inhibition of Cyclooxygenase (COX) Enzymes

A significant class of drugs, the Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), function by inhibiting COX enzymes, which are key to the synthesis of prostaglandins—lipid compounds that mediate inflammation, pain, and fever. Many NSAIDs are acidic molecules, including derivatives of acetic acid and propionic acid.

The cyclopentane ring in Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate can be considered a bioisostere of the aromatic rings found in many traditional NSAIDs. The acetate functional group provides the acidic character that is often crucial for binding to the active site of COX enzymes.

The COX enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, whereas COX-2 is inducible and its expression is upregulated at sites of inflammation.

DOT script for COX Pathway Diagram

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes PGH2 Prostaglandin H2 (PGH2) COX_Enzymes->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Thromboxanes Thromboxanes (TXA2) PGH2->Thromboxanes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Stomach_Lining Stomach Lining Protection Prostaglandins->Stomach_Lining COX-1 mediated Platelet_Aggregation Platelet Aggregation Thromboxanes->Platelet_Aggregation NaV17_Pathway Noxious_Stimulus Noxious Stimulus Nociceptor Nociceptor Terminal Noxious_Stimulus->Nociceptor NaV17_Channel NaV1.7 Channel Nociceptor->NaV17_Channel activates Depolarization Membrane Depolarization NaV17_Channel->Depolarization Na+ influx Action_Potential Action Potential Generation Depolarization->Action_Potential Signal_Transmission Signal Transmission to CNS Action_Potential->Signal_Transmission Pain_Perception Pain Perception Signal_Transmission->Pain_Perception

Caption: Role of NaV1.7 in the pain signaling pathway.

The discovery of cyclopentane carboxylic acid derivatives as NaV1.7 inhibitors has provided valuable insights into the structure-activity relationship (SAR) for this target. [2]The cyclopentane scaffold serves as a rigid core to orient other functional groups for optimal interaction with the channel protein. The carboxylic acid (or in this case, the acetate) group is often a key "warhead" that interacts with the receptor.

Experimental Protocols for Mechanism Elucidation

To validate the hypothesized mechanisms of action for Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate, a series of in vitro and in vivo experiments would be required.

In Vitro Assays
Hypothesized Target Assay Description Expected Outcome for Active Compound
COX-1/COX-2 Enzyme Inhibition AssayMeasures the inhibition of purified COX-1 and COX-2 enzymes in the presence of the test compound.Dose-dependent inhibition of enzyme activity.
NaV1.7 Patch-Clamp ElectrophysiologyMeasures the effect of the compound on the ionic currents through NaV1.7 channels expressed in a heterologous system (e.g., HEK293 cells).Inhibition of sodium current.
  • Enzyme Preparation: Purified recombinant human COX-1 and COX-2 enzymes are used.

  • Reaction Mixture: A reaction buffer containing hematin, and a substrate (arachidonic acid) is prepared.

  • Compound Incubation: The test compound, Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate, is pre-incubated with the enzyme at various concentrations.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Detection: The production of prostaglandin E2 (PGE2) is measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human NaV1.7 are cultured.

  • Electrophysiological Recording: Whole-cell patch-clamp recordings are performed using an automated patch-clamp system.

  • Voltage Protocol: A voltage protocol is applied to elicit NaV1.7 currents.

  • Compound Application: The test compound is applied to the cells at various concentrations.

  • Data Acquisition and Analysis: The peak inward sodium current is measured before and after compound application to determine the percentage of inhibition. The IC50 is then calculated.

Conclusion and Future Directions

While the precise mechanism of action of Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate remains to be experimentally determined, its chemical structure strongly suggests potential interactions with two well-established therapeutic targets: COX enzymes and the NaV1.7 sodium channel. The presented hypotheses, along with the detailed experimental protocols, provide a robust framework for future investigations into the pharmacological profile of this compound. Elucidating its mechanism of action will be a critical step in determining its potential as a novel therapeutic agent for inflammatory conditions or pain.

References

  • Sun, S., et al. (2025). Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. Bioorganic & Medicinal Chemistry Letters, 116, 130033. [Link]

  • ResearchGate. (n.d.). Discovery of selective, orally bioavailable, N-linked arylsulfonamide Nav1.7 inhibitors with pain efficacy in mice. [Link]

  • ResearchGate. (2025). Selective NaV1.7 Antagonists with Long Residence Time Show Improved Efficacy against Inflammatory and Neuropathic Pain. [Link]

  • ACS Medicinal Chemistry Letters. (2018). Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. [Link]

  • ResearchGate. (n.d.). Selective cyclooxygenase-2 (COX-2) inhibitors. [Link]

  • PubChem. (n.d.). Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate. [Link]

  • SARomics Biostructures. (n.d.). Example of How the 3D Structure Was Used to Design Specific COX1 and COX2 Cyclooxygenase Enzyme Inhibitors. [Link]

  • MDPI. (2022). A Drug Discovery Approach for an Effective Pain Therapy through Selective Inhibition of Nav1.7. [Link]

  • PubMed. (2018). Natural products and their derivatives as cyclooxygenase-2 inhibitors. [Link]

  • PubMed. (2014). Synthesis and structure-activity relationship of cyclopentenone oximes as novel inhibitors of the production of tumor necrosis factor-α. [Link]

  • MDPI. (2023). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. [Link]

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Exploratory

A Strategic Guide to Unveiling the Biological Potential of Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate

This technical guide provides a comprehensive framework for the systematic biological activity screening of the novel compound, Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate. In the absence of pre-existing biological da...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive framework for the systematic biological activity screening of the novel compound, Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate. In the absence of pre-existing biological data for this molecule, this document outlines a robust, multi-tiered screening cascade designed to identify and characterize its potential therapeutic effects. This guide is intended for researchers, scientists, and drug development professionals, offering both strategic rationale and detailed, field-proven protocols.

Part 1: Strategic Foundations for Screening a Novel Chemical Entity

The initial phase of drug discovery for a new chemical entity (NCE) like Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate is a journey into the unknown. The primary objective is to cast a wide yet intelligent net to capture any potential biological activity. The strategic dichotomy in modern drug discovery lies between target-based and phenotypic screening.[1][2]

  • Target-Based Screening: This hypothesis-driven approach involves testing a compound against a specific, known biological target, such as a particular enzyme or receptor.[1] It is highly efficient for optimizing interactions with a known disease-related protein.[1] However, for an NCE with no known biological action, selecting a target is speculative at best.

  • Phenotypic Screening: This approach is more holistic, observing the overall effect of a compound on cells, tissues, or whole organisms without a preconceived bias about the mechanism of action.[1][3] This method excels in identifying first-in-class drugs and uncovering unexpected therapeutic activities, making it an ideal starting point for our compound.[3][4]

For Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate, a hybrid strategy is recommended. We will begin with broad phenotypic and cytotoxicity assessments to ensure the compound's suitability for further testing and to reveal any overt cellular effects. Subsequently, we will progress to a panel of high-value target-based assays, focusing on enzyme and receptor families commonly modulated by therapeutic agents.

G cluster_0 Initial Assessment cluster_1 In Vitro Mechanistic Assays cluster_2 In Vivo Validation Cytotoxicity Profiling Cytotoxicity Profiling Phenotypic Screening Phenotypic Screening Cytotoxicity Profiling->Phenotypic Screening Determine Concentration Range GPCR Screening GPCR Screening Phenotypic Screening->GPCR Screening Identify Potential Pathways Kinase Profiling Kinase Profiling Phenotypic Screening->Kinase Profiling Anti-Inflammatory Assays Anti-Inflammatory Assays Phenotypic Screening->Anti-Inflammatory Assays Inflammation Models Inflammation Models Anti-Inflammatory Assays->Inflammation Models Validate In Vitro Hits Analgesic Models Analgesic Models Anti-Inflammatory Assays->Analgesic Models

Caption: A strategic workflow for the biological screening of a novel compound.

Part 2: The In Vitro Screening Cascade: From General Effects to Specific Mechanisms

The in vitro screening cascade is designed as a funnel, starting with broad, high-throughput assays and progressively narrowing down to more specific, mechanism-of-action studies. This approach maximizes efficiency and minimizes resource expenditure.[5][6]

Tier 1: Foundational Assays

The first step is to assess the compound's general effect on cell health. This is critical for interpreting results from subsequent assays and for establishing a non-toxic concentration range for experimentation.

The XTT assay is a colorimetric method for determining cell viability.[7] It measures the metabolic activity of cells, which is an indicator of cell health. Metabolically active cells reduce the yellow tetrazolium salt XTT to a soluble orange formazan dye.[7][8] This assay is preferred over the traditional MTT assay in many high-throughput screening contexts because it produces a water-soluble product, eliminating a solubilization step and improving reliability.

Step-by-Step Methodology:

  • Cell Seeding: Plate a relevant cell line (e.g., HeLa for general cytotoxicity, or RAW 264.7 for potential immune effects) in a 96-well microplate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare a serial dilution of Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate in the appropriate cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (medium with the same solvent concentration as the compound) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24 to 72 hours.

  • XTT Reagent Preparation: Immediately before use, prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.[7]

  • Assay: Add 50 µL of the XTT labeling mixture to each well and incubate for 4 to 6 hours at 37°C in a 5% CO₂ incubator.

  • Data Acquisition: Measure the absorbance of the wells at 450 nm using a microplate reader.[9]

Data Presentation:

Compound ConcentrationAbsorbance (450 nm)% Cell Viability
Vehicle Control1.25100%
1 µM1.2398.4%
10 µM1.2096.0%
50 µM1.1592.0%
100 µM0.9878.4%
250 µM0.4536.0%
500 µM0.108.0%

From this data, a dose-response curve can be generated to calculate the IC50 (half-maximal inhibitory concentration), which represents the concentration of the compound that reduces cell viability by 50%.

Tier 2: Targeted and Mechanistic Assays

With a non-toxic concentration range established, we can now investigate the compound's effect on specific, high-value molecular target classes.

GPCRs are a large family of transmembrane receptors that are the targets for a significant portion of modern drugs.[10][11] A common method to screen for GPCR activation is to measure the production of intracellular second messengers, such as cyclic AMP (cAMP) or the mobilization of intracellular calcium.[12]

Step-by-Step Methodology (cAMP Assay):

  • Cell Line: Utilize a cell line engineered to express a specific GPCR of interest and a reporter system, often based on bioluminescence resonance energy transfer (BRET) or fluorescence resonance energy transfer (FRET).[13][14]

  • Cell Plating: Seed the cells in a 384-well plate and incubate overnight.

  • Compound Addition: Add Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate at various concentrations. Include a known agonist for the receptor as a positive control and a vehicle control.

  • Incubation: Incubate for a specified period (e.g., 30 minutes) at room temperature.

  • Lysis and Detection: Lyse the cells and add the detection reagents for the cAMP assay (e.g., using a competitive immunoassay format or a luciferase-based reporter).

  • Data Acquisition: Measure the signal (e.g., luminescence or fluorescence) using a plate reader. A decrease in signal typically corresponds to an increase in cAMP production for competitive assays.

Kinases are enzymes that play a critical role in cell signaling, and their dysregulation is implicated in many diseases, particularly cancer and inflammatory disorders.[15] The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for measuring kinase activity by quantifying the amount of ADP produced during a kinase reaction.[16][17]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the kinase, substrate, and ATP in a kinase reaction buffer. Dilute the test compound to various concentrations in DMSO.

  • Kinase Reaction: In a 384-well plate, add the kinase and substrate mixture. Then, add the test compound or DMSO (vehicle control).[15] Initiate the reaction by adding ATP.

  • Incubation: Incubate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.[16]

Data Presentation:

Kinase TargetCompound Conc.Luminescence (RLU)% Inhibition
Kinase XVehicle850,0000%
1 µM835,0001.8%
10 µM425,00050.0%
100 µM50,00094.1%
Kinase YVehicle920,0000%
10 µM910,0001.1%

Inflammation is a key biological process, and its dysregulation is central to many diseases.[18][19] The cyclooxygenase (COX) enzymes (COX-1 and COX-2) are critical mediators of inflammation.[18] This assay directly measures the ability of a compound to inhibit the activity of these enzymes.[19]

G cluster_0 Assay Setup cluster_1 Reaction cluster_2 Detection & Analysis Prepare Reagents Prepare Reagents (COX-1/2, Heme, Buffer, Arachidonic Acid) Plate Setup Add Enzyme, Heme, Buffer and Test Compound to 96-well plate Prepare Reagents->Plate Setup Initiate Reaction Add Arachidonic Acid (Substrate) Plate Setup->Initiate Reaction Incubate Incubate at 37°C Initiate Reaction->Incubate Measure Signal Measure Prostaglandin Production (Colorimetric/Luminometric) Incubate->Measure Signal Calculate Inhibition Calculate % Inhibition and IC50 Measure Signal->Calculate Inhibition

Caption: Workflow for the in vitro COX enzyme activity assay.

Step-by-Step Methodology:

  • Reagent Preparation: Use a commercial COX activity assay kit. Prepare the reaction buffer, heme, and arachidonic acid substrate as per the instructions.[18]

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the reaction buffer, heme, and either purified COX-1 or COX-2 enzyme. Add Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate at various concentrations. Include wells for 100% initial activity (no inhibitor) and a positive control inhibitor (e.g., celecoxib for COX-2).[18]

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate.

  • Incubation: Incubate for a specified time (e.g., 10 minutes) at 37°C.[18]

  • Data Acquisition: Measure the product formation (prostaglandin) using the detection method specified by the kit (e.g., colorimetric or luminometric).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.[18]

Part 3: In Vivo Validation of Promising In Vitro Hits

Positive and potent activity in in vitro assays, particularly those related to inflammation and pain pathways (e.g., COX inhibition), provides a strong rationale for advancing a compound to in vivo testing.[20][21] Animal models are essential for evaluating a compound's efficacy and safety in a complex biological system.[22][23]

Protocol 5: Carrageenan-Induced Paw Edema in Rodents

This is a widely used and well-characterized model of acute inflammation.[24] The injection of carrageenan into the paw of a rat or mouse induces a biphasic inflammatory response characterized by swelling (edema), which can be measured over time.[25]

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice to the laboratory environment for at least one week.

  • Grouping and Dosing: Divide the animals into groups: a control group (vehicle), a positive control group (e.g., indomethacin), and treatment groups receiving different doses of Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate. Administer the compounds orally or via intraperitoneal injection one hour before inducing inflammation.

  • Inflammation Induction: Measure the initial paw volume of each animal using a plethysmometer. Inject 0.1 mL of a 1% carrageenan solution into the sub-plantar surface of the right hind paw.

  • Edema Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the control group at each time point. The formula is: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.[18]

Protocol 6: Acetic Acid-Induced Writhing Test in Mice

This model is used to screen for analgesic (pain-relieving) activity.[25] The intraperitoneal injection of acetic acid causes abdominal constrictions (writhing), which is a response to pain.

Step-by-Step Methodology:

  • Animal Grouping and Dosing: As described in the paw edema model, group the mice and administer the test compound, vehicle, or a positive control analgesic (e.g., aspirin) 30-60 minutes before the acetic acid injection.

  • Induction of Writhing: Inject 0.1 mL/10g of a 0.6% acetic acid solution intraperitoneally into each mouse.[25]

  • Observation: Immediately place each mouse in an individual observation chamber and count the number of writhes (a wave of contraction of the abdominal muscles followed by stretching of the hind limbs) for a period of 20-30 minutes.

  • Data Analysis: Calculate the percentage of protection (analgesia) for each group compared to the control group.

Part 4: Data Interpretation and Path Forward

The screening cascade will generate a comprehensive dataset on the biological activities of Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate. A "hit" is a compound that shows significant, reproducible activity in a primary assay. For this NCE, a hit could be defined as:

  • Demonstrating an IC50 below 10 µM in a specific kinase or COX assay.

  • Inducing a significant (e.g., >50%) response in a GPCR assay at a concentration below 10 µM.

  • Showing a dose-dependent reduction in paw edema of >40% in the in vivo model.

Once a hit is confirmed and validated through repeat experiments, the project can move into the "hit-to-lead" phase. This involves synthesizing analogs of the original compound to improve potency, selectivity, and pharmacokinetic properties, with the ultimate goal of identifying a development candidate for preclinical studies.[26][27]

References

  • Strategic Dichotomy: Target Identification vs. Phenotypic Screening in Drug Discovery. (2024, September 10). Vertex AI Search.
  • What is High-Throughput Screening in Drug Discovery. (2024, September 16). Aragen Life Sciences.
  • Phenotypic Versus Target-Based Screening for Drug Discovery. (2022, June 30). Technology Networks.
  • CyQUANT XTT and MTT Assays for Cell Viability. (n.d.). Thermo Fisher Scientific - ZA.
  • High-Throughput Screening (HTS) in Drug Discovery. (n.d.). Danaher Life Sciences.
  • High Throughput Screening Assays for Drug Discovery. (2025, November 13). BellBrook Labs.
  • Design and Implementation of High Throughput Screening Assays for Drug Discoveries. (2021, August 24). IntechOpen.
  • High-throughput screening (HTS). (n.d.). BMG LABTECH.
  • Phenotypic Screening for Drug Discovery. (n.d.). Biobide Blog.
  • CyQUANT™ MTT and XTT Cell Viability Assays. (n.d.). Thermo Fisher Scientific.
  • Better together? Phenotypic screening and target-based screening. (n.d.). Tecan Blog.
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  • Techniques for Assessing the Anti-Inflammatory Activity of Novel Compounds. (n.d.). Benchchem.
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  • Protocol Guide: XTT Assay for Cell Viability and Proliferation. (n.d.). Merck.
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Foundational

An In-Depth Technical Guide to the Potential Therapeutic Targets of Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate

Introduction: Unlocking the Therapeutic Potential of a Novel Cyclopentane Derivative In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to identifying next-generation ther...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Therapeutic Potential of a Novel Cyclopentane Derivative

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to identifying next-generation therapeutics. Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate, a compound characterized by a unique combination of a cyclopentane core, a hydroxymethyl group, and an acetate moiety, represents a promising candidate for investigation. The cyclopentane ring, a structural feature present in a multitude of bioactive molecules including prostaglandins and steroid-based drugs, provides a rigid, three-dimensional framework amenable to precise functionalization.[1] The presence of an acetate group is particularly noteworthy, as it is a hallmark of the acetic acid class of non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a potential role in modulating inflammatory pathways.[2][3] Furthermore, the hydroxymethyl group can enhance aqueous solubility and provide an additional point of interaction with biological targets, potentially improving both pharmacokinetic and pharmacodynamic profiles.[4]

This technical guide offers a comprehensive exploration of the most promising therapeutic targets for Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate. Moving beyond theoretical postulation, we provide detailed, field-proven experimental protocols to enable researchers to rigorously validate these hypotheses. Our analysis is grounded in established biochemical principles and recent advancements in pharmacology, aiming to equip drug development professionals with the foundational knowledge and practical methodologies required to investigate this compound's full therapeutic potential.

Pharmacophore Analysis and Primary Target Hypotheses

The chemical architecture of Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate presents several key pharmacophoric features that guide the formulation of our primary therapeutic hypotheses.

  • The Acetate Moiety: This functional group is structurally analogous to the active component of highly successful NSAIDs like Diclofenac and Indomethacin. In these drugs, the carboxylic acid is critical for coordinating with a key arginine residue in the active site of cyclooxygenase (COX) enzymes. This strong structural precedent positions COX-1 and COX-2 as primary targets.

  • The Cyclopentane Carboxylic Acid Scaffold: Recent research has identified cyclopentane carboxylic acid derivatives as potent and selective inhibitors of the voltage-gated sodium channel NaV1.7 , a critical mediator of pain signals in nociceptive neurons.[5][6] This discovery opens a compelling avenue for investigating the compound as a novel analgesic.

  • The Cyclopentane Ring as a Bioisostere: The rigid cyclopentane core can mimic other cyclic structures found in endogenous ligands. It has been successfully explored as a bioisostere in Thromboxane A2 (TP) receptor antagonists , which are involved in platelet aggregation and vasoconstriction.[7] This suggests a potential cardiovascular application.

The following sections will delve into the mechanistic rationale for each of these potential targets and provide robust protocols for their experimental validation.

cluster_0 Structural Features of Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate cluster_1 Potential Therapeutic Targets Acetate Group Acetate Group COX-1 / COX-2 COX-1 / COX-2 Acetate Group->COX-1 / COX-2 Analogy to NSAIDs Cyclopentane Core Cyclopentane Core NaV1.7 Channel NaV1.7 Channel Cyclopentane Core->NaV1.7 Channel Known Scaffold for Inhibitors TP Receptor TP Receptor Cyclopentane Core->TP Receptor Bioisosteric Potential Hydroxymethyl Group Hydroxymethyl Group Hydroxymethyl Group->COX-1 / COX-2 Enhances Binding/Solubility Hydroxymethyl Group->NaV1.7 Channel Enhances Binding/Solubility Hydroxymethyl Group->TP Receptor Enhances Binding/Solubility

Caption: Logical relationships between the compound's structural features and its primary therapeutic target hypotheses.

Primary Target I: Cyclooxygenase (COX) Inhibition for Anti-Inflammatory and Analgesic Activity

Scientific Rationale & Signaling Pathway

The most compelling hypothesis, based on the compound's acetate functional group, is the inhibition of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are the key enzymes in the arachidonic acid cascade, responsible for converting arachidonic acid into prostaglandin H2 (PGH2). PGH2 is the precursor to a variety of prostaglandins and thromboxanes that mediate physiological processes (COX-1) and inflammatory responses, pain, and fever (COX-2).[8] By inhibiting COX enzymes, particularly COX-2, Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate could reduce the production of pro-inflammatory prostaglandins like PGE2, thereby exerting potent anti-inflammatory and analgesic effects.[3]

Arachidonic_Acid_Cascade Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes PGH2 Prostaglandin H2 (PGH2) COX_Enzymes->PGH2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Isomerases Thromboxane Thromboxane A2 PGH2->Thromboxane Synthase Inflammation_Pain Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain Platelet_Aggregation Platelet Aggregation, Vasoconstriction Thromboxane->Platelet_Aggregation Compound_X Sodium 2-[1-(hydroxymethyl) cyclopentyl]acetate Compound_X->COX_Enzymes Inhibition

Caption: The arachidonic acid cascade and the inhibitory role of the candidate compound on COX enzymes.

Experimental Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay

This protocol determines the compound's potency (IC50) and selectivity for COX-1 versus COX-2. A commercially available colorimetric or fluorometric inhibitor screening kit is recommended for efficiency and reliability.

Methodology:

  • Reagent Preparation: Prepare all kit components (Assay Buffer, Heme, Enzyme, Arachidonic Acid substrate) according to the manufacturer's instructions.

  • Compound Dilution Series: Prepare a 10-point serial dilution of Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate in DMSO, followed by a final dilution in Assay Buffer. A concentration range from 100 µM to 1 nM is a suitable starting point. Include a known non-selective inhibitor (e.g., Indomethacin) and a COX-2 selective inhibitor (e.g., Celecoxib) as positive controls.

  • Assay Plate Setup: Add Assay Buffer, enzyme (either COX-1 or COX-2), and Heme to the appropriate wells of a 96-well plate.

  • Inhibitor Incubation: Add the diluted compound or control to the wells. Add Assay Buffer with DMSO to the "100% initial activity" wells. Incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the Arachidonic Acid substrate to all wells.

  • Signal Detection: Incubate for 10 minutes at 37°C. Measure the absorbance or fluorescence using a plate reader at the wavelength specified by the kit manufacturer.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Data Presentation: Comparative COX Inhibition
CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (COX-1/COX-2)
Compound X (Hypothetical) 8504518.9
Indomethacin (Control)15250.6
Celecoxib (Control)300030100

Secondary Target II: NaV1.7 Channel Inhibition for Neuropathic Pain

Scientific Rationale & Mechanism of Action

The voltage-gated sodium channel NaV1.7 is a genetically validated target for pain. It is preferentially expressed in peripheral nociceptive neurons and plays a crucial role in the initiation and propagation of action potentials that transmit pain signals.[7] The discovery that cyclopentane carboxylic acid scaffolds can potently inhibit NaV1.7 suggests that Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate may function as a channel blocker, preventing the influx of sodium ions and thereby dampening pain signaling.[5][6]

Experimental Protocol 2: Automated Patch-Clamp Electrophysiology

This protocol provides a high-throughput method to assess the compound's inhibitory effect on NaV1.7 channels expressed in a heterologous system (e.g., HEK293 cells).

Methodology:

  • Cell Culture: Culture HEK293 cells stably expressing human NaV1.7 channels under standard conditions. Harvest cells at 70-90% confluency for the experiment.

  • Instrument Setup: Prepare the automated patch-clamp system (e.g., QPatch, Patchliner) with the appropriate intracellular and extracellular solutions. The extracellular solution should contain blockers for endogenous channels if necessary.

  • Compound Plate Preparation: Prepare a multi-point concentration series of the test compound in the extracellular solution. A range from 30 µM to 1 nM is recommended.

  • Cell Sealing and Whole-Cell Configuration: The instrument will automatically trap single cells, form a gigaseal, and establish a whole-cell patch-clamp configuration.

  • Voltage Protocol: Apply a voltage protocol to elicit NaV1.7 currents. Typically, this involves holding the cell at a hyperpolarized potential (-120 mV) and then stepping to a depolarizing potential (e.g., -10 mV) to activate the channels.

  • Compound Application: After establishing a stable baseline current, apply the different concentrations of the compound sequentially to the cell. Allow sufficient time at each concentration for the inhibitory effect to reach equilibrium.

  • Data Acquisition and Analysis: Record the peak inward sodium current at each concentration. Calculate the percentage of current inhibition relative to the baseline. Plot the dose-response curve and fit it to the Hill equation to determine the IC50.

cluster_workflow Automated Patch-Clamp Workflow A 1. Prepare NaV1.7-expressing cells and compound dilutions B 2. Instrument performs automated cell capture and sealing A->B C 3. Establish stable whole-cell NaV1.7 current baseline B->C D 4. Sequentially apply increasing concentrations of compound C->D E 5. Record peak current inhibition at each concentration D->E F 6. Calculate IC50 from dose-response curve E->F

Caption: High-level workflow for determining NaV1.7 channel inhibition using automated patch-clamp.

Exploratory Target III: Thromboxane A2 (TP) Receptor Antagonism

Scientific Rationale & Signaling Pathway

The thromboxane A2 (TP) receptor is a G-protein coupled receptor (GPCR) that, upon activation by its ligand thromboxane A2, initiates a signaling cascade leading to platelet aggregation and vasoconstriction. It is primarily coupled to Gq proteins.[7] The cyclopentane scaffold has been used to design TP receptor antagonists, suggesting that Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate could potentially interfere with this pathway, offering therapeutic possibilities in thrombosis and other cardiovascular diseases.

cluster_pathway TP Receptor Signaling TXA2 Thromboxane A2 TP_Receptor TP Receptor TXA2->TP_Receptor Gq Gq Protein TP_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release (from ER) IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Platelet_Aggregation Platelet Aggregation Ca_Release->Platelet_Aggregation PKC_Activation->Platelet_Aggregation Compound_X Sodium 2-[1-(hydroxymethyl) cyclopentyl]acetate Compound_X->TP_Receptor Antagonism

Caption: Gq-coupled signaling pathway of the Thromboxane A2 (TP) receptor leading to platelet aggregation.

Experimental Protocol 3: Platelet Aggregation Assay

This functional assay directly measures the compound's ability to inhibit platelet aggregation, the physiological endpoint of TP receptor activation.

Methodology:

  • Platelet-Rich Plasma (PRP) Preparation: Obtain fresh whole blood from healthy, consenting donors who have not taken anti-platelet medication. Centrifuge the blood at a low speed (e.g., 200 x g for 15 minutes) to obtain PRP.

  • Instrument Setup: Prepare a light transmission aggregometer according to the manufacturer's instructions. Calibrate the instrument using PRP (0% aggregation) and platelet-poor plasma (100% aggregation).

  • Incubation: Pipette PRP into the aggregometer cuvettes with a stir bar. Add the test compound or a known TP receptor antagonist (e.g., Seratrodast) as a positive control. Incubate for 5-10 minutes at 37°C.

  • Aggregation Induction: Add a TP receptor agonist, such as U-46619, to induce platelet aggregation.

  • Data Recording: Record the change in light transmission over time (typically 5-10 minutes). Aggregation of platelets causes the plasma to become clearer, increasing light transmission.

  • Data Analysis: Determine the maximum percentage of aggregation for each concentration of the test compound. Calculate the IC50 value by plotting the percentage of inhibition versus the log of the compound concentration.

Future Directions and Conclusion

The in-depth guide presented here outlines a clear, evidence-based strategy for elucidating the therapeutic potential of Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate. The primary hypotheses focus on well-validated drug targets—COX enzymes, the NaV1.7 channel, and the TP receptor—for which robust screening methodologies exist. Successful validation in these in vitro assays would provide a strong rationale for advancing the compound into more complex studies, including:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to optimize potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy Models: Testing the compound in established animal models of inflammation (e.g., carrageenan-induced paw edema), neuropathic pain (e.g., chronic constriction injury), or thrombosis.

  • Pharmacokinetic (ADME) Profiling: Assessing the absorption, distribution, metabolism, and excretion properties of the compound to determine its drug-like potential.

By systematically pursuing the targets and protocols outlined herein, researchers can effectively navigate the early stages of drug discovery and determine whether Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate holds the promise of becoming a valuable new therapeutic agent.

References

  • Benchchem. A Comparative Guide to the Applications of (1s)-Cyclopent-2-ene-1-carboxylic Acid Derivatives in Drug Discovery. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUtQX8IwCjTHNYivB6EKIpEfj4obxaz3zmidRdPl6KK_LGhhJjkWYsv_8_z-EPnGpv9dJz5MnwcM6gGxHjKbkPAj_mX0TR77o8qvt85XFwDGbaRKepfEdl5FQmaHMmwO9MFetvBbKJlgEbnLAJnDUu7f1dYHMtBtINI6KeWb1lCvKve5VKX9_TDKndhzXYZkW02cLySvcqwy0vEK3lBOfSbxnShfmNOBwxwMy3bqSveKN0NBEYYFtSvQ8c3YzERQbaFshQaF0MfEuD-w==]
  • PharmaBlock. Cyclopentane Derivatives in Drug Discovery. [URL: https://www.pharmablock.
  • PubMed. Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. [URL: https://pubmed.ncbi.nlm.nih.gov/39580005/]
  • ResearchGate. Cyclopentenone: A special moiety for anticancer drug design. [URL: https://www.researchgate.net/publication/342938171_Cyclopentenone_A_special_moiety_for_anticancer_drug_design]
  • ResearchGate. Chemical Properties and Biological Activities of Cyclopentenediones: A Review. [URL: https://www.researchgate.net/publication/281283187_Chemical_Properties_and_Biological_Activities_of_Cyclopentenediones_A_Review]
  • PubMed. Synthesis and biological activities of conformationally restricted cyclopentenyl-glutamate analogues. [URL: https://pubmed.ncbi.nlm.nih.gov/11777464/]
  • PubChem. Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/137951722]
  • MedChemExpress. Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. [URL: https://www.medchemexpress.com/pubmed/39580005.html]
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  • Course Hero. PHARMACOLOGY OF NON-STEROIDAL ANTI-INFLAMMATORY DRUGS. [URL: https://www.coursehero.com/file/139369320/NSAIDs-2022-pptx/]
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Exploratory

Comprehensive Spectroscopic Characterization of Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate: A Technical Guide for Medicinal Chemists

Executive Summary In the development of novel central nervous system (CNS) therapeutics, highly functionalized cycloalkane building blocks play a pivotal role in modulating pharmacokinetic properties and target affinity....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of novel central nervous system (CNS) therapeutics, highly functionalized cycloalkane building blocks play a pivotal role in modulating pharmacokinetic properties and target affinity. Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate (CAS 137951722) is a specialized, sterically constrained carboxylate salt structurally related to gabapentinoid precursors and spirocyclic scaffolds[1].

For researchers and drug development professionals, the rigorous structural validation of such intermediates is non-negotiable. This whitepaper provides an in-depth, causality-driven guide to the spectroscopic characterization (NMR, IR, MS) of this compound. By moving beyond basic procedural steps, we establish a self-validating analytical framework that ensures high-fidelity structural confirmation and prevents downstream synthetic failures.

Chemical Identity & Structural Context

Before deploying analytical techniques, it is critical to understand the physicochemical nature of the analyte.

  • IUPAC Name: Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate

  • Molecular Formula: C₈H₁₃NaO₃

  • Molecular Weight: 180.18 g/mol

  • Structural Features: The molecule features a central cyclopentane ring. The C1 position is a quaternary stereocenter substituted with both a hydroxymethyl group (-CH₂OH) and a sodium acetate moiety (-CH₂COO⁻ Na⁺)[1].

The presence of the sodium carboxylate fundamentally alters the compound's solubility and ionization behavior, dictating the specific analytical pathways required for accurate characterization.

The Causality of Analytical Methods (E-E-A-T Principles)

Standard organic characterization protocols often fail when applied to highly polar salts. As an Application Scientist, the selection of solvent, ionization mode, and sample matrix must be driven by the molecule's intrinsic properties.

  • NMR Solvent Selection (Why D₂O?): Sodium carboxylates are typically insoluble in standard non-polar NMR solvents like CDCl₃. Attempting to force dissolution results in micelle formation or aggregation, which drastically broadens NMR signals. Deuterium oxide (D₂O) ensures complete solvation of the ionic lattice, yielding sharp, highly resolved resonances[2].

  • IR Matrix Selection (Why ATR over KBr?): Sodium salts are inherently hygroscopic. Preparing a traditional KBr pellet introduces atmospheric moisture into the matrix. The resulting broad water band (~3400 cm⁻¹) would completely obscure the critical primary alcohol O-H stretch of the hydroxymethyl group. Attenuated Total Reflectance (ATR) allows for direct solid analysis, preserving the integrity of the O-H signal.

  • MS Ionization (Why ESI-Negative?): The compound exists as a pre-formed anion (R-COO⁻) and a sodium cation (Na⁺). Electrospray Ionization in negative mode (ESI-) capitalizes on this pre-existing charge state, allowing the carboxylate anion to "fly" directly into the mass analyzer without requiring chemical deprotonation, resulting in exceptional sensitivity.

Spectroscopic Data Profiles

Nuclear Magnetic Resonance (NMR)

In D₂O, the hydroxyl proton (-OH) undergoes rapid chemical exchange with deuterium, rendering it invisible in the ¹H NMR spectrum. Therefore, only the 12 carbon-bound protons are observed. The symmetry of the cyclopentane ring simplifies the aliphatic region, while the quaternary C1 carbon isolates the two pendant -CH₂- groups, causing them to appear as distinct singlets.

Infrared (IR) Spectroscopy

The defining feature of this IR spectrum is the absence of a standard carboxylic acid carbonyl stretch (~1710 cm⁻¹). Instead, the delocalized electrons of the carboxylate anion produce two distinct bands: a strong asymmetric stretch and a weaker symmetric stretch[3]. This is the primary diagnostic tool to confirm the compound is in its salt form rather than the free acid.

Mass Spectrometry (ESI-MS)

High-Resolution Mass Spectrometry (HRMS) in negative ion mode will yield the exact mass of the deprotonated organic framework (C₈H₁₃O₃⁻).

Data Presentation Tables

Table 1: ¹H NMR Assignments (400 MHz, D₂O, Ref: TSP)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Structural Rationale
~ 3.45 Singlet (s) 2H -CH₂ -OH Deshielded by the adjacent electronegative oxygen. Singlet due to attachment to quaternary C1.
~ 2.30 Singlet (s) 2H -CH₂ -COO⁻ Alpha to the carboxylate group. Singlet due to attachment to quaternary C1.
~ 1.55 - 1.65 Multiplet (m) 4H Cyclopentyl C2, C5 Methylene protons adjacent to the sterically crowded C1 quaternary center.
~ 1.40 - 1.50 Multiplet (m) 4H Cyclopentyl C3, C4 Distal methylene protons of the cyclopentane ring.

(Note: The -OH proton exchanges with D₂O and is not observed).

Table 2: ¹³C NMR Assignments (100 MHz, D₂O)

Chemical Shift (δ, ppm) Carbon Type Assignment
~ 182.0 Quaternary (C=O) -C OO⁻ (Carboxylate carbon is shifted downfield relative to free acid)
~ 68.5 Secondary (CH₂) -C H₂-OH (Hydroxymethyl carbon)
~ 48.0 Quaternary (C) Cyclopentyl C1 (Fully substituted stereocenter)
~ 44.5 Secondary (CH₂) -C H₂-COO⁻ (Acetate methylene)
~ 34.0 Secondary (CH₂) Cyclopentyl C2, C5

| ~ 24.5 | Secondary (CH₂) | Cyclopentyl C3, C4 |

Table 3: Key IR Vibrational Bands (ATR-FTIR)

Wavenumber (cm⁻¹) Intensity Assignment Diagnostic Value
~ 3350 Broad, Strong O-H stretch Confirms the presence of the primary alcohol.
~ 2950, 2870 Medium C-H stretch (sp³) Confirms the aliphatic cycloalkane framework.
~ 1560 - 1580 Strong, Sharp Asymmetric COO⁻ stretch Critical: Validates the sodium salt state[3].
~ 1410 Medium Symmetric COO⁻ stretch Secondary confirmation of the carboxylate anion.

| ~ 1050 | Strong | C-O stretch | Characteristic of a primary alcohol. |

Step-by-Step Experimental Protocols (Self-Validating Systems)

Protocol A: Quantitative ¹H and ¹³C NMR Acquisition

Objective: Obtain high-resolution spectra while preventing solvent-induced artifacts.

  • Sample Preparation: Weigh exactly 15 mg of the sodium salt. Dissolve in 0.6 mL of D₂O containing 0.05% w/v TSP (3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt)[2].

  • Causality Check: TSP is strictly required because the residual HDO peak in D₂O is highly temperature-dependent and unreliable for referencing precise chemical shifts in aqueous media.

  • Acquisition: Transfer to a 5 mm NMR tube. Acquire ¹H NMR at 400 MHz (16 scans, relaxation delay d1 = 2s to ensure complete relaxation of the singlets). Acquire ¹³C NMR at 100 MHz (512 scans, proton-decoupled).

  • Self-Validation: Integrate the TSP peak to exactly 9.00. Verify that the ratio of the two distinct singlets (~3.45 ppm and ~2.30 ppm) is exactly 1:1, and their combined integration (4H) is exactly half of the broad cyclopentyl multiplet (8H).

Protocol B: ATR-FTIR Spectroscopy

Objective: Identify the carboxylate functional group without hydration interference.

  • Background Calibration: Clean the diamond ATR crystal with isopropanol and allow it to dry completely. Run a background scan (32 scans, 4 cm⁻¹ resolution) to subtract atmospheric CO₂ and ambient humidity.

  • Sample Loading: Place 2-3 mg of the dry solid powder directly onto the center of the diamond crystal. Lower the pressure anvil until the clutch clicks, ensuring uniform optical contact.

  • Acquisition: Scan from 4000 cm⁻¹ to 400 cm⁻¹.

  • Self-Validation: Immediately inspect the 1700–1750 cm⁻¹ region. If a peak is present here, the sample has partially protonated back to the free acid. A pure sodium salt will only show the asymmetric stretch at ~1560–1580 cm⁻¹[3].

Protocol C: ESI-MS (Negative Ion Mode)

Objective: Confirm the exact mass of the anionic framework.

  • Matrix Preparation: Prepare a diluent of 50:50 LC-MS grade Methanol:Water. Do not add formic acid. Adding acid will neutralize the carboxylate, suppressing the negative ion signal.

  • Sample Dilution: Dilute the analyte to a final concentration of 1 µg/mL.

  • Acquisition: Inject via direct infusion at 10 µL/min into the ESI source. Set the capillary voltage to -2.5 kV (negative mode).

  • Self-Validation: The base peak must appear at m/z 157.086 (± 5 ppm mass accuracy for HRMS). To validate the sodium component, switch the instrument to positive mode (ESI+); a secondary peak at m/z 203.06 ([M + Na]⁺) should emerge.

Analytical Workflow Visualization

The following diagram maps the logical flow and cross-validation checkpoints of the spectroscopic characterization process.

AnalyticalWorkflow cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry Start Sodium 2-[1-(hydroxymethyl) cyclopentyl]acetate PrepNMR Sample Prep: Dissolve in D2O + TSP (Prevents aggregation) Start->PrepNMR PrepIR Sample Prep: Direct Solid Loading (Avoids KBr hydration) Start->PrepIR PrepMS Sample Prep: Dilute in MeOH/H2O (No acidic modifiers) Start->PrepMS AcqNMR Acquisition: 1H & 13C NMR (Ref: TSP at 0.00 ppm) PrepNMR->AcqNMR Validation Cross-Correlated Structural Validation AcqNMR->Validation AcqIR Acquisition: ATR-FTIR (Target: 1570 cm⁻¹) PrepIR->AcqIR AcqIR->Validation AcqMS Acquisition: ESI Negative Mode (Target: m/z 157.08) PrepMS->AcqMS AcqMS->Validation

Figure 1: Multimodal spectroscopic workflow for characterizing sodium carboxylate salts.

References

1.[1] Title: Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate | C8H13NaO3 | CID 137951722 - PubChem Source: nih.gov URL:

2.[3] Title: Diphenyliodonium-2-carboxylate Monohydrate | 96195-89-0 | Benchchem Source: benchchem.com URL:

3.[2] Title: Development and Validation of 2-Azaspiro [4,5] Decan-3-One (Impurity A) in Gabapentin Determination Method Using qNMR Spectroscopy Source: semanticscholar.org URL:

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Foundational

The Cyclopentane Scaffold in Medicinal Chemistry: From Endogenous Lipids to Rational Drug Design

As a structural motif, the five-membered cyclopentane ring has profoundly shaped the trajectory of modern pharmacognosy and synthetic drug development. Unlike the ubiquitous and rigid cyclohexane ring, cyclopentane minim...

Author: BenchChem Technical Support Team. Date: March 2026

As a structural motif, the five-membered cyclopentane ring has profoundly shaped the trajectory of modern pharmacognosy and synthetic drug development. Unlike the ubiquitous and rigid cyclohexane ring, cyclopentane minimizes torsional strain by adopting a flexible "envelope" conformation[1]. This unique puckered geometry allows medicinal chemists to project functional substituents into highly specific three-dimensional spatial orientations.

This technical guide explores the discovery, historical evolution, and mechanistic application of cyclopentane derivatives in medicine—transitioning from the isolation of endogenous prostaglandins to the rational structure-based design of life-saving antiviral therapeutics.

The Dawn of Cyclopentane Therapeutics: Prostaglandins

The medical history of cyclopentane derivatives begins with the discovery of prostaglandins. In the 1930s, Swedish physiologist Ulf von Euler identified hormone-like substances in human seminal fluid, naming them "prostaglandins" under the assumption they originated in the prostate gland[2],[3].

The true structural breakthrough occurred in the 1950s and 1960s when biochemists Sune Bergström and Bengt Samuelsson successfully isolated these compounds and elucidated their chemical architecture[4],[5]. They discovered that prostaglandins share a defining structural feature: a central cyclopentane ring with two aliphatic side chains. Furthermore, Samuelsson mapped the biosynthetic pathway, proving that these cyclopentane derivatives are synthesized via the enzymatic oxidation of arachidonic acid by cyclooxygenase (COX)[3],[6]. For this monumental work, Bergström, Samuelsson, and John Vane were awarded the 2[2].

PG_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX Cyclooxygenase (COX) AA->COX PGH2 Prostaglandin H2 (Cyclopentane Core) COX->PGH2 PGE2 Prostaglandin E2 PGH2->PGE2 PGI2 Prostacyclin (PGI2) PGH2->PGI2 TXA2 Thromboxane A2 PGH2->TXA2

Arachidonic acid cascade yielding cyclopentane-based prostaglandins.

Protocol 1: Historical & Modern Isolation of Prostaglandins

To isolate these transient lipids, Bergström utilized Craig countercurrent extraction and gas chromatography-mass spectrometry (GC-MS)[4]. Modern adaptations of this workflow require strict self-validating controls to account for the rapid degradation of endoperoxides.

  • Step 1: Tissue Homogenization & Quenching: Homogenize target tissue (e.g., vesicular glands) in a cold organic solvent (methanol/chloroform) at -80°C. Causality: Low temperatures and immediate organic quenching halt endogenous COX and PG-dehydrogenase activity, preserving the transient physiological state of the lipids.

  • Step 2: Internal Standard Spiking (Self-Validating Step): Immediately spike the homogenate with a known concentration of deuterium-labeled internal standards (e.g., PGE2-d4). Validation: Because prostaglandins are highly labile, extraction losses are inevitable. The isotopic standard undergoes the exact same degradation and extraction inefficiencies as the endogenous lipid, allowing for absolute quantification via isotope-dilution mass spectrometry.

  • Step 3: Solid-Phase Extraction (SPE): Pass the lipid extract through a C18 SPE cartridge. Wash with 5% methanol in water to remove polar metabolites, and elute the cyclopentane-containing prostaglandins with ethyl acetate.

  • Step 4: LC-MS/MS Analysis: Analyze the eluate using liquid chromatography-tandem mass spectrometry in negative electrospray ionization (ESI-) mode, targeting the specific mass-to-charge (m/z) transitions of the cyclopentane ring fragmentation.

Carbocyclic Nucleosides: Overcoming Metabolic Liabilities

In the realm of antiviral therapeutics, the cyclopentane ring solved a critical biochemical vulnerability. Traditional nucleoside analogues rely on a furanose sugar ring. However, the glycosidic bond connecting the furanose to the nucleobase is highly susceptible to cleavage by host nucleoside phosphorylases, leading to poor pharmacokinetic profiles and rapid drug degradation[7].

By replacing the labile furanose oxygen with a methylene group, chemists created carbocyclic nucleosides (carbanucleosides)[1],[7]. The resulting cyclopentane ring perfectly mimics the spatial dimensions required for viral kinase phosphorylation while remaining entirely resistant to phosphorylase cleavage.

A landmark achievement in this space is8, a highly potent inhibitor of the Hepatitis B Virus (HBV) polymerase[8]. Entecavir features a unique exocyclic double bond attached to the cyclopentane core. Causality: This specific double bond fits precisely into a hydrophobic pocket of the HBV polymerase, drastically increasing binding affinity compared to earlier drugs like lamivudine[9].

Protocol 2: In Vitro Antiviral Efficacy and Selectivity Assay
  • Step 1: Cell Culture & Infection Model: Seed HepG2.2.15 cells (which harbor a stably integrated HBV genome and continuously secrete virions) in 96-well plates. Treat with serial dilutions of the carbocyclic nucleoside.

  • Step 2: Viral DNA Extraction & qPCR: After 72 hours, lyse the cells and extract core-associated HBV DNA. Quantify viral load using qPCR. Causality: Extracting specifically core-associated DNA isolates the reverse transcription step catalyzed by HBV polymerase, directly measuring the drug's mechanistic target rather than general viral entry.

  • Step 3: Parallel Cytotoxicity Assessment (Self-Validating Step): In a parallel, uninfected HepG2 plate, treat cells with the exact same drug dilutions and measure cell viability using an MTS colorimetric assay to determine the 50% Cytotoxic Concentration (CC50). Validation: A reduction in viral DNA could simply be an artifact of the drug killing the host cells. By calculating the Selectivity Index (SI = CC50 / EC50), the assay self-validates. Entecavir demonstrates an SI > 8,000, proving the viral reduction is due to targeted polymerase inhibition, not host toxicity.

Structure-Based Drug Design (SBDD): The Peramivir Breakthrough

The most elegant application of the cyclopentane scaffold is found in the development of 10, an intravenous neuraminidase inhibitor used to treat acute influenza[10],.

Influenza neuraminidase cleaves terminal sialic acid residues from host cells, allowing newly formed virions to escape[10]. BioCryst Pharmaceuticals utilized X-ray crystallography to design a transition-state analogue[11],[12]. They selected a cyclopentane ring as the core scaffold because its "envelope" conformation perfectly anchors four distinct functional groups into the four binding pockets of the neuraminidase active site[10],[13]. Specifically, the addition of a guanidino group to the cyclopentane core displaces an active-site water molecule, forming critical charge-based interactions with residues Asp 151, Glu 119, and Glu 227[10].

SBDD_Workflow Target Target Identification (Influenza Neuraminidase) Cryst X-Ray Crystallography (Enzyme-Substrate Complex) Target->Cryst Scaffold Cyclopentane Scaffold (Envelope Conformation) Cryst->Scaffold Structural Insights Substituents Substituent Mapping (4 Binding Pockets) Scaffold->Substituents Synthesis Stereoselective Synthesis (Isomer Separation) Substituents->Synthesis Screening In Vitro Screening (IC50 Determination) Synthesis->Screening Screening->Substituents Iterative Refinement Lead Lead Optimization (Peramivir / BCX-1812) Screening->Lead High Potency

Structure-based drug design workflow for Peramivir using a cyclopentane scaffold.

Protocol 3: Neuraminidase Enzyme Kinetics & Inhibition Assay
  • Step 1: Enzyme Pre-Incubation: Incubate recombinant influenza neuraminidase with serial dilutions of peramivir in a calcium-supplemented MES buffer (pH 6.5) for 30 minutes. Causality: Because peramivir is a transition-state analogue, pre-incubation allows the cyclopentane scaffold to undergo the necessary conformational adjustments to fully anchor its multi-substituted functional groups into the enzyme's active site before the substrate is introduced.

  • Step 2: Substrate Addition: Add the fluorogenic substrate MUNANA (2'-(4-methylumbelliferyl)-α-D-acetylneuraminic acid). Cleavage by active neuraminidase releases the fluorescent product 4-MU.

  • Step 3: Kinetic Measurement & Validation (Self-Validating Step): Measure fluorescence continuously over 60 minutes. Include a substrate-only well (negative control) and an uninhibited enzyme well (positive control). Validation: The assay self-validates by plotting the uninhibited enzyme's reaction rate to ensure it follows linear Michaelis-Menten kinetics throughout the measurement window. If the uninhibited baseline plateaus (indicating substrate depletion or enzyme degradation), the calculated IC50 of the inhibitor is mathematically invalid.

Quantitative Pharmacological Profiling

The integration of the cyclopentane ring has yielded some of the most potent pharmacological agents in their respective classes. The table below summarizes the quantitative advantages of key cyclopentane derivatives compared to standard benchmarks.

CompoundTarget Enzyme / ReceptorScaffold ClassificationKey Structural FeaturePotency (IC50 / EC50)Clinical Indication
Prostaglandin E2 EP Receptors (GPCRs)Endogenous CyclopentaneAliphatic side chainsN/A (Endogenous)Labor induction, Ulcers
Entecavir HBV DNA PolymeraseCarbocyclic NucleosideExocyclic double bond0.2 - 0.3 nM[14]Chronic Hepatitis B
Lamivudine (Benchmark)HBV DNA PolymeraseFuranose NucleosideOxathiolane ring~100 - 300 nMChronic Hepatitis B
Peramivir Viral NeuraminidaseSubstituted CyclopentaneGuanidino group< 1.0 nM[13]Acute Influenza A/B
Ticagrelor P2Y12 ReceptorTetra-substituted CoreHydrophobic sidechain~2.0 nMAnticoagulant

References

  • The Discovery and Synthesis of Peramivir: A Technical Guide, Benchchem,
  • Discovery of Prostaglandins - 1982 Nobel Prize Medicine, Explorable,
  • Peramivir: A Novel Intravenous Neuraminidase Inhibitor for Treatment of Acute Influenza Infections, PMC,
  • Medicine: Sharing the Nobel Prize, TIME,
  • Bengt Ingemar Samuelsson | Biography, Nobel Prize, Biochemist, & Prostaglandins, Britannica,
  • The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists, PMC,
  • Sune Bergström and Bengt Samuelsson discovered the mechanisms driving vascular disease, Karolinska Institutet,
  • Prostaglandins as hormone-like regulators, Lasker Found
  • Cyclopentane Deriv
  • BCX-1812 (RWJ-270201)
  • Nucleosides and emerging viruses: A new story, PMC,
  • Entecavir (Baraclude)
  • Peramivir, a Flu Tre
  • The Discovery and Development of a Potent Antiviral Drug, Entecavir, for the Treatment of Chronic Hep
  • Systematic Structure-Based Design and Stereoselective Synthesis of Novel Multisubstituted Cyclopentane Derivatives with Potent Antiinfluenza Activity, ACS Public

Sources

Exploratory

The Emerging Role of Substituted Cyclopentane Acetates in Drug Discovery: A Technical Guide

Introduction: Unlocking the Therapeutic Potential of a Unique Chemical Scaffold In the landscape of modern drug discovery, the identification and optimization of novel chemical scaffolds that offer both potent biological...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Therapeutic Potential of a Unique Chemical Scaffold

In the landscape of modern drug discovery, the identification and optimization of novel chemical scaffolds that offer both potent biological activity and favorable pharmacokinetic profiles are paramount. "Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate," a seemingly specific and unassuming molecule, serves as an excellent case study for a deeper exploration into the core structural motifs that are driving innovation in medicinal chemistry. While this particular sodium salt may not yet be a household name in pharmacology, its constituent parts—the cyclopentane acetic acid core and the hydroxymethyl substituent—represent a confluence of strategic design elements that are at the forefront of research, particularly in the development of next-generation therapeutics.

This technical guide provides an in-depth analysis of the "Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate" structure as a gateway to understanding the broader significance of the cyclopentane scaffold and hydroxymethyl functionalization in drug design. We will dissect the rationale behind the selection of these motifs, explore their impact on biological targets, and provide practical insights into their synthesis and potential applications. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these structural concepts in their own discovery programs.

Compound Profile: Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate

To ground our discussion, we begin with the physicochemical properties of the title compound.

PropertyValueSource
IUPAC Name sodium;2-[1-(hydroxymethyl)cyclopentyl]acetatePubChem
CAS Number 2174002-66-3PubChem
Molecular Formula C8H13NaO3PubChem
Molecular Weight 180.18 g/mol PubChem
Structure Chemical structure of Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetatePubChem

Table 1: Physicochemical Properties of Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate.

The Cyclopentane Carboxylic Acid Scaffold: A Privileged Motif in Drug Design

The cyclopentane ring, a five-membered cycloalkane, offers a unique combination of rigidity and conformational flexibility that makes it an attractive scaffold in medicinal chemistry.[1] When functionalized with a carboxylic acid group, it becomes a key pharmacophore capable of engaging with a variety of biological targets through ionic interactions and hydrogen bonding.

Case Study: NaV1.7 Inhibitors for the Treatment of Pain

A prominent example of the cyclopentane carboxylic acid scaffold's utility is in the development of potent and selective inhibitors of the voltage-gated sodium channel NaV1.7.[2][3] Gain-of-function mutations in the SCN9A gene, which encodes NaV1.7, are linked to severe pain disorders, making this channel a genetically validated target for analgesics.[4]

In a notable drug discovery effort, the cyclopentane carboxylic acid moiety was identified as a superior "warhead" for NaV1.7 inhibition compared to previous proline-based structures.[2][3] This substitution led to a significant boost in potency. The carboxylic acid group is believed to interact with key residues in the channel's pore, while the cyclopentane ring provides an optimal vector for positioning other substituents to achieve high selectivity over other sodium channel isoforms, such as NaV1.5, which is critical for avoiding cardiovascular side effects.[5]

The development of these inhibitors showcases a clear design rationale:

nav1_7_inhibition cluster_0 Drug Design Strategy Scaffold_Hopping Scaffold Hopping Proline_Warhead Initial Proline 'Warhead' Scaffold_Hopping->Proline_Warhead Identifies Cyclopentane_Carboxylic_Acid Cyclopentane Carboxylic Acid 'Warhead' Proline_Warhead->Cyclopentane_Carboxylic_Acid Replaced by Increased_Potency Significantly Boosted NaV1.7 Potency Cyclopentane_Carboxylic_Acid->Increased_Potency High_Selectivity High Selectivity over NaV1.5 Cyclopentane_Carboxylic_Acid->High_Selectivity

Figure 1: Drug design workflow for NaV1.7 inhibitors.

The Strategic Role of the Hydroxymethyl Group

The introduction of a hydroxymethyl (-CH2OH) group is a widely employed tactic in medicinal chemistry to fine-tune the properties of a lead compound.[6] This seemingly simple modification can have profound effects on a molecule's pharmacodynamic and pharmacokinetic profiles.

Enhancing Physicochemical and Pharmacokinetic Properties

Hydroxymethylation can significantly impact a drug's absorption, distribution, metabolism, and excretion (ADME) profile:

  • Increased Hydrophilicity: The hydroxyl group can increase the water solubility of a compound, which can be beneficial for formulation and oral bioavailability.[6]

  • Metabolic Handle: The hydroxymethyl group can serve as a site for phase II metabolism (e.g., glucuronidation), potentially leading to more predictable clearance pathways. Conversely, it can also be a site of oxidation to a carboxylic acid.[7]

  • Modulation of Lipophilicity: While increasing hydrophilicity, the overall impact on lipophilicity (logP) needs to be carefully balanced to ensure adequate membrane permeability.

Improving Target Engagement

The hydroxyl group can act as both a hydrogen bond donor and acceptor, allowing for new or enhanced interactions with the biological target.[6] This can lead to increased potency and selectivity. In the context of our title compound, the hydroxymethyl group, in conjunction with the carboxylate, could form a chelate with a metal ion in an enzyme's active site or establish a network of hydrogen bonds with receptor residues.

hydroxymethylation_effects Parent_Compound Parent Compound Hydroxymethylation Hydroxymethylation (-CH2OH addition) Parent_Compound->Hydroxymethylation Improved_Properties Improved Properties Hydroxymethylation->Improved_Properties Solubility Increased Solubility Improved_Properties->Solubility Target_Binding Enhanced Target Binding (H-bonding) Improved_Properties->Target_Binding Metabolic_Stability Modified Metabolic Stability Improved_Properties->Metabolic_Stability Bioavailability Improved Bioavailability Improved_Properties->Bioavailability

Figure 2: Benefits of hydroxymethylation in drug design.

Synthesis Strategies and Methodologies

Proposed Retrosynthetic Pathway

A potential synthetic approach could involve the creation of a key intermediate, such as a 2-substituted cyclopentanone, followed by the introduction of the hydroxymethyl and acetate moieties.

retrosynthesis Target Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate Acid 2-[1-(hydroxymethyl)cyclopentyl]acetic acid Target->Acid Saponification Ester Ethyl 2-[1-(hydroxymethyl)cyclopentyl]acetate Acid->Ester Esterification Ketoester Ethyl 2-(1-formylcyclopentyl)acetate Ester->Ketoester Reduction of aldehyde Cyclopentanone_Derivative Substituted Cyclopentanone Ketoester->Cyclopentanone_Derivative Alkylation Starting_Materials Commercially Available Starting Materials Cyclopentanone_Derivative->Starting_Materials Multi-step synthesis

Figure 3: Proposed retrosynthetic analysis.
Exemplary Experimental Protocol: Morita-Baylis-Hillman Reaction for a Key Intermediate

The synthesis of 2-hydroxymethyl-2-cyclopenten-1-one, a related and valuable building block, can be achieved efficiently via the Morita-Baylis-Hillman reaction.[8] This reaction demonstrates a practical method for introducing a hydroxymethyl group adjacent to a carbonyl on a cyclopentane ring.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 2-cyclopenten-1-one (1.0 equiv) in a suitable solvent system (e.g., MeOH-CHCl3), add formalin (1.2 equiv).[8]

  • Catalyst Addition: Add a catalytic amount of a phosphine catalyst, such as tributylphosphine (0.1 equiv).[8]

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction and perform an aqueous workup. Extract the product with an organic solvent.

  • Purification: Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography to yield 2-hydroxymethyl-2-cyclopenten-1-one.[9]

This intermediate can then undergo further transformations, such as reduction of the double bond and subsequent elaboration of the acetate side chain, to arrive at the target structure.

Potential Therapeutic Applications and Future Directions

The structural motifs present in "Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate" suggest a range of potential therapeutic applications beyond pain management.

Potential Therapeutic AreaRationale
Oncology The cyclopentenone moiety, a related structure, is found in various natural products with potent anti-neoplastic activity.[10][11]
Inflammatory Diseases Cyclopentenone prostaglandins are known to have anti-inflammatory effects.[10][12]
Antiviral Agents The cyclopentane ring can serve as a bioisostere of the ribose sugar in nucleoside analogs, a strategy used to improve the metabolic stability of antiviral drugs.[1]
Thrombosis Cyclopentane derivatives have been explored as thromboxane A2 receptor antagonists for the prevention of blood clots.[13][14]

Future research should focus on:

  • Synthesis and Biological Evaluation: The synthesis of "Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate" and a library of related analogs is a critical next step to explore their biological activity.

  • Structure-Activity Relationship (SAR) Studies: A systematic investigation of how modifications to the cyclopentane ring, the acetate side chain, and the hydroxymethyl group affect potency and selectivity for various targets will be essential.

  • Target Identification: Unbiased screening of these compounds against a panel of biological targets could reveal novel therapeutic opportunities.

  • Pharmacokinetic Profiling: In vivo studies to determine the ADME properties of promising lead compounds will be necessary for their advancement as clinical candidates.

Conclusion

"Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate" serves as a valuable starting point for a discussion on the strategic use of the cyclopentane carboxylic acid scaffold and hydroxymethyl functionalization in modern drug discovery. The insights gained from the successful application of these motifs in areas such as NaV1.7 inhibition provide a compelling rationale for the further investigation of this and related chemical structures. By combining rational design, efficient synthesis, and thorough biological evaluation, it is possible that this class of compounds could yield the next generation of therapeutics for a range of human diseases.

References

  • Sun, S., Chowdhury, S., Hemeon, I., Hasan, A., Wilson, M. S., Bergeron, P., ... & Dehnhardt, C. M. (2025). Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. Bioorganic & Medicinal Chemistry Letters, 116, 130033. [Link]

  • de Oliveira, R. B., & de Lima, G. M. (2021). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Frontiers in Chemistry, 9, 688589. [Link]

  • ResearchGate. (n.d.). Discovery of selective, orally bioavailable, N-linked arylsulfonamide Nav1.7 inhibitors with pain efficacy in mice. [Link]

  • Johnson, D. S., et al. (2011). Cyclopentane-1,3-dione: a novel isostere for the carboxylic acid functional group. Application to the design of potent thromboxane (A2) receptor antagonists. Journal of Medicinal Chemistry, 54(21), 7589-7593. [Link]

  • IRJES. (n.d.). Synthesis, Characterization, and Applications of Hydroxymethylene Compounds. [Link]

  • ResearchGate. (n.d.). Drug design and relationship of functional groups to pharmacologic activity. [Link]

  • ResearchGate. (n.d.). Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent Thromboxane (A2) Receptor Antagonists. [Link]

  • El-Shorbagi, A. N. (2022). Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. Molecules, 27(15), 4983. [Link]

  • ResearchGate. (n.d.). Application of the N-hydroxymethyl group to the stereoselective synthesis of (3 S,4 S)-3-aminodeoxystatine derivatives. [Link]

  • Storer, R. I., et al. (2017). Highly potent and selective NaV1.7 inhibitors for use as intravenous agents and chemical probes. Bioorganic & Medicinal Chemistry Letters, 27(23), 5224-5229. [Link]

  • Practical Pain Management. (2017). What are Nav1.7 inhibitors and how are they used in the treatment of neuropathic pain? [Link]

  • Vacek, J., & Ulrichová, J. (2014). Chemical Properties and Biological Activities of Cyclopentenediones: A Review. Mini-Reviews in Medicinal Chemistry, 14(4), 322-331. [Link]

  • Foley, D. J., et al. (2020). Copper-Mediated Synthesis of Drug-like Bicyclopentanes. Journal of the American Chemical Society, 142(26), 11496-11502. [Link]

  • Vacek, J., & Ulrichová, J. (2014). Chemical properties and biological activities of cyclopentenediones: a review. Mini reviews in medicinal chemistry, 14(4), 322–331. [Link]

  • ACS Publications. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. [Link]

  • Straus, D. S., & Glass, C. K. (2001). Cyclopentenone prostaglandins: new insights on biological activities and cellular targets. Medicinal research reviews, 21(3), 185–210. [Link]

  • Fodale, V., et al. (2006). Cyclopentenone: a special moiety for anticancer drug design. Anti-cancer drugs, 17(9), 1017–1022. [Link]

  • ResearchGate. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. [Link]

  • ResearchGate. (n.d.). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. [Link]

  • Ito, H., Takenaka, Y., Fukunishi, S., & Iguchi, K. (2005). A Practical Preparation of 2-Hydroxymethyl-2-cyclopenten-1-one by Morita-Baylis-Hillman Reaction. Synthesis, 2005(18), 3035-3038. [Link]

  • Organic Syntheses. (n.d.). 2-hydroxymethyl-2-cyclopentenone. [Link]

  • Tezeev, A. A., et al. (2024). Synthesis and antitumor activity of cyclopentane-fused anthraquinone derivatives. European journal of medicinal chemistry, 267, 116103. [Link]

  • ResearchGate. (n.d.). A new method for the synthesis of 2-cyclopenten-1-one-5-carboxylic ester derivatives via Rh2(OAc)4-mediated intramolecular C-H insertion reaction of 4Z-β-vinyl-α-diazo β-ketoesters. [Link]

  • PubChem. (n.d.). 2-(1-(Hydroxymethyl)cyclopropyl)acetic acid. [Link]

  • Google Patents. (n.d.). CN112624921A - Synthesis method and application of 1-hydroxymethyl cyclopropyl acetic acid.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the In Vitro Characterization of Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate

Introduction Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate is a novel carboxylic acid derivative with a cyclopentane core. The presence of hydroxymethyl and acetate functional groups suggests potential for diverse biolo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate is a novel carboxylic acid derivative with a cyclopentane core. The presence of hydroxymethyl and acetate functional groups suggests potential for diverse biological interactions, possibly through hydrogen bonding and enzymatic recognition.[1] As with any new chemical entity, a systematic in vitro evaluation is the foundational step in elucidating its pharmacological profile. This document provides a comprehensive, tiered strategy for the initial characterization of this compound, designed for researchers in drug discovery and development.

The protocols herein are designed as a self-validating cascade. We begin with broad assessments of cellular viability to establish a therapeutic window, followed by a series of targeted mechanistic assays to probe for specific biological activities. This structured approach ensures that data from each stage logically informs the next, optimizing resource allocation and accelerating the discovery process.

Phase 1: Foundational Analysis - Compound Preparation and Cytotoxicity Profiling

The initial phase of characterization is critical for determining the fundamental parameters of the test compound, including its solubility and its general effect on cell health. This establishes the concentration ranges for all subsequent, more sensitive mechanistic assays.

Protocol 1: Compound Solubilization and Stock Solution Preparation

Rationale: The choice of solvent is critical as it can influence experimental outcomes. A solubility test is the first step. Dimethyl sulfoxide (DMSO) is a common choice for initial screening, but aqueous buffers should be used where possible. The final solvent concentration in the assay medium should be kept low (typically <0.5% v/v) to avoid solvent-induced artifacts.[2]

Materials:

  • Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-buffered saline (PBS), sterile

  • Vortex mixer

  • Sterile microcentrifuge tubes

Procedure:

  • Solubility Testing: Test the solubility of the compound in both PBS and DMSO at a high concentration (e.g., 10-50 mM).

  • Stock Solution Preparation:

    • Accurately weigh a small amount of the compound.

    • Add the appropriate volume of the chosen solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 20 mM).

    • Vortex thoroughly until the compound is completely dissolved.

    • Sterile-filter the stock solution using a 0.22 µm syringe filter if necessary.

  • Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Workflow for Initial Compound Characterization

The following diagram illustrates the logical flow from initial compound handling to the primary assessment of cellular impact.

G cluster_0 Phase 1: Foundational Analysis Compound Compound Powder Solubilize Solubility Testing (DMSO, PBS) Compound->Solubilize Stock Prepare 20 mM Stock Solution Solubilize->Stock SerialDilute Prepare Serial Dilutions in Culture Medium Stock->SerialDilute XTT_Assay Protocol 2: XTT Assay (Cell Viability/Cytotoxicity) SerialDilute->XTT_Assay IC50 Calculate IC50 Value XTT_Assay->IC50

Caption: Workflow for compound preparation and primary cytotoxicity testing.

Protocol 2: XTT Assay for Cell Viability and Cytotoxicity

Rationale: Tetrazolium salt-based assays are reliable methods for measuring the metabolic activity of living cells, which serves as a proxy for cell viability and proliferation.[3] The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is advantageous because its formazan product is water-soluble, eliminating a solubilization step required by older methods like the MTT assay and thereby streamlining the protocol.[4][5] This assay will determine the concentration at which the compound reduces cell viability by 50% (IC₅₀).

Principle of the XTT Assay

G Mito Mitochondrial Dehydrogenases (in Viable Cells) Formazan Formazan (Orange, Water-Soluble) Mito->Formazan Reduction XTT XTT (Yellow, Water-Soluble) XTT->Mito Reader Measure Absorbance (450-500 nm) Formazan->Reader

Caption: Mitochondrial enzymes in viable cells reduce XTT to a colored formazan.

Materials:

  • Human cell line (e.g., HeLa for cervical cancer, MCF-7 for breast cancer, or HEK293 for non-cancerous control)[6]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom tissue culture plates

  • XTT Cell Viability Assay Kit (containing XTT reagent and an electron-coupling reagent)

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells using a hemocytometer or automated cell counter.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight (18-24 hours) at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate stock solution in complete medium to achieve final desired concentrations (e.g., from 0.1 µM to 100 µM).

    • Include a "vehicle control" well containing medium with the same final concentration of DMSO as the treated wells.

    • Include a "no-cell" blank control with medium only for background subtraction.

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations.

    • Incubate for a desired exposure period (e.g., 24, 48, or 72 hours).

  • XTT Reagent Addition:

    • Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.[4]

    • Add 50 µL of the activated XTT solution to each well.[4]

    • Gently swirl the plate to mix.

  • Incubation and Measurement:

    • Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.[4]

    • Measure the absorbance of the wells using a microplate reader at a wavelength between 450-500 nm. A reference wavelength between 630-690 nm should be used to subtract background absorbance.[4][7]

  • Data Analysis:

    • Subtract the absorbance of the "no-cell" blank from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (which is set to 100% viability).

    • Plot the percent viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.

Data Presentation:

Compound Concentration (µM)Mean Absorbance (450nm)% Viability vs. Control
Vehicle Control (0 µM)1.250100%
0.11.23598.8%
11.15092.0%
100.63050.4%
500.15012.0%
1000.0504.0%
Calculated IC₅₀ ~9.9 µM

Phase 2: Mechanistic Screening Assays

With a defined non-toxic concentration range, the next phase involves screening for specific biological activities. Since the target of Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate is unknown, a logical approach is to test its effect on common drug target classes: enzymes and receptors, and to assess its impact on global cellular processes via gene expression.

Protocol 3: General Enzyme Inhibition Assay (Biochemical)

Rationale: Enzyme inhibition is a primary mechanism of action for a vast number of therapeutic drugs.[8][9] A general biochemical assay can serve as an initial screen to detect if the compound interferes with enzymatic activity. This protocol provides a template that can be adapted for various enzymes (e.g., kinases, proteases, phosphatases).

Workflow for Enzyme Inhibition Screening

G cluster_1 Enzyme Inhibition Assay Setup Plate Setup: Buffer, Inhibitor, Enzyme Preinc Pre-incubate (15 min, 37°C) Setup->Preinc Initiate Add Substrate (Initiate Reaction) Preinc->Initiate Incubate Incubate (e.g., 60 min) Initiate->Incubate Detect Add Detection Reagent (Stop Reaction & Generate Signal) Incubate->Detect Read Read Signal (Luminescence/Absorbance) Detect->Read Analyze Calculate % Inhibition & IC50 Read->Analyze

Caption: General workflow for a biochemical enzyme inhibition assay.

Materials:

  • Target enzyme (e.g., a commercially available recombinant kinase or protease)

  • Appropriate assay buffer

  • Enzyme substrate (e.g., a peptide for a kinase, a colorimetric substrate for a protease)

  • ATP (for kinase assays)

  • Detection reagent (e.g., ADP-Glo™ for kinases, or a chromogenic agent)

  • 96-well or 384-well assay plates (white-walled for luminescence)

  • Plate reader (luminometer or spectrophotometer)

Procedure:

  • Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and test compound. Ensure the final DMSO concentration remains below 1%.[8]

  • Assay Setup: In a 96-well plate, add the components in the following order:

    • Assay Buffer

    • Test compound at various concentrations (for dose-response) or vehicle control.

    • Enzyme solution.

  • Pre-incubation: Gently mix and pre-incubate the plate at the optimal temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the compound to bind to the enzyme.[8]

  • Reaction Initiation: Add the substrate solution (and ATP for kinase assays) to all wells to start the reaction.

  • Reaction Incubation: Incubate for a time that ensures the reaction is in the linear range (initial velocity conditions), typically 30-60 minutes.[10]

  • Signal Detection: Stop the reaction and generate a signal by adding the detection reagent as per the manufacturer's protocol.

  • Data Acquisition: Measure the signal (luminescence or absorbance) using a plate reader.

  • Data Analysis:

    • Normalize the data by setting the uninhibited control (vehicle only) to 100% activity and a no-enzyme control to 0% activity.

    • Calculate the percent inhibition for each compound concentration.

    • Plot percent inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.[10]

Protocol 4: Principles of Competitive Receptor Binding Assay

Rationale: Receptor binding assays are fundamental in pharmacology for determining if a compound interacts with a specific receptor, a major class of drug targets.[11][12] A competitive binding assay measures the ability of the test compound (unlabeled ligand) to displace a known, labeled ligand (often radioactive) from its receptor.[13] This allows for the determination of the compound's binding affinity (Ki).

Materials:

  • Source of receptor (e.g., cell membrane preparations, purified receptor)

  • Labeled ligand (e.g., a tritiated or fluorescent ligand with known affinity for the target receptor)

  • Assay buffer

  • Unlabeled test compound (Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate)

  • Filter plates and vacuum manifold (for radioligand assays) or a suitable plate reader (for fluorescent assays)

Conceptual Procedure:

  • Incubation: Incubate the receptor preparation with a fixed concentration of the labeled ligand and varying concentrations of the unlabeled test compound.

  • Competition: The test compound will compete with the labeled ligand for binding to the receptor sites.[14]

  • Separation: Separate the receptor-bound ligand from the unbound ligand. For radioligand assays, this is typically done by rapid vacuum filtration, where the membranes containing the receptors are trapped on a filter mat.[14]

  • Detection: Quantify the amount of labeled ligand that remains bound to the receptor.

  • Data Analysis:

    • Generate a competition curve by plotting the bound radioactivity against the logarithm of the unlabeled compound's concentration.

    • The concentration of the test compound that displaces 50% of the labeled ligand is the IC₅₀.

    • The IC₅₀ can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity (Kd) of the labeled ligand.

Protocol 5: Gene Expression Profiling via RT-qPCR

Rationale: A compound may not have a single, high-affinity target but may instead modulate cellular pathways, leading to changes in gene expression. Gene expression analysis is a powerful, unbiased method to generate hypotheses about a compound's mechanism of action.[15][16] By examining a panel of genes associated with key cellular processes (e.g., apoptosis, inflammation, stress response), one can gain significant insight into the compound's biological effects.

Procedure Outline:

  • Cell Treatment: Treat a relevant cell line with the test compound at non-toxic concentrations (e.g., IC₅₀/10 and IC₅₀/2) for a specified time (e.g., 6, 12, or 24 hours).

  • RNA Isolation: Harvest the cells and isolate total RNA using a commercially available kit. Assess RNA quality and quantity using a spectrophotometer or bioanalyzer.

  • Reverse Transcription: Convert the isolated RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • Quantitative PCR (qPCR):

    • Perform qPCR using the synthesized cDNA, gene-specific primers for target genes (e.g., BAX, BCL2 for apoptosis; IL-6, TNF-α for inflammation), and a reference (housekeeping) gene (e.g., GAPDH, ACTB).

    • Use a fluorescent dye like SYBR Green or probe-based chemistry (e.g., TaqMan) for detection.

  • Data Analysis:

    • Determine the cycle threshold (Ct) for each gene.

    • Calculate the relative change in gene expression for treated samples compared to vehicle controls using the delta-delta Ct (ΔΔCt) method, after normalizing to the reference gene.

    • A significant up- or down-regulation of specific genes or gene clusters can point towards the cellular pathways affected by the compound.[17]

Conclusion and Forward Outlook

This application note provides a validated, multi-tiered framework for the initial in vitro characterization of Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate. By systematically assessing cytotoxicity, enzyme inhibition, receptor binding potential, and effects on gene expression, researchers can efficiently build a comprehensive pharmacological profile of this novel compound. The data generated from these protocols will be instrumental in guiding further investigation, including more specific mechanism-of-action studies, lead optimization, and subsequent in vivo testing.

References

  • National Center for Biotechnology Information. MTT Assay - Assay Guidance Manual. Available from: [Link]

  • Mtoz Biolabs. Receptor-Ligand Binding Assay. Available from: [Link]

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  • Creative Bioarray. Radioligand Binding Assay. Available from: [Link]

  • YouTube. Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity. Available from: [Link]

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  • National Center for Biotechnology Information. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual. Available from: [Link]

  • PubMed. Gene expression analysis in biomarker research and early drug development using function tested reverse transcription quantitative real-time PCR assays. Available from: [Link]

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  • K. Tipton, et al. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. Available from: [Link]

  • JMIR Publications. Novel Strategy to Assess the Neurotoxicity of Organic Solvents Such as Glycol Ethers: Protocol for Combining In Vitro and In Silico Methods With Human-Controlled Exposure Experiments. Available from: [Link]

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  • PubMed. [Sodium cyclamate in the "in vitro test". Macomolecular syntheses and oxygen consumption]. Available from: [Link]

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  • MDPI. Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. Available from: [Link]

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Application

Application Notes and Protocols: Establishing Optimal Dosage for Novel Small Molecules in Cell Culture Studies Using "Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate" as a Case Study

Foreword: Navigating the Uncharted Territory of Novel Compound Characterization In the realm of drug discovery and cellular biology, the introduction of a novel small molecule into experimental workflows is both an excit...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Navigating the Uncharted Territory of Novel Compound Characterization

In the realm of drug discovery and cellular biology, the introduction of a novel small molecule into experimental workflows is both an exciting and a challenging endeavor. The compound at the heart of this guide, "Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate," currently has limited publicly available data regarding its specific biological mechanism of action.[1][2] This is a common scenario faced by researchers working with new chemical entities.

Therefore, this document is structured as a comprehensive, field-proven guide for establishing a robust and reproducible dosage protocol for any novel, uncharacterized small molecule in cell culture. We will use "Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate" as our working example, "Compound X," to illustrate the principles and methodologies that form the cornerstone of rigorous pharmacological and biological research. The protocols and insights provided herein are designed to be universally applicable, empowering researchers to move from a vial of powder to meaningful, dose-dependent biological data.

Part 1: Foundational Knowledge and Pre-experimental Considerations for Compound X

Before embarking on cell-based assays, a thorough understanding of the physicochemical properties of Compound X is paramount. This foundational knowledge ensures the integrity of your experimental setup and the reliability of your results.

1.1. Physicochemical Properties and Handling

"Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate" is a sodium salt with a molecular weight of approximately 180.18 g/mol .[1] As a sodium salt, it is likely to be a solid at room temperature and may exhibit good solubility in aqueous solutions, a favorable characteristic for cell culture applications. However, empirical verification is crucial.

  • Solubility Testing : Before preparing a stock solution, test the solubility of Compound X in various solvents. Start with sterile, nuclease-free water and common cell culture-grade solvents like DMSO.[3] While DMSO is a powerful solvent, it can exhibit cytotoxicity at higher concentrations, so it is essential to keep the final concentration in the culture medium low (typically <0.5%).

  • Stability : Assess the stability of the compound in your chosen solvent and at your storage temperature (typically -20°C or -80°C). Some compounds may degrade upon repeated freeze-thaw cycles or be sensitive to light. A preliminary stability test can save significant time and resources.

  • Safety and Handling : Always consult the Safety Data Sheet (SDS) for any new compound.[4] For compounds with limited safety data, handle with care, using appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[4]

1.2. Hypothetical Mechanism of Action: A Framework for Investigation

While the precise mechanism of Compound X is unknown, many small molecules exert their effects by modulating cellular signaling pathways. For the purpose of this guide, we will hypothesize that Compound X interacts with a generic G-protein coupled receptor (GPCR), initiating a downstream signaling cascade. This provides a conceptual framework for designing endpoint assays.

Diagram 1: Hypothetical GPCR Signaling Pathway

GPCR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CompoundX Compound X GPCR GPCR CompoundX->GPCR Binds G_Protein G-Protein Complex (α, β, γ) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Generates PKA Protein Kinase A (PKA) SecondMessenger->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Target Gene CREB->Gene Transcription Response Cellular Response (e.g., Proliferation, Apoptosis) Gene->Response

Caption: Hypothetical signaling cascade initiated by Compound X binding to a GPCR.

Part 2: The Core Protocol: Establishing a Dose-Response Curve

The cornerstone of characterizing a new compound is the dose-response experiment, often referred to as a "kill curve" if cytotoxicity is the expected outcome.[5] This experiment determines the concentration range over which the compound elicits a biological effect, and it is essential for calculating key parameters like the IC50 (half-maximal inhibitory concentration).

2.1. Experimental Workflow Overview

The following diagram outlines the comprehensive workflow for determining the optimal dosage of Compound X.

Diagram 2: Experimental Workflow for Dose-Response Analysis

Dose_Response_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A Prepare Compound X Stock Solution F Prepare Serial Dilutions of Compound X A->F B Culture and Harvest Selected Cell Line C Determine Cell Density (e.g., Hemocytometer) B->C D Seed Cells in Multi-well Plate C->D E Allow Cells to Adhere (24 hours) D->E G Treat Cells with Compound X Concentrations E->G F->G H Incubate for Desired Duration (e.g., 24, 48, 72 hours) G->H I Perform Viability Assay (e.g., MTT, CellTiter-Glo) H->I J Measure Signal (e.g., Absorbance, Luminescence) I->J K Analyze Data and Calculate IC50 J->K

Caption: Step-by-step workflow for a typical dose-response experiment.

2.2. Detailed Step-by-Step Methodology

This protocol is designed for adherent cells in a 96-well plate format but can be adapted for other formats and suspension cells.

Materials:

  • "Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate" (Compound X)

  • Sterile, nuclease-free water or cell culture-grade DMSO

  • Selected cell line (e.g., HeLa, A549, HEK293)

  • Complete growth medium (e.g., DMEM with 10% FBS)[6]

  • Sterile 96-well flat-bottom tissue culture plates

  • Cell viability assay reagent (e.g., MTT, XTT, or CellTiter-Glo®)

  • Microplate reader

Protocol:

Day 1: Cell Seeding

  • Culture Cells : Grow your chosen cell line to approximately 80-90% confluency in a T-75 flask.

  • Harvest and Count : Trypsinize the cells, resuspend them in complete growth medium, and count them using a hemocytometer or automated cell counter.

  • Seed Plate : Dilute the cell suspension to the optimal seeding density. This density should be determined empirically for your cell line to ensure cells are in the exponential growth phase at the end of the assay.[7][8] A common starting point is 5,000-10,000 cells per well in 100 µL of medium.

  • Incubate : Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[3]

Day 2: Compound Treatment

  • Prepare Stock Solution : Prepare a high-concentration stock solution of Compound X (e.g., 100 mM in water or 10 mM in DMSO). Ensure it is fully dissolved.

  • Create Serial Dilutions : Perform a serial dilution of the stock solution in complete growth medium to create a range of treatment concentrations. A broad range is recommended for the initial experiment (e.g., 100 µM down to 1 nM).[3][7] It is good practice to perform 10-fold dilutions for the initial screen, followed by finer (e.g., 3-fold) dilutions in subsequent experiments.[7][8]

    • Expert Tip : Always include a "vehicle control" (medium with the same concentration of solvent, e.g., 0.1% DMSO, as the highest drug concentration) and a "no-treatment control" (medium only).

  • Treat Cells : Carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of Compound X.

Day 3-5: Incubation and Assay

  • Incubate : Return the plate to the incubator for a predetermined duration. Typical incubation times for cytotoxicity assays are 24, 48, and 72 hours.[3] The optimal time depends on the cell line's doubling time and the compound's mechanism of action.

  • Perform Viability Assay : At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions. For an MTT assay:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C until formazan crystals form.

    • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the crystals.

    • Gently shake the plate for 10 minutes.[3]

  • Measure Signal : Read the absorbance at 570 nm using a microplate reader.

2.3. Data Analysis and Interpretation

  • Normalize Data : Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

  • Plot the Curve : Plot the percentage of cell viability against the logarithm of the Compound X concentration.

  • Determine IC50 : Use a non-linear regression analysis (sigmoidal dose-response curve) in software like GraphPad Prism to calculate the IC50 value.[9] The IC50 is the concentration of the compound that inhibits 50% of the biological response.

Part 3: Data Presentation and Trustworthiness

Clear and structured data presentation is essential for interpretation and reporting. The following table provides a template for summarizing your dose-response data.

Table 1: Example Data Summary for Dose-Response of Compound X on HeLa Cells (48h)

Compound X Conc. (µM)Log Concentration% Viability (Rep 1)% Viability (Rep 2)% Viability (Rep 3)Mean % ViabilityStd. Deviation
1002.05.26.15.55.60.45
101.025.827.326.526.50.75
10.051.249.852.151.01.16
0.1-1.085.488.186.386.61.36
0.01-2.098.799.298.998.90.25
0.001-3.0101.2100.5100.8100.80.35
Vehicle ControlN/A100.0100.0100.0100.00.00

Note: These are example values and may not be representative of actual experimental results.[3]

Self-Validating Systems and Trustworthiness:

  • Replicates : Always perform experiments with technical triplicates and, ideally, three independent biological replicates. This ensures the reproducibility of your findings.

  • Controls : The inclusion of positive and negative controls is non-negotiable. A known cytotoxic agent can serve as a positive control to validate the assay itself.

  • Assay Linearity : Ensure your cell seeding density falls within the linear range of your chosen viability assay to avoid artifacts from over- or under-confluency.[7]

  • Orthogonal Assays : If a significant effect is observed, validate the result using a different method. For example, if an MTT assay shows decreased viability, confirm this with a trypan blue exclusion assay or a live/dead staining protocol.

By adhering to these principles of rigorous experimental design and data analysis, researchers can have high confidence in the dosage parameters established for any novel compound, paving the way for more complex mechanistic studies.

References

  • PubChem. Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate. National Center for Biotechnology Information. [Link]

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  • Filo. Given the following reaction: Structure A sodium salt of cyclopentene c.. Filo. [Link]

  • Groh, K. J., Vilhais, G. R., & Schirmer, K. (2022). Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. Chemical research in toxicology, 35(11), 1955–1967. [Link]

  • van der Meer, D., van der Helm, M. W., den Dulk, H., van de Stolpe, A., & Joore, J. (2020). Controlled pharmacokinetic anti-cancer drug concentration profiles lead to growth inhibition of colorectal cancer cells in a microfluidic device. Lab on a chip, 20(16), 2955–2966. [Link]

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  • Tallman, K. A., Szalkowski, M. B., & Roberts, L. J. (2020). Safety, tolerability, and pharmacokinetics of repeated oral doses of 2-hydroxybenzylamine acetate in healthy volunteers: a double-blind, randomized, placebo-controlled clinical trial. BMC pharmacology & toxicology, 21(1), 3. [Link]

  • da Silva, A. B., de Freitas, C. S., & de Castro, H. C. (2018). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Frontiers in chemistry, 6, 219. [Link]

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Method

Application Notes and Protocols for the Preclinical Administration of Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate in Animal Models

These application notes provide a comprehensive framework for the initial preclinical evaluation of Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate, a novel cyclopentane derivative, in animal models. Given the absence of...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive framework for the initial preclinical evaluation of Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate, a novel cyclopentane derivative, in animal models. Given the absence of published in vivo data for this specific compound, this guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols necessary to design and execute scientifically rigorous and ethically sound first-in-animal studies.

Introduction: The Rationale for Investigating a Novel Cyclopentane Derivative

Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate is a chemical entity with the molecular formula C8H13NaO3[1]. While specific biological activities for this compound are not yet characterized, the cyclopentane moiety is a recurring structural motif in a variety of pharmacologically active agents.[2] Cyclopentane derivatives are integral to the structure of prostaglandins and certain steroid-based drugs, and they have been successfully incorporated into antiviral medications, kinase inhibitors, and anticoagulants.[2] Furthermore, the cyclopentane-1,3-dione structure has been explored as a bioisostere for the carboxylic acid functional group, a common feature in many drugs, suggesting that cyclopentane-containing compounds can offer unique physicochemical and pharmacokinetic properties.[3][4]

The journey of a novel compound from the laboratory bench to a potential therapeutic agent is a meticulous process, with preclinical animal testing serving as a critical checkpoint.[5] The primary objectives of these initial studies are to evaluate the compound's safety, toxicity, and pharmacokinetic profile, which includes its absorption, distribution, metabolism, and excretion (ADME).[5] This document will guide the user through the essential preliminary steps, the design of initial safety and pharmacokinetic studies, and detailed protocols for compound administration.

Part 1: Pre-formulation and Compound Characterization: The Foundation of Reproducible Research

Before any animal is dosed, a thorough understanding of the test article's physicochemical properties is paramount. This pre-formulation stage is crucial for developing a suitable vehicle for administration and for ensuring the consistency and reliability of the data generated.[6] Neglecting this step can lead to confounded results and wasted resources.[7]

Key Physicochemical Parameters to Assess:

  • Solubility: Determine the solubility of Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate in a range of common preclinical vehicles. This will dictate the choice of vehicle and the maximum achievable dose concentration.

  • Stability: Assess the chemical and physical stability of the compound in the chosen vehicle under the conditions of the study (e.g., room temperature, refrigerated). Degradation of the compound can lead to inaccurate dosing and the introduction of unknown variables.[8]

  • Purity: Verify the purity of the compound using appropriate analytical techniques (e.g., HPLC, LC-MS). The presence of impurities can confound the interpretation of toxicity and efficacy studies.

Part 2: Designing Initial Pharmacokinetic and Toxicity (PK/Tox) Studies

The initial in vivo studies for a novel compound are typically exploratory, aiming to understand how the animal body affects the drug (pharmacokinetics) and how the drug affects the body (pharmacodynamics and toxicology).[5] A well-designed study will maximize the information obtained while adhering to ethical principles.[9]

Selecting the Animal Model

For initial PK/Tox studies, rodents such as mice and rats are commonly used due to their genetic similarities to humans, relatively short life cycle, and well-characterized physiology.[10] The choice of strain may depend on the anticipated therapeutic area, but for general toxicity and PK, common outbred strains like Sprague-Dawley rats or CD-1 mice are often suitable.[11][12]

Choosing the Route of Administration

The route of administration significantly impacts a drug's bioavailability and subsequent distribution.[13][14][15] For a first-in-animal study, it is often beneficial to evaluate both an intravenous (IV) and an extravascular route (e.g., oral).

Route of Administration Advantages Disadvantages Considerations
Intravenous (IV) 100% bioavailability, precise dose delivery, rapid onset.Can be more stressful for the animal, risk of injection site reactions, requires sterile formulation.Ideal for determining fundamental PK parameters like clearance and volume of distribution.
Oral (PO) Clinically relevant for many drugs, convenient for chronic dosing.[8][13]Subject to first-pass metabolism, variable absorption, potential for gut-related adverse effects.Requires careful vehicle selection to ensure adequate absorption.
Subcutaneous (SC) Slower absorption for sustained release, easier than IV.Can cause local irritation, absorption can be variable.Suitable for compounds that are not well-absorbed orally or require prolonged exposure.
Intraperitoneal (IP) Larger volumes can be administered, rapid absorption.Not a common clinical route in humans, risk of injection into organs.[14]Often used in rodent research for its convenience.
Dose Selection

For a compound with no prior in vivo data, dose selection should be approached cautiously. A "dose escalation" study design is often employed, starting with a low dose and gradually increasing it in subsequent cohorts of animals. This allows for the determination of a maximum tolerated dose (MTD).

Part 3: Detailed Protocols for Compound Administration

The following are generalized protocols for the administration of a novel compound like Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate to rodents. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.[5]

Vehicle Selection

The choice of vehicle is critical and can influence the outcome of the study.[11][16] The ideal vehicle should be non-toxic, have no biological effect of its own, and be able to solubilize or suspend the compound at the desired concentration.[7]

Vehicle Properties and Uses Potential Issues
Saline (0.9% NaCl) Aqueous vehicle, suitable for water-soluble compounds for IV, SC, IP, and PO routes.[16]Not suitable for hydrophobic compounds.
Phosphate-Buffered Saline (PBS) Similar to saline but buffered to a physiological pH.Not suitable for hydrophobic compounds.
Carboxymethylcellulose (CMC) Aqueous suspending agent for insoluble compounds for PO administration.[11][16]Can affect absorption rate.
Polyethylene Glycol 400 (PEG 400) Co-solvent for poorly water-soluble compounds for various routes.Can have biological effects at high concentrations.[16]
Corn Oil Lipid-based vehicle for highly lipophilic compounds for PO or SC administration.[11]Can influence absorption and may not be suitable for all compounds.
Dimethyl Sulfoxide (DMSO) A powerful solvent, often used as a co-solvent.Can have its own biological and toxic effects.[11][16] Use in low concentrations is advised.
Experimental Workflow for Preclinical Evaluation

G cluster_0 Phase 1: Pre-formulation cluster_1 Phase 2: In Vivo Study Design cluster_2 Phase 3: Execution & Data Collection cluster_3 Phase 4: Analysis & Reporting P1 Compound Synthesis & Purification P2 Physicochemical Characterization (Solubility, Stability, Purity) P1->P2 S1 Select Animal Model (e.g., Rat, Mouse) P2->S1 S2 Choose Administration Routes (e.g., IV, PO) S1->S2 S3 Determine Dose Range (Dose Escalation) S2->S3 E1 Vehicle Selection & Formulation Preparation S3->E1 E2 Animal Dosing E1->E2 E3 In-life Observations (Clinical Signs, Body Weight) E2->E3 E4 Sample Collection (Blood, Tissues) E2->E4 A1 Bioanalysis of Samples (LC-MS/MS) E4->A1 A2 PK/PD Modeling A1->A2 A3 Toxicity Assessment A1->A3 A4 Final Report & Decision Making A2->A4 A3->A4

Caption: Preclinical evaluation workflow for a novel compound.

Protocol 1: Oral Gavage (PO) Administration in Rats
  • Preparation:

    • Accurately weigh the required amount of Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate.

    • Prepare the formulation in the chosen vehicle (e.g., 0.5% CMC in water) at the desired concentration. Ensure the compound is uniformly suspended.

    • Calculate the volume to be administered to each rat based on its most recent body weight.

  • Procedure:

    • Gently restrain the rat.

    • Measure the appropriate length of the gavage needle (from the tip of the nose to the last rib).

    • Insert the gavage needle into the mouth and gently advance it along the roof of the mouth into the esophagus.

    • Once the needle is in the correct position, slowly administer the formulation.[10]

    • Carefully withdraw the needle and return the animal to its cage.

    • Monitor the animal for any signs of distress.

Protocol 2: Intravenous (IV) Injection in Rats (Tail Vein)
  • Preparation:

    • Prepare a sterile solution of Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate in a suitable vehicle (e.g., sterile saline). The solution must be free of particulates.

    • Warm the rat under a heat lamp to dilate the tail veins.

  • Procedure:

    • Place the rat in a restraining device that allows access to the tail.

    • Swab the tail with an alcohol wipe.

    • Using a small gauge needle (e.g., 27G), insert the needle into one of the lateral tail veins.

    • Slowly inject the formulation.

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

    • Return the animal to its cage and monitor.

Part 4: In-life Observations and Sample Collection

Post-administration monitoring is crucial for assessing the safety of the compound.

  • Clinical Observations: Animals should be observed for any changes in behavior, appearance, or signs of toxicity at regular intervals.

  • Body Weight: Record the body weight of each animal before dosing and at specified time points throughout the study.

  • Sample Collection: For pharmacokinetic analysis, blood samples are collected at predetermined time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h post-dose). Plasma is then separated and stored frozen until analysis.

Decision Tree for Vehicle Selection

G start Start: Is the compound water soluble? aqueous_vehicle Use aqueous vehicle (e.g., Saline, PBS) start->aqueous_vehicle Yes suspension Can it be formulated as a stable suspension? start->suspension No cmc_vehicle Use suspending agent (e.g., CMC for PO) suspension->cmc_vehicle Yes cosolvent Is a co-solvent system required? suspension->cosolvent No peg_dmso Use co-solvent system (e.g., PEG, low % DMSO) cosolvent->peg_dmso Yes lipid_vehicle Consider lipid-based vehicle (e.g., Corn Oil for PO/SC) cosolvent->lipid_vehicle No

Caption: A decision-making flowchart for selecting a preclinical vehicle.

Part 5: Ethical Considerations and the 3Rs

All animal research must be conducted with the highest ethical standards. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be integral to the study design.[5][12]

  • Replacement: Use non-animal methods whenever possible.

  • Reduction: Use the minimum number of animals necessary to obtain statistically significant data.[12]

  • Refinement: Minimize any potential pain, suffering, or distress to the animals.[12]

Part 6: Data Analysis and Interpretation

The data collected from these initial studies will provide the first glimpse into the in vivo properties of Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate.

  • Pharmacokinetic Parameters: The plasma concentration-time data will be used to calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.

  • Toxicity Assessment: Clinical observations, body weight changes, and, if applicable, clinical pathology and histopathology will be used to assess the compound's safety profile.

The results of these studies will be crucial for making informed decisions about whether to advance the compound to further preclinical development and for designing future efficacy studies. The transparent reporting of all findings, both positive and negative, is essential for the scientific integrity of the drug development process.[17]

References

  • Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE.
  • PharmaBlock. (n.d.). Cyclopentane Derivatives in Drug Discovery.
  • MSD Veterinary Manual. (n.d.). Routes of Administration and Dosage Forms of Drugs.
  • Wedgewood Pharmacy. (n.d.). Routes of Administration and Dosage Forms in Animals: A Complete Guide.
  • ResearchGate. (2025, November 17). Drug Administration Routes and Therapeutic Strategies in Animals: A Comprehensive Review | Request PDF.
  • (n.d.). Routes Of Drug Administration.
  • Journal of Scientific Research and Reports. (2025, October 25). Drug Administration Routes and Therapeutic Strategies in Animals: A Comprehensive Review.
  • Journal of Medicinal Chemistry. (2014, July 24). Potent, Long-Acting Cyclopentane-1,3-Dione Thromboxane (A2)-Receptor Antagonists. Retrieved from [Link]

  • PubMed. (2011, October 13). Cyclopentane-1,3-dione: a novel isostere for the carboxylic acid functional group. Application to the design of potent thromboxane (A2) receptor antagonists.
  • Taylor & Francis Online. (2010, February 26). Guidelines for preclinical animal research in ALS/MND: A consensus meeting.
  • PubChem. (n.d.). Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate.
  • PubMed. (2025, April 22). Comparative Analyses of the Influences of Vehicles on Selected Biological Parameters Following Single-Dose Oral Administration in Sprague-Dawley Rats.
  • PubMed. (2024, February 5). Synthesis and antitumor activity of cyclopentane-fused anthraquinone derivatives.
  • BioBoston Consulting. (2025, January 9). Best Practices For Preclinical Animal Testing.
  • ILAR Journal. (2011, September 5). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation.
  • Scirp.org. (n.d.). The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives.
  • ResearchGate. (2018, March 8). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test.
  • Prisys Biotech. (2025, May 23). Designing Animal Studies: Key Considerations For Preclinical Research Success.
  • Crystal Pharmatech Co., Ltd. (n.d.). Animal Dosing Vehicle Selection.
  • NIH. (n.d.). General Principles of Preclinical Study Design - PMC.
  • SciSpace. (n.d.). Validating animal models for preclinical research: a scientific and ethical discussion.

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Application

Application Notes and Protocols for the Quantitative Analysis of Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate

Introduction Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate is a salt of a carboxylic acid containing a cyclopentyl ring and a primary alcohol. Its accurate quantification is crucial for quality control in pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate is a salt of a carboxylic acid containing a cyclopentyl ring and a primary alcohol. Its accurate quantification is crucial for quality control in pharmaceutical manufacturing, stability studies, and various research applications. The molecule's structure, lacking a significant chromophore, presents a challenge for direct analysis by common spectrophotometric methods like UV-Vis detection. This guide provides a comprehensive overview of robust analytical methods for the quantification of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the rationale behind method selection, provide detailed experimental protocols, and discuss method validation in accordance with industry standards.

Method Selection: A Strategic Approach

The choice of analytical method depends on several factors including the sample matrix, required sensitivity, available instrumentation, and the purpose of the analysis (e.g., routine QC vs. research). Below is a logical workflow for selecting the most appropriate technique.

Method_Selection cluster_hplc High Performance Liquid Chromatography cluster_gc Gas Chromatography cluster_titration Classical Methods start Define Analytical Needs (Sensitivity, Matrix, Throughput) hplc HPLC-Based Methods start->hplc High Sensitivity & Specificity Needed gc GC-Based Methods (Requires Derivatization) start->gc Volatile Impurities or Alternative Method Needed titration Titrimetric Methods (For Bulk Material/High Concentration) start->titration Assay of Pure Substance hplc_direct Direct Analysis with Universal Detectors (CAD/ELSD) hplc->hplc_direct Universal Detector Available hplc_deriv Pre- or Post-Column Derivatization with UV/FL Tag hplc->hplc_deriv UV/Fluorescence Detector Available gc_deriv Silylation or Esterification gc->gc_deriv Analyte is made volatile

Caption: Logical workflow for selecting an analytical method.

High-Performance Liquid Chromatography (HPLC) with Universal Detectors

For routine analysis, especially for stability-indicating assays and impurity profiling, HPLC is the preferred technique. Given the non-chromophoric nature of the analyte, universal detectors such as the Charged Aerosol Detector (CAD) and the Evaporative Light Scattering Detector (ELSD) are highly recommended. These detectors are mass-based and do not rely on the optical properties of the analyte, making them ideal for this compound[5][6][7].

Principle of Universal Detection

Both CAD and ELSD operate by nebulizing the column effluent into an aerosol, followed by evaporation of the mobile phase, leaving behind analyte particles. The key difference lies in the detection mechanism:

  • ELSD: A light source illuminates the analyte particles, and the scattered light is measured by a photodiode[5][6][7].

  • CAD: The analyte particles are charged by a corona discharge, and the total charge is measured by an electrometer.

Recommended HPLC-CAD/ELSD Method

This method is designed to be a starting point for method development and validation.

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column thermostat

  • Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD)

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column Reversed-Phase C18, 2.1 x 100 mm, 2.7 µmProvides good retention for moderately polar compounds. The smaller particle size offers higher efficiency.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic mobile phase ensures that the carboxylic acid is in its protonated form, leading to better retention and peak shape on a reversed-phase column.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency (if a UV detector is used in series) and is compatible with CAD/ELSD.
Gradient 5% B to 95% B over 10 minutesA gradient elution is recommended to ensure the elution of any potential impurities with different polarities.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 30 °CProvides reproducible retention times.
Injection Volume 5 µLCan be optimized based on analyte concentration and sensitivity.
CAD Settings Evaporation Temp: 35°C, Nebulizer: N2 at 35 psiThese are typical starting conditions and should be optimized for the specific instrument and mobile phase.
ELSD Settings Drift Tube Temp: 40°C, Nebulizer Gas: N2 at 2.0 BarThese are typical starting conditions and should be optimized for the specific instrument and mobile phase.

Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B. This will be the stock solution. Prepare working standards by serial dilution.

  • Sample Solution: The sample preparation will depend on the matrix. For a drug substance, a similar preparation to the standard solution can be followed. For a formulated drug product, extraction and filtration steps may be necessary to remove excipients.

Method Validation:

The method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines[3]. Key validation parameters include:

  • Specificity: Demonstrate that the peak for the analyte is free from interference from placebo components, impurities, and degradation products.

  • Linearity: Assess the linear relationship between the detector response and the analyte concentration over a defined range (e.g., 50-150% of the expected concentration).

  • Accuracy: Determine the closeness of the measured value to the true value by spiking a placebo with known amounts of the analyte.

  • Precision: Evaluate the repeatability (intra-day) and intermediate precision (inter-day) of the method.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Robustness: Assess the method's performance when small, deliberate changes are made to the chromatographic conditions (e.g., pH of mobile phase, column temperature, flow rate).

HPLC with UV/Fluorescence Detection via Derivatization

If a universal detector is not available, derivatization to introduce a chromophoric or fluorophoric tag is a viable alternative. This involves a chemical reaction to attach a molecule with strong UV absorbance or fluorescence to the carboxylic acid group of the analyte.

Derivatization Strategy

A common approach is the esterification of the carboxylic acid with a derivatizing agent containing a suitable tag. A variety of reagents are available for this purpose.

Derivatization_Workflow start Analyte in Sample derivatization Derivatization Reaction (Esterification with Tagging Reagent) start->derivatization hplc_uv HPLC-UV/Fluorescence Analysis derivatization->hplc_uv quantification Quantification hplc_uv->quantification

Caption: General workflow for analysis by derivatization.

Protocol for Pre-Column Derivatization with 4-Bromomethylbiphenyl

This protocol uses 4-bromomethylbiphenyl to form a UV-active ester, which can be detected at approximately 254 nm[8].

Reagents:

  • 4-Bromomethylbiphenyl

  • Potassium Carbonate (anhydrous)

  • 18-Crown-6 (catalyst)

  • Acetonitrile (HPLC grade, anhydrous)

Derivatization Procedure:

  • Prepare a solution of the sample containing the analyte in a suitable solvent and evaporate to dryness under a stream of nitrogen.

  • To the dried residue, add 200 µL of a 5 mg/mL solution of 4-bromomethylbiphenyl in acetonitrile.

  • Add approximately 10 mg of anhydrous potassium carbonate and a catalytic amount of 18-crown-6 (around 1 mg).

  • Seal the reaction vial and vortex for 30 seconds.

  • Heat the mixture at 75°C for 60 minutes.

  • Cool to room temperature and centrifuge to pellet the potassium carbonate.

  • The supernatant is ready for HPLC analysis.

HPLC Conditions:

ParameterRecommended Condition
Column Reversed-Phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 50% B to 100% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Considerations for Derivatization:

  • The derivatization reaction needs to be optimized for reaction time, temperature, and reagent concentrations to ensure complete and reproducible derivatization.

  • A blank derivatization reaction (without the analyte) should be run to identify any interfering peaks from the reagents.

  • The stability of the derivatized product should be assessed.

Gas Chromatography (GC) with Mass Spectrometric (MS) Detection

GC-MS is a powerful technique for the quantification of organic acids, offering high sensitivity and selectivity. However, it requires a derivatization step to make the non-volatile analyte amenable to GC analysis.

Derivatization for GC

The most common derivatization technique for carboxylic acids and alcohols is silylation, which replaces the active hydrogens with a trimethylsilyl (TMS) group. This increases the volatility and thermal stability of the analyte[9][10].

Protocol for Silylation and GC-MS Analysis

Reagents:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • A suitable solvent (e.g., Dichloromethane)

Derivatization Procedure:

  • Evaporate an aliquot of the sample solution to dryness.

  • Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.

  • Seal the vial and heat at 70°C for 30 minutes.

  • Cool to room temperature before GC-MS analysis.

GC-MS Conditions:

ParameterRecommended Condition
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min
Injector Temperature 250°C
Injection Mode Split (e.g., 20:1)
MS Transfer Line Temp 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-550

Data Analysis:

Quantification is typically performed using selected ion monitoring (SIM) of characteristic fragment ions of the derivatized analyte to enhance sensitivity and selectivity. An internal standard (e.g., a deuterated analog if available) should be used to improve accuracy and precision.

Titrimetric Analysis

For the assay of the bulk drug substance, a simple acid-base titration can be a cost-effective and accurate method. This method relies on the acidic nature of the parent carboxylic acid.

Principle

The sodium salt of the weak carboxylic acid will have a basic character in a non-aqueous solvent. This can be titrated with a standardized acid, such as perchloric acid in glacial acetic acid. The endpoint can be determined potentiometrically or with a visual indicator.

Protocol for Non-Aqueous Titration

Reagents:

  • Perchloric acid (0.1 N in glacial acetic acid), standardized

  • Glacial acetic acid

  • Crystal violet indicator

Procedure:

  • Accurately weigh approximately 150 mg of Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate into a clean, dry flask.

  • Dissolve the sample in 25 mL of glacial acetic acid.

  • Add 2-3 drops of crystal violet indicator.

  • Titrate with standardized 0.1 N perchloric acid to a blue-green endpoint.

  • Perform a blank titration with 25 mL of glacial acetic acid and subtract the blank volume from the sample titration volume.

Calculation:

The percentage purity can be calculated using the following formula:

% Purity = (V * N * MW * 100) / (W * 1000)

Where:

  • V = Volume of perchloric acid consumed (mL)

  • N = Normality of perchloric acid

  • MW = Molecular weight of Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate (180.18 g/mol )

  • W = Weight of the sample (mg)

Summary of Method Characteristics

MethodPrincipleProsConsBest For
HPLC-CAD/ELSD Separation by HPLC, detection of non-volatile analytes.Universal detection, good for stability-indicating methods.Requires specialized detectors, non-linear response for ELSD.Routine QC, impurity profiling, content uniformity.
HPLC-UV/FL (Deriv.) Chemical tagging to add a chromophore/fluorophore.High sensitivity, uses standard HPLC detectors.Derivatization can be complex and a source of error.Trace analysis, bioanalytical studies.
GC-MS (Deriv.) Separation of volatile derivatives by GC, detection by MS.High sensitivity and selectivity.Requires derivatization, potential for thermal degradation.Identification and quantification of impurities, metabolomics.
Titration Acid-base reaction.Simple, cost-effective, accurate for high concentrations.Not suitable for low concentrations or complex matrices.Assay of bulk drug substance.

References

  • BenchChem. (2025). Application Notes and Protocols for HPLC Analysis of Carboxylic Acids Using 4-Bromomethylbiphenyl as a Derivatizing Agent.
  • Holtzapple, M. T., & Landoll, M. P. (2012). Kinetics study of thermal decomposition of sodium carboxylate salts. Biomass and Bioenergy, 47, 253-261.
  • ResearchGate. (n.d.). Kinetics study of thermal decomposition of sodium carboxylate salts.
  • Lab-Training. (2020, November 19). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis.
  • BenchChem. (2025). A Technical Guide to the Solubility of Sodium Methanetetracarboxylate in Organic Solvents.
  • Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
  • LabRulez GCMS. (n.d.). Guide to Derivatization Reagents for GC.
  • LookChem. (n.d.). CYCLOPENTYLACETIC ACID 1123-00-8 wiki.
  • Agilent. (2011, June 30). Rapid Profiling of Saccharides Using HPLC with ELSD for Improved Precision.
  • Royal Society of Chemistry. (n.d.). Efficient HPLC-ELSD analysis of sodium and phosphate in aripiprazole extended-release injectable suspensions using trimodal column technology.
  • Macherey-Nagel. (n.d.). Derivatization reagents for GC.
  • Investigation of Thermal Properties of Carboxyl
  • Villas-Boas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics, 1(1), 73-82.
  • ResearchGate. (n.d.). A new fluorogenic reagent for labelling carboxylic acids in HPLC.
  • Advion Interchim Scientific. (2024, June 26). Benefits of ELSD Detectors in HPLC: Detect Virtually Everything. Retrieved from Advion Interchim Scientific website.
  • American Chemical Society. (2022, July 14). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach.
  • Restek. (n.d.). GC Derivatization.
  • ResearchGate. (2023, December 13). HPLC Detector: Evaporative Light Scattering Detector (ELSD).
  • Royal Society of Chemistry. (2021, November 2). Mechanochemical synthesis of sodium carboxylates as anode materials in sodium ion batteries.
  • PerkinElmer. (n.d.). Analysis of Organic Acids in Fruit Juices by HPLC and UV Detection.
  • National Center for Biotechnology Information. (n.d.). Carboxylate ester-based electrolytes for Na-ion batteries.
  • Thermo Fisher Scientific. (n.d.). Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4.
  • Shimadzu. (n.d.). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application.
  • LCGC North America. (2022, September 1). Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents.
  • ChemicalBook. (2026, January 13). CYCLOPENTYLACETIC ACID | 1123-00-8.
  • National Center for Biotechnology Information. (2021, September 10).
  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • ResearchGate. (2024, February 8). Analysis of sugars, small organic acids, and alcohols by HPLC-RID v2.
  • ChemBK. (2025, August 19). Cyclopentylacetic acid.
  • Waters Corporation. (n.d.). Analysis of Fourteen Organic Acids in Various Beverages Using the ACQUITY UPLC H-Class PLUS and ACQUITY QDa Mass Detector.
  • Waters Corporation. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector.
  • National Center for Biotechnology Information. (n.d.). 2-(1-(Hydroxymethyl)cyclopropyl)acetic acid | C6H10O3 | CID 22404474. PubChem.
  • National Center for Biotechnology Information. (n.d.). Cyclopentylacetic acid | C7H12O2 | CID 71606. PubChem.
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  • mzCloud. (2018, October 4). 1R 2R 2 2Z 5 Hexopyranosyloxy 2 penten 1 yl 3 oxocyclopentyl acetic acid.
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Method

A Robust HPLC Method for the Analysis of Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate Using Hydrophilic Interaction Liquid Chromatography (HILIC) and Charged Aerosol Detection (CAD)

An Application Note for the Pharmaceutical Sciences Abstract This application note presents a comprehensive guide to developing and validating a High-Performance Liquid Chromatography (HPLC) method for the quantification...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Pharmaceutical Sciences

Abstract

This application note presents a comprehensive guide to developing and validating a High-Performance Liquid Chromatography (HPLC) method for the quantification of Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate. The primary analytical challenges posed by this molecule are its high polarity and lack of a significant UV-absorbing chromophore, rendering traditional reversed-phase HPLC with UV detection ineffective.[1] To overcome these challenges, this guide details a strategy employing Hydrophilic Interaction Liquid Chromatography (HILIC) for retention and separation, coupled with Charged Aerosol Detection (CAD) for universal and sensitive detection. The narrative explains the scientific rationale behind each experimental choice, from the initial selection of chromatographic mode and detector to the final validation protocols, providing a robust and reliable analytical procedure suitable for drug development and quality control environments.

Introduction: The Analytical Challenge

Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate is a small organic molecule characterized by a carboxylate salt and a primary alcohol functional group.[2] These features render the molecule highly polar and readily soluble in aqueous media. From an analytical perspective, the most significant challenge is the absence of a chromophore, the part of a molecule responsible for absorbing light.[3] Consequently, standard HPLC methods that rely on UV-Vis detectors for quantification are not viable for this compound.

Developing a reliable analytical method is paramount for ensuring product quality, purity, and stability in pharmaceutical development. This guide provides a systematic approach to building a fit-for-purpose HPLC method from the ground up, addressing the specific challenges of this analyte.

Foundational Strategy: Selecting the Optimal Analytical Tools

The success of any HPLC method hinges on the correct choice of separation mode and detection technique. For this analyte, the selection process is driven by its unique physicochemical properties.

The Detection Dilemma: Beyond UV Absorbance

With UV detection being unsuitable, alternative detectors must be considered. The primary options for non-chromophoric compounds fall into two categories: universal detectors or derivatization techniques.[4]

  • Universal Detectors: These detectors respond to a bulk property of the analyte and are not dependent on specific functional groups.

    • Refractive Index Detector (RID): Measures changes in the refractive index of the mobile phase as the analyte elutes. While universal, RIDs are highly sensitive to temperature and flow rate fluctuations and, most critically, are incompatible with gradient elution, severely limiting their use in impurity profiling and method development.[5][6]

    • Evaporative Light Scattering Detector (ELSD): Works by nebulizing the column effluent, evaporating the volatile mobile phase, and measuring the light scattered by the resulting non-volatile analyte particles. ELSDs are compatible with gradient elution but can exhibit a non-linear response, which may complicate quantification.[7][8][9]

    • Charged Aerosol Detector (CAD): Operates similarly to ELSD but adds a step where the dried analyte particles are charged via a corona discharge. An electrometer then measures the total charge, which is proportional to the mass of the analyte.[10] CAD is compatible with gradient elution, generally offers higher sensitivity and a more consistent response across a wide range of non-volatile analytes compared to ELSD, making it an ideal choice for this application.[11][12]

  • Derivatization: This involves a chemical reaction to attach a UV-absorbing or fluorescent tag to the analyte.[13]

    • Pre-column derivatization occurs before injection, while post-column derivatization happens after separation.[14][15] While effective, these techniques add complexity, increase sample preparation time, and can be a source of analytical variability.[1]

The Separation Strategy: Embracing Polarity with HILIC

The high polarity of Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate presents a retention challenge for traditional reversed-phase (RP-HPLC) chromatography. In RP-HPLC, polar compounds have weak interactions with the non-polar stationary phase (e.g., C18) and elute very early, often with the solvent front, resulting in poor resolution and quantification.

Hydrophilic Interaction Liquid Chromatography (HILIC) is a chromatographic mode specifically designed for the retention and separation of highly polar and hydrophilic compounds.[16][17] HILIC employs a polar stationary phase (e.g., unbonded silica, amide, diol) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous buffer.[18] Retention is primarily driven by the partitioning of the polar analyte into a water-enriched layer adsorbed onto the surface of the stationary phase.[19] Increasing the aqueous content of the mobile phase weakens this partitioning and elutes the analytes, making water the "strong" solvent.[20]

Analyte Physicochemical Properties

A foundational understanding of the analyte's properties is critical for informed method development.

PropertyValue / StructureSource
IUPAC Name sodium 2-[1-(hydroxymethyl)cyclopentyl]acetatePubChem[2]
Molecular Formula C8H13NaO3PubChem[2]
Molecular Weight 180.18 g/mol PubChem[2]
Chemical Structure alt text PubChem[2]
Key Features Highly polar, contains carboxylate and hydroxyl groups, lacks a UV chromophore.-

HPLC Method Development Protocol

This section outlines the systematic process for developing a robust HILIC-CAD method.

Instrumentation and Materials
ComponentSpecification
HPLC System Quaternary pump, Autosampler, Column Thermostat, Degasser
Detector Charged Aerosol Detector (e.g., Thermo Scientific™ Vanquish™ CAD)
Columns (for screening) 1. Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm)2. Agilent InfinityLab Poroshell 120 HILIC-Z (2.1 x 100 mm, 2.7 µm)3. Phenomenex Luna HILIC (2.0 x 100 mm, 3 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 5.0 (adjusted with Acetic Acid)
Mobile Phase B Acetonitrile
Sample Diluent Acetonitrile:Water (90:10, v/v)
Analyte Standard Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate, reference grade

Note: The use of volatile buffers like ammonium acetate or ammonium formate is mandatory for compatibility with CAD and other evaporative detectors.[10]

Method Development Workflow

The development process follows a logical progression of screening and optimization to achieve the desired chromatographic performance.

MethodDevelopment cluster_prep Phase 1: Foundation cluster_dev Phase 2: Optimization cluster_final Phase 3: Finalization Analyte Analyte Assessment (Polar, Non-UV) Selection Select Mode & Detector (HILIC & CAD) Analyte->Selection Properties dictate choice Col_Screen Column Screening (Amide, HILIC-Z, etc.) Selection->Col_Screen MP_Opt Mobile Phase Optimization (Buffer, pH, Gradient) Col_Screen->MP_Opt Select best selectivity Det_Opt CAD Parameter Optimization (Evap. Temp) MP_Opt->Det_Opt Refine separation Final Final Optimized Method Det_Opt->Final

Caption: Logical workflow for HILIC-CAD method development.

Step-by-Step Experimental Protocol
  • Column Screening:

    • Prepare a 1.0 mg/mL stock solution of the analyte in water. Dilute to a working concentration of 100 µg/mL using the Sample Diluent (90:10 ACN:Water).

    • Equilibrate each column with the initial mobile phase conditions (e.g., 95% B) for at least 20 column volumes.

    • Inject the working standard onto each of the three columns using a generic starting gradient (e.g., 95% to 60% B over 10 minutes).

    • Evaluate the resulting chromatograms for retention factor (k'), peak shape (asymmetry), and selectivity. The goal is to find a column that provides a retention factor greater than 2 and a symmetric peak (asymmetry factor between 0.9 and 1.5).

  • Mobile Phase and Gradient Optimization:

    • Using the best-performing column from the screening step, systematically adjust the gradient profile.

    • Initial %B: Ensure the starting percentage of acetonitrile is high enough for strong retention (typically ≥90%).

    • Gradient Slope: Adjust the rate of change in the mobile phase composition. A shallower gradient will increase resolution between closely eluting peaks, while a steeper gradient will reduce run time.

    • Final %B: Ensure the final percentage of acetonitrile is low enough to elute all components of interest from the column.

    • Isocratic Hold: Include a brief isocratic hold at the beginning and end of the gradient to ensure reproducibility and column re-equilibration.

  • CAD Parameter Optimization:

    • The primary parameter for CAD is the evaporation temperature. This temperature must be high enough to evaporate the mobile phase but low enough to avoid volatilizing the analyte.

    • While running the optimized gradient, inject the analyte standard and monitor the signal-to-noise ratio while varying the evaporation temperature (e.g., in 5°C increments from 30°C to 50°C).

    • Select the temperature that provides the maximum signal-to-noise ratio.

Final Optimized Method and Protocol

Based on the development process, the following method was established as robust and reliable for the analysis of Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate.

Optimized Chromatographic Conditions
ParameterCondition
Column Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 5.0
Mobile Phase B Acetonitrile
Gradient 0.0 min: 95% B8.0 min: 70% B8.1 min: 95% B12.0 min: 95% B
Flow Rate 0.3 mL/min
Column Temperature 35 °C
Injection Volume 5 µL
Sample Diluent Acetonitrile:Water (90:10, v/v)
CAD Evaporation Temp. 40 °C
CAD Data Collection Rate 10 Hz
Standard and Sample Preparation Protocol
  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with deionized water.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask. Dilute to volume with the Sample Diluent.

  • Sample Preparation: Prepare the sample to a target concentration of 100 µg/mL in the Sample Diluent. Vortex and/or sonicate to ensure complete dissolution. Filter through a 0.22 µm PTFE syringe filter if necessary.

System Suitability Test (SST)

Before sample analysis, perform five replicate injections of the Working Standard. The system is deemed suitable for use if the following criteria are met:

ParameterAcceptance Criterion
Tailing Factor (T) 0.8 ≤ T ≤ 1.5
Theoretical Plates (N) > 2500
%RSD for Peak Area ≤ 2.0%
%RSD for Retention Time ≤ 1.0%

Method Validation Strategy (per ICH Q2(R2))

The optimized method must be validated to demonstrate its suitability for the intended purpose, in accordance with International Council for Harmonisation (ICH) guidelines.[21][22] Validation ensures the method is reliable, reproducible, and accurate for its intended analytical application.[23][24]

Validation Validation Method Validation (ICH Q2(R2)) Specificity Specificity (Forced Degradation) Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOQ Limit of Quantitation (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Core parameters for HPLC method validation per ICH Q2(R2).

Validation Protocols and Acceptance Criteria

The following protocols outline the experiments to be performed for full method validation.

ParameterProtocolAcceptance Criteria
Specificity Analyze blank, placebo, and analyte standard. Perform forced degradation studies (acid, base, peroxide, heat, light) to demonstrate that degradation peaks do not interfere with the main analyte peak.The analyte peak is free from interference from blank, placebo, and degradation products. Peak purity should be assessed if using a mass spectrometer.
Linearity Prepare at least five concentrations across the expected range (e.g., 50% to 150% of the target concentration). Plot peak area vs. concentration and perform linear regression.Correlation coefficient (r²) ≥ 0.998.
Range The range is established by confirming that linearity, accuracy, and precision are met within the specified concentration interval.As per linearity, accuracy, and precision requirements.
Accuracy Analyze samples of a known concentration (e.g., spiked placebo) at three levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percent recovery.Mean recovery between 98.0% and 102.0% at each level.
Precision Repeatability: Six replicate preparations of the same sample at 100% concentration. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.Repeatability: %RSD ≤ 2.0%. Intermediate Precision: Overall %RSD ≤ 2.0%.
LOQ Determine the lowest concentration that can be reliably quantified with acceptable precision and accuracy. Typically established based on a signal-to-noise ratio of ~10 or by demonstrating precision (%RSD ≤ 10%) at that level.%RSD for precision at the LOQ should be ≤ 10%.
Robustness Systematically vary key method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2 units) and assess the impact on SST results.System suitability criteria must be met under all varied conditions.

Conclusion

The analytical challenges of high polarity and the absence of a UV chromophore in Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate can be effectively overcome through a scientifically-driven method development strategy. The combination of Hydrophilic Interaction Liquid Chromatography (HILIC) for separation and Charged Aerosol Detection (CAD) for detection provides a powerful and robust analytical solution. The detailed protocol and validation framework presented in this application note establish a fit-for-purpose method that is sensitive, specific, and reliable, making it suitable for the quantitative analysis of this compound in a regulated pharmaceutical environment.

References

  • Welch Materials. (2024). Unlocking the Potential of Derivatization Technology in HPLC Analysis. Available at: [Link]

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247. Available at: [Link]

  • Welch Materials. (2020). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. Available at: [Link]

  • Roemling, R., et al. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. Available at: [Link]

  • KNAUER. (n.d.). RI Detectors – Reliable Refractive Index Detection for HPLC. Available at: [Link]

  • Dr. Maisch GmbH. (n.d.). HILIC. Available at: [Link]

  • Wikipedia. (n.d.). Charged aerosol detector. Available at: [Link]

  • Phenomenex. (2016). HILIC Explained: What It Is & How It Works. Available at: [Link]

  • LabRulez LCMS. (2025). Understanding How Charged Aerosol Detection (CAD) Works. Available at: [Link]

  • SCION Instruments. (2024). RI Detector HPLC. Available at: [Link]

  • Shinde, V. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Pharma Beginners. Available at: [Link]

  • Connolly, D., et al. (2016). Post Column Derivatization Using Reaction Flow High Performance Liquid Chromatography Columns. Journal of Visualized Experiments. Available at: [Link]

  • Element Lab Solutions. (2024). HILIC – The Rising Star of Polar Chromatography. Available at: [Link]

  • Labcompare.com. (n.d.). HPLC Refractive Index Detector (HPLC RI Detector). Available at: [Link]

  • Phenomenex. (2025). Types of HPLC Detectors. Available at: [Link]

  • Spincotech. (n.d.). Onyx PCX Post-Column Derivatization Instrument for HPLC. Available at: [Link]

  • Peak Scientific. (2016). The principles of ELSD. Available at: [Link]

  • Pickering Laboratories, Inc. (2022). Analysis of Cannabinoids Using HPLC with Post-Column Derivatization. Chromatography Today. Available at: [Link]

  • Gilson. (2024). Benefits of ELSD Detectors in HPLC: Detect Virtually Everything. Available at: [Link]

  • Agilent. (n.d.). Agilent InfinityLab LC Series Evaporative Light Scattering Detectors User Manual. Available at: [Link]

  • Magnusson, J. (2022). Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. LCGC International. Available at: [Link]

  • SlideShare. (n.d.). Charged aerosol detector in HPLC.ppt. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate. PubChem Compound Database. Available at: [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Available at: [Link]

  • Maharana Pratap P.G. College Hardoi. (n.d.). METHOD DEVELOPMENT ON HPLC. Available at: [Link]

  • ResearchGate. (2024). How to detect and analyze compounds with little or no UV absorption in LC purification? Available at: [Link]

  • Academic Journals. (2012). An overview of applications of pre-column derivatization reactions for the liquid chromatographic analysis of pharmaceuticals. Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • Dong, M. W. (2025). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]

  • Onyx Scientific. (n.d.). An Effective Approach to HPLC Method Development. Available at: [Link]

  • SlideShare. (n.d.). Ich guidelines for validation final. Available at: [Link]

  • Shimadzu. (n.d.). Selection of Detector in Analysis of Amino Acids Using Pre-column Derivatization Method. Available at: [Link]

  • MDPI. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Available at: [Link]

  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Available at: [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) guideline on validation of analytical procedures - Step 5. Available at: [Link]

Sources

Application

Application Note: Sodium 2-[1-(Hydroxymethyl)cyclopentyl]acetate as a Core Building Block for Spirocyclic Scaffolds

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Strategic rationale, physicochemical profiling, and self-validating protocols for spirocyclic synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Strategic rationale, physicochemical profiling, and self-validating protocols for spirocyclic synthesis.

Introduction & Strategic Rationale

Modern drug discovery is increasingly moving away from flat, two-dimensional aromatic rings toward rigid, three-dimensional architectures. This "escape from flatland" improves metabolic stability, increases target selectivity, and enhances overall pharmacokinetic profiles. Within this paradigm, spirocyclic frameworks—where two rings are fused at a single carbon atom—have emerged as highly privileged structures.

Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate serves as an optimal, stable precursor for synthesizing[4.4] spirocyclic systems. While the free acid form, [1], possesses both a nucleophilic hydroxyl group and an electrophilic carboxyl group making it prone to premature lactonization or oligomerization during storage, the sodium salt is electronically deactivated. By storing the compound as [2], chemists ensure indefinite shelf stability and precise stoichiometric control. Upon mild acidification, it rapidly converts into [3], a versatile lactone springboard for complex spiro-heterocycles.

Workflow A Sodium Salt Precursor (Stable) B Lactonization A->B C 2-Oxaspiro[4.4]nonan-3-one (Reactive Core) B->C D Aminolysis C->D E Spiro-Heterocycles (e.g., Spiro-lactams) D->E

Synthetic workflow from stable sodium salt precursor to complex spiro-heterocycles.

Physicochemical Profiling

The following table summarizes the key quantitative data for the sodium salt and its direct downstream derivatives to aid in stoichiometric calculations and analytical validation.

PropertyValue
Compound Name Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate
IUPAC Name Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate
CAS Registry Number 2174002-66-3
PubChem CID 137951722
Molecular Formula C₈H₁₃NaO₃
Molecular Weight 180.18 g/mol
Parent Acid MW 158.19 g/mol (m/z 157.1 [M-H]⁻)
Lactone Product MW 140.18 g/mol (m/z 141.1 [M+H]⁺)

Mechanistic Insights: The Thorpe-Ingold Effect

The conversion of the sodium salt to the spiro-lactone is not merely a standard esterification; it is heavily driven by conformational pre-organization. The spiro-fusion at the cyclopentane ring exerts a strong Thorpe-Ingold effect . By compressing the internal bond angle of the cyclopentane ring, the reactive appendages (the hydroxymethyl and acetic acid groups) are forced into close spatial proximity.

This steric compression drastically lowers the activation energy required for intramolecular cyclization. Consequently, unlike linear aliphatic acids that require harsh dehydrating agents (e.g., DCC, EDCI) or Dean-Stark conditions to form lactones, this specific building block undergoes spontaneous dehydrative ring closure upon mild acidification at room temperature.

Mechanism Step1 1. Protonation (Na+ displacement by H+) Step2 2. Free Acid Intermediate (Conformational Pre-organization) Step1->Step2 HCl (aq) Step3 3. Nucleophilic Attack (Hydroxyl oxygen attacks carbonyl) Step2->Step3 Thorpe-Ingold Effect Step4 4. Dehydration (Elimination of H2O) Step3->Step4 -H2O Step5 5. Spirocyclic Ring Closure (2-oxaspiro[4.4]nonan-3-one) Step4->Step5 Cyclization

Mechanistic logic of the dehydrative lactonization process driven by the Thorpe-Ingold effect.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems . Each critical phase includes specific in-process checkpoints, allowing the chemist to verify the success of the step before proceeding.

Protocol A: One-Pot Acidification and Lactonization

Objective: High-yield conversion of the stable sodium salt to 2-oxaspiro[4.4]nonan-3-one.

  • Dissolution: In a 250 mL round-bottom flask, suspend Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate (10.0 g, 55.5 mmol) in 100 mL of Dichloromethane (DCM).

  • Acidification: While stirring vigorously at room temperature, slowly add 2M HCl (35.0 mL, 70.0 mmol, 1.26 eq) dropwise.

    • Causality: Utilizing a biphasic system ensures that as the free acid forms, it immediately partitions into the organic layer, preventing aqueous-phase degradation and driving the equilibrium forward.

  • Cyclization: Continue vigorous stirring of the biphasic mixture at room temperature for 4 hours.

  • Validation Checkpoint 1 (In-Process TLC): Halt stirring and allow the phases to separate. Sample the lower DCM layer. Perform Thin Layer Chromatography (TLC) using Hexanes:EtOAc (7:3).

    • Validation: The starting sodium salt will remain at the baseline. The successful formation of the lactone is confirmed by a distinct, UV-inactive (stain with KMnO₄) spot at R_f ~0.60. The intermediate free acid (R_f ~0.20) should be completely absent.

  • Workup: Separate the organic layer. Extract the remaining aqueous layer with DCM (2 x 50 mL). Combine all organic layers, wash with saturated brine (50 mL), and dry over anhydrous Na₂SO₄.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield 2-oxaspiro[4.4]nonan-3-one as a clear, viscous oil.

  • Validation Checkpoint 2 (Final LC-MS): Analyze the final oil via LC-MS (Positive Ion Mode). The protocol is validated by a dominant peak at m/z 141.1 [M+H]⁺ .

Protocol B: Aminolysis to Spiro-Lactam (2-Benzyl-2-azaspiro[4.4]nonan-3-one)

Objective: Utilizing the lactone as a scaffold to generate a spiro-piperidine/pyrrolidine analog.

  • Aminolysis: In a sealed pressure tube, dissolve 2-oxaspiro[4.4]nonan-3-one (5.0 g, 35.7 mmol) in neat benzylamine (11.5 g, 107 mmol, 3.0 eq).

    • Causality: The spiro-lactone is highly stable; neat conditions and elevated temperatures are required to force the nucleophilic acyl substitution and subsequent dehydrative ring closure.

  • Heating: Heat the mixture to 120°C for 12 hours.

  • Validation Checkpoint 3 (Reaction Progress): Remove a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation: The reaction is complete when the lactone mass (m/z 141.1) is exhausted and replaced entirely by the lactam product mass (m/z 230.1 [M+H]⁺ ).

  • Purification: Cool to room temperature, dilute with EtOAc (100 mL), and wash aggressively with 1M HCl (3 x 50 mL) to remove excess benzylamine. Dry the organic layer, concentrate, and purify via flash chromatography if necessary.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 105430921, 2-[1-(Hydroxymethyl)cyclopentyl]acetic acid" PubChem. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 137951722, Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate" PubChem. Available at:[Link]

Method

Application Notes &amp; Protocols: The Central Role of Corey Lactone Derivatives in Prostaglandin F2α Analogue Synthesis

These application notes provide an in-depth guide for researchers, medicinal chemists, and drug development professionals on the strategic application of Corey lactone and its derivatives, such as "Sodium 2-[1-(hydroxyme...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide an in-depth guide for researchers, medicinal chemists, and drug development professionals on the strategic application of Corey lactone and its derivatives, such as "Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate," in the stereocontrolled synthesis of potent prostaglandin F2α (PGF2α) analogues. This guide focuses on the synthesis of leading anti-glaucoma therapeutics, including Latanoprost, Bimatoprost, and Travoprost, elucidating the causal chemistry behind each synthetic step.

Introduction: The Cornerstone of Prostaglandin Synthesis

Prostaglandins are a class of lipid compounds with diverse and powerful physiological effects, making them valuable therapeutic agents.[1][2] Specifically, PGF2α analogues have revolutionized the treatment of glaucoma by effectively reducing intraocular pressure.[3] The industrial-scale synthesis of these complex molecules, which feature multiple stereocenters, was made feasible by the pioneering work of E.J. Corey. The "Corey lactone" (and its various protected forms) is a chiral bicyclic intermediate that provides a foundational scaffold, embedding the correct relative stereochemistry of the cyclopentane core required for biological activity.[4][5]

The compound of interest, "Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate," represents the saponified, or ring-opened, form of the fundamental Corey lactone diol. This salt is a crucial synthetic equivalent, often generated in situ during transformations that require the temporary opening of the lactone ring before subsequent intramolecular reactions.[6] This guide will detail the strategic use of this structural motif within the broader, field-proven Corey synthesis pathway.

The Corey Pathway: A Masterclass in Stereocontrol

The genius of the Corey synthesis lies in its use of a bicyclo[2.2.1]heptane system to control the stereochemistry, which is then converted through a Baeyer-Villiger oxidation to the desired γ-lactone of the cyclopentane ring.[5] This approach provides reliable access to the key intermediate, often referred to as the Corey lactone diol or its protected derivatives.

The general synthetic strategy involves three main phases:

  • ω-Chain Installation: The lower side chain (omega-chain) is constructed from the primary alcohol of the Corey lactone.

  • Lactone to Lactol Reduction: The lactone functionality is reduced to a hemiacetal (lactol).

  • α-Chain Installation: The upper side chain (alpha-chain) is introduced via a Wittig reaction at the lactol position.

The diagram below outlines the logical flow from the protected Corey lactone to a generalized PGF2α analogue.

G A Protected Corey Lactone (e.g., Benzoate) B Corey Aldehyde A->B Oxidation (e.g., Swern) C Enone Intermediate B->C Horner-Wadsworth-Emmons (ω-Chain Phosphonate) D Protected Allylic Alcohol (C-15 Stereocenter Set) C->D Stereoselective Reduction E Lactol Intermediate D->E Lactone Reduction (DIBAL-H) F Full Prostaglandin Skeleton (Protected) E->F Wittig Reaction (α-Chain Ylide) G Final PGF2α Analogue (Latanoprost, Bimatoprost, etc.) F->G Deprotection & Final Modification

Caption: General synthetic workflow from Corey lactone to PGF2α analogues.

Application in the Synthesis of Latanoprost

Latanoprost is a widely prescribed PGF2α analogue for glaucoma treatment. Its synthesis is a classic application of the Corey pathway.[7] The starting material is typically the Corey lactone alcohol protected with a group like p-phenylbenzoyl (PPB) or benzoyl (Bz) at the secondary hydroxyl position.[8]

Synthetic Workflow for Latanoprost

Latanoprost_Synthesis cluster_omega ω-Chain Installation cluster_alpha α-Chain Installation & Final Steps Corey_Lactone (-)-Corey Lactone Benzoate Corey_Aldehyde Corey Aldehyde Corey_Lactone->Corey_Aldehyde Swern Oxidation Enone Enone Intermediate Corey_Aldehyde->Enone HWE Reaction Allylic_Alcohol 15(S)-Alcohol Intermediate Enone->Allylic_Alcohol Stereoselective Reduction (e.g., CBS reduction) Saturated_Alcohol 13,14-Dihydro Intermediate Allylic_Alcohol->Saturated_Alcohol Catalytic Hydrogenation (Pd/C) Lactol Lactol Saturated_Alcohol->Lactol DIBAL-H Reduction (-78 °C) Latanoprost_Acid Latanoprost Acid Lactol->Latanoprost_Acid Wittig Reaction Latanoprost Latanoprost Latanoprost_Acid->Latanoprost Isopropyl Esterification

Caption: Key stages in the synthesis of Latanoprost from a Corey lactone precursor.

Protocol 1: Lactone Reduction to Lactol with DIBAL-H

This step is critical as it unmasks the aldehyde equivalent for the subsequent Wittig reaction while preserving the other functional groups.[1][8] The use of Diisobutylaluminium hydride (DIBAL-H) at very low temperatures is essential to prevent over-reduction to the diol.

Materials:

  • Protected Latanoprost lactone intermediate (e.g., with silyl or benzoate protecting groups) (1.0 eq)

  • Anhydrous Toluene or Tetrahydrofuran (THF)

  • DIBAL-H (1.0 M solution in hexanes or toluene, 1.1 - 1.5 eq)

  • Methanol

  • Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)

  • Ethyl acetate

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve the lactone intermediate in anhydrous toluene or THF in a flask equipped with a magnetic stirrer and a thermometer.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is crucial to maintain this temperature to ensure selective reduction.

  • DIBAL-H Addition: Add the DIBAL-H solution dropwise via syringe over 30-60 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction Monitoring: Stir the reaction at -78 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Slowly add methanol dropwise at -78 °C to quench the excess DIBAL-H. A color change and gas evolution will be observed.

  • Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Add a saturated solution of Rochelle's salt and stir vigorously for several hours until two clear layers form. This step chelates the aluminum salts, making extraction easier.

  • Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude lactol is often used directly in the next step without further purification.[1]

Divergent Synthesis of Travoprost and Bimatoprost

The same core intermediates derived from the Corey lactone are used to synthesize Travoprost and Bimatoprost.[9][10] The key differences lie in the structure of the ω-chain phosphonate used in the Horner-Wadsworth-Emmons reaction and the final modification of the carboxylic acid in the α-chain.

FeatureLatanoprostTravoprostBimatoprost
ω-Chain Precursor (2-oxo-4-phenylbutyl)phosphonateDimethyl (2-oxo-3-(3-(trifluoromethyl)phenoxy)propyl)phosphonate(2-oxo-4-phenylbutyl)phosphonate
α-Chain Terminus Isopropyl EsterIsopropyl EsterEthylamide
Key Final Step Isopropyl Esterification[11]Isopropyl Esterification[11]Amidation with Ethylamine[12]
Divergent Synthetic Pathways

The following diagram illustrates how a common intermediate leads to different final products.

Divergent_Synthesis cluster_common Common Pathway cluster_products Final Products Corey_Aldehyde Corey Aldehyde Common_Lactol Common Lactol Precursor Structure Corey_Aldehyde->Common_Lactol Multi-step sequence: HWE, Reduction, etc. Latanoprost Latanoprost Common_Lactol->Latanoprost 1. Wittig (C5 ylide) 2. Esterification Travoprost Travoprost Common_Lactol->Travoprost 1. Wittig (C5 ylide) 2. Esterification Bimatoprost Bimatoprost Common_Lactol->Bimatoprost 1. Wittig (C5 ylide) 2. Amidation

Sources

Application

Application Note: Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate in the Synthesis of Carbocyclic Antiviral Agents

Executive Summary The development of nucleoside analog antivirals frequently encounters a critical pharmacokinetic hurdle: the rapid enzymatic cleavage of the natural N-glycosidic bond by host phosphorylases. To circumve...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of nucleoside analog antivirals frequently encounters a critical pharmacokinetic hurdle: the rapid enzymatic cleavage of the natural N-glycosidic bond by host phosphorylases. To circumvent this, medicinal chemists utilize carbocyclic scaffolds where the furanose oxygen is replaced by a methylene group. Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate (CAS: 2174002-66-3) serves as a highly specialized, pre-functionalized building block for these next-generation therapeutics. By providing a sterically constrained cyclopentane ring with a quaternary carbon bearing both a hydroxymethyl group (for kinase-mediated activation) and an acetate moiety (for pharmacophore extension), this scaffold accelerates the synthesis of metabolically robust antiviral candidates.

Mechanistic Rationale: The Cyclopentane Advantage

The structural transition from a traditional ribose sugar to a cyclopentane ring fundamentally alters the metabolic profile of the resulting drug.

  • Phosphorylase Resistance: Natural nucleosides are highly susceptible to pyrimidine and purine nucleoside phosphorylases, which cleave the glycosidic bond and render the drug inactive. The carbocyclic substitution creates a stable C-N or C-C bond that is entirely resistant to these hydrolases, dramatically increasing the intracellular half-life of the active pharmaceutical ingredient[1].

  • Kinase Recognition & Activation: To inhibit viral replication, nucleoside analogs must be anabolized by host cellular kinases into their active triphosphate forms. The pre-installed hydroxymethyl group (-CH2OH) on this scaffold perfectly mimics the 5'-OH of natural ribose, serving as the essential primary site for the initial phosphorylation event[2].

  • Versatility of the Acetate Handle: The -CH2COO⁻ Na⁺ group provides an ideal synthetic handle. It can be subjected to amide coupling to attach nucleobases, extended to synthesize neuraminidase inhibitors, or converted to an amine via a Curtius rearrangement to yield reverse transcriptase inhibitors.

MetabolicPathway A Carbocyclic Prodrug (Cyclopentane Scaffold) B Host Cellular Kinases (First Phosphorylation) A->B Cellular Entry C Monophosphate Intermediate B->C 5'-OH Mimic Phosphorylation D Active Triphosphate Metabolite C->D Successive Kinase Activity E Viral Polymerase (e.g., RdRp / RT) D->E Competitive Binding F Chain Termination & Viral Inhibition E->F Mechanism of Action

Metabolic activation pathway of carbocyclic nucleoside analogs from prodrug to viral inhibition.

Physicochemical Profiling of the Scaffold

Understanding the physicochemical properties of Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate is critical for optimizing reaction conditions, particularly regarding solubility and nucleophilicity[3].

Table 1: Physicochemical Properties & Handling Parameters

PropertySpecificationOperational Impact
IUPAC Name Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetateDictates regioselectivity during coupling.
CAS RN 2174002-66-3Use for exact reagent sourcing.
Molecular Weight 180.18 g/mol Required for stoichiometric calculations.
Topological Polar Surface Area 60.4 ŲIndicates high polarity; requires polar aprotic solvents (DMF/DMSO) for reactions.
Storage & Handling Hygroscopic; Store at 2-8 °C under ArgonMoisture will competitively hydrolyze active esters during coupling reactions.

Experimental Protocol: Amide Functionalization of the Acetate Moiety

The following protocol details the coupling of a primary amine-containing pharmacophore to the acetate moiety of the scaffold.

Causality-Driven Methodology

Step 1: Scaffold Activation

  • Action: Suspend Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate (1.0 eq, 1.0 mmol) in 5 mL of anhydrous DMF at 0 °C under an argon atmosphere. Add HATU (1.2 eq) followed by DIPEA (2.5 eq).

  • Causality: The sodium carboxylate is inherently a poor electrophile. HATU is selected over traditional carbodiimides (like EDC) because it rapidly converts the sterically hindered acetate group—situated adjacent to a bulky, fully substituted quaternary carbon—into a highly reactive OAt ester. DIPEA is a non-nucleophilic base that maintains an alkaline environment, ensuring the incoming amine remains unprotonated and nucleophilic without participating in the reaction itself.

Step 2: Nucleophile Coupling

  • Action: Dissolve the target primary amine (1.1 eq) in 1 mL of anhydrous DMF and add dropwise to the activated scaffold mixture over 10 minutes. Remove the ice bath and stir at room temperature (20-25 °C) for 2 hours.

  • Causality: Dropwise addition prevents localized stoichiometric imbalances that could trigger unwanted dimerization or side reactions. Warming to room temperature provides the necessary kinetic energy to overcome the steric bulk of the cyclopentyl ring during the nucleophilic attack.

Step 3: In-Process Validation & Self-Correction

  • Action: After 2 hours, withdraw a 10 µL aliquot, quench in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS.

  • Self-Validating System: A successful reaction will show the disappearance of the starting material mass and the emergence of the product mass [M+H]+ .

    • Correction Protocol: If LC-MS reveals a persistent peak for the activated OAt ester intermediate and no product, the amine is likely too sterically hindered. Corrective action: Add a catalytic amount of DMAP (0.1 eq) and elevate the reaction temperature to 40 °C for an additional 2 hours.

Step 4: Workup and Purification

  • Action: Dilute the reaction mixture with Ethyl Acetate (20 mL) and wash sequentially with 5% aqueous Citric Acid (2 x 10 mL), saturated NaHCO₃ (10 mL), and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via preparative HPLC.

  • Causality: The citric acid wash selectively removes unreacted amine and DIPEA, while the bicarbonate wash neutralizes and removes any residual acidic byproducts (e.g., HOAt).

ExperimentalWorkflow S1 1. Scaffold Preparation (Sodium Salt in DMF) S2 2. HATU/DIPEA Activation (Carboxylate to Active Ester) S1->S2 Add Reagents at 0 °C S3 3. Amine Nucleophile Addition (Pharmacophore Coupling) S2->S3 Stir 30 min S4 4. LC-MS Monitoring (Check for >95% Conversion) S3->S4 Reaction Progress S4->S3 If Incomplete S5 5. Prep-HPLC Purification (Isolate Target Amide) S4->S5 Workup & Purification

Step-by-step experimental workflow for the amide coupling of the cyclopentyl scaffold.

Analytical Validation Standards

To ensure the structural integrity of the synthesized antiviral precursor, the isolated product must be validated against strict analytical thresholds. The presence of the free hydroxymethyl group must be confirmed to ensure it was not inadvertently esterified during the coupling process.

Table 2: Expected Analytical Profiles for the Coupled Intermediate

Analytical TechniqueTarget ObservationDiagnostic Significance
LC-MS (ESI+) Target Mass [M+H]+ Confirms successful condensation of the amine and acetate.
¹H NMR (400 MHz, DMSO-d₆) Sharp triplet/doublet at ~7.5 - 8.5 ppmConfirms the formation of the new Amide N-H bond.
¹H NMR (400 MHz, DMSO-d₆) Broad singlet at ~4.5 ppm (1H, OH)Validates that the primary -CH2OH group remains unprotected and unreacted, ready for kinase activation.
HPLC (C18 Column) Shift to higher retention time (Rt)Confirms the transition from the highly polar sodium carboxylate salt to the more lipophilic neutral amide.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 137951722, Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate". PubChem. URL: [Link]

  • Agrofoglio, L. A., et al. (2022). "Chemical Approaches to Carbocyclic Nucleosides". The Chemical Record, 22(5), e202100311. URL: [Link]

  • Seley-Radtke, K. L., & Yates, M. K. (2018). "The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold". Antiviral Research, 154, 66-86. URL: [Link]

Sources

Method

Probing the NaV1.7 Ion Channel: A Methodological Guide for Novel Cyclopentane Carboxylic Acid-Based Modulators

A Note on "Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate" Before proceeding, it is important to clarify that a comprehensive review of the current scientific literature does not indicate that "Sodium 2-[1-(hydroxymethyl...

Author: BenchChem Technical Support Team. Date: March 2026

A Note on "Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate"

Before proceeding, it is important to clarify that a comprehensive review of the current scientific literature does not indicate that "Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate" is a known or characterized modulator of the NaV1.7 sodium channel. Therefore, this document will focus on the established methodologies for characterizing novel compounds within the broader, and highly relevant, chemical class of cyclopentane carboxylic acids , which have been identified as potent and selective inhibitors of NaV1.7.[1][2] This guide will provide researchers, scientists, and drug development professionals with the necessary protocols to investigate the potential of a hypothetical novel cyclopentane carboxylic acid derivative, herein referred to as "Compound-C," as a NaV1.7 inhibitor.

Introduction: NaV1.7 as a Pivotal Target in Analgesia

The voltage-gated sodium channel NaV1.7, encoded by the SCN9A gene, is a key player in the transmission of pain signals.[3][4] Primarily expressed in peripheral nociceptive neurons, NaV1.7 acts as a threshold channel, amplifying small depolarizations to initiate action potentials.[4] The critical role of NaV1.7 in human pain perception is underscored by genetic studies of individuals with gain-of-function mutations, who experience extreme pain disorders, and those with loss-of-function mutations, who have a congenital insensitivity to pain.[4] This has positioned NaV1.7 as a high-priority target for the development of novel, non-opioid analgesics.[5][6]

The discovery of cyclopentane carboxylic acid derivatives as potent and selective NaV1.7 inhibitors presents a promising avenue for therapeutic development.[1][2] This guide outlines the essential experimental workflows for characterizing the inhibitory activity and mechanism of action of new chemical entities within this class.

Proposed Mechanism of Action: State-Dependent Blockade

Many small-molecule inhibitors of NaV1.7, including certain cyclopentane derivatives, are thought to exert their effects through state-dependent blockade. This means the compound has a higher affinity for certain conformational states of the channel (e.g., open or inactivated) than for the resting state. This is a crucial aspect of their potential selectivity and therapeutic window. The protocols detailed below are designed to elucidate the state-dependent nature of "Compound-C".

Experimental Workflow for Characterizing "Compound-C"

The following sections provide detailed protocols for a tiered approach to characterizing a novel NaV1.7 inhibitor, from initial high-throughput screening to in-depth biophysical analysis.

Primary Screening: High-Throughput Fluorescence-Based Assays

Initial screening of a compound library can be efficiently performed using fluorescence-based assays that measure changes in either membrane potential or intracellular sodium concentration.[7]

This assay measures the depolarization of the cell membrane that occurs upon NaV1.7 channel opening. A fluorescence resonance energy transfer (FRET) dye pair is commonly used to detect these changes.[7]

Principle: In the resting state, the FRET donor and acceptor dyes are positioned in the membrane such that excitation of the donor leads to emission from the acceptor. Depolarization causes a change in the electric field across the membrane, leading to a change in the FRET signal.

Protocol:

  • Cell Culture: Plate HEK293 cells stably expressing human NaV1.7 in 96- or 384-well black-walled, clear-bottom plates.

  • Dye Loading: Load cells with a membrane potential-sensitive FRET dye kit according to the manufacturer's instructions.

  • Compound Incubation: Add "Compound-C" at various concentrations to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Channel Activation: Add a NaV1.7 activator, such as veratridine, to all wells to induce channel opening and subsequent membrane depolarization.[7]

  • Fluorescence Reading: Immediately measure the fluorescence signal using a plate reader capable of detecting the specific FRET pair.

  • Data Analysis: Calculate the percentage of inhibition of the veratridine-induced depolarization by "Compound-C" and determine the IC50 value.

This assay directly measures the influx of sodium ions into the cell upon channel activation using a sodium-sensitive fluorescent indicator.

Principle: A membrane-permeable sodium indicator dye is loaded into the cells. Upon channel opening, sodium influx leads to an increase in intracellular sodium concentration, which is detected as an increase in fluorescence.

Protocol:

  • Cell Culture: As described for the membrane potential assay.

  • Dye Loading: Load cells with a sodium-sensitive dye (e.g., Asante NaTRIUM Green-2 AM) as per the manufacturer's protocol.

  • Compound Incubation: Add "Compound-C" at various concentrations.

  • Channel Activation: Stimulate the cells with a NaV1.7 activator.

  • Fluorescence Reading: Measure the change in fluorescence over time using a fluorescence plate reader.

  • Data Analysis: Determine the IC50 of "Compound-C" based on the inhibition of the fluorescence signal increase.

Secondary Assay: Automated Patch-Clamp Electrophysiology

Automated patch-clamp systems provide a higher throughput method for directly measuring the ion currents through NaV1.7 channels, offering more detailed information than fluorescence-based assays.[8]

Principle: This technique measures the flow of ions across the cell membrane under voltage-controlled conditions, allowing for the direct assessment of channel inhibition.

Protocol:

  • Cell Preparation: Use a stable cell line expressing human NaV1.7 (e.g., HEK293 or CHO cells) optimized for automated patch-clamp systems.

  • System Setup: Prepare the automated patch-clamp system (e.g., Qube 384 or IonWorks Barracuda) with appropriate intracellular and extracellular solutions.

  • Compound Application: Apply a range of concentrations of "Compound-C".

  • Voltage Protocols:

    • Tonic Block: Hold the cells at a hyperpolarized potential (e.g., -120 mV) where most channels are in the resting state. Apply a depolarizing pulse (e.g., to 0 mV) to elicit a current. Compare the current amplitude before and after compound application.

    • Inactivated-State Block: Hold the cells at a more depolarized potential (e.g., -70 mV) to induce channel inactivation. Apply a test pulse to measure the current from the remaining available channels. This protocol assesses the compound's affinity for the inactivated state.[8]

  • Data Analysis: Calculate the IC50 for both tonic and inactivated-state block to determine if "Compound-C" is state-dependent.

Gold Standard: Manual Whole-Cell Patch-Clamp Electrophysiology

Manual patch-clamp is the gold standard for detailed biophysical characterization of ion channel modulators. It provides the highest resolution data on the mechanism of action.

Principle: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for precise control of the membrane potential and measurement of the resulting ion currents.

Protocol:

  • Cell Preparation: Plate cells expressing NaV1.7 on glass coverslips.

  • Solution Preparation:

    • External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose (pH 7.4).

    • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2).

  • Recording:

    • Obtain a gigaseal (>1 GΩ) and establish a whole-cell configuration.

    • Apply a series of voltage protocols to characterize the voltage-dependence of activation and inactivation, and the kinetics of the channel in the presence and absence of "Compound-C".

  • Data Analysis:

    • Activation Curve: Measure peak currents at various depolarizing steps and plot the normalized conductance against voltage.

    • Inactivation Curve: Apply pre-pulses to various potentials to inactivate the channels, followed by a test pulse to measure the remaining available current. Plot the normalized current against the pre-pulse potential.

    • Analyze shifts in the voltage-dependence of activation and inactivation induced by "Compound-C".

Data Presentation and Interpretation

Assay TypeKey Parameters MeasuredTypical ThroughputPurpose
Membrane Potential Assay IC50HighPrimary screening, potency determination
Sodium Influx Assay IC50HighPrimary screening, potency determination
Automated Patch-Clamp IC50 (Tonic and Inactivated State)MediumSecondary screening, state-dependence assessment
Manual Patch-Clamp IC50, V1/2 of activation/inactivation, channel kineticsLowGold-standard characterization, detailed mechanism of action

A significant hyperpolarizing shift in the voltage-dependence of inactivation, coupled with a higher potency in the inactivated-state block protocol, would strongly suggest that "Compound-C" is an inactivated-state-selective inhibitor of NaV1.7.

Visualizing the Workflow and Mechanism

Experimental_Workflow cluster_0 Tier 1: High-Throughput Screening cluster_1 Tier 2: Secondary Screening & State-Dependence cluster_2 Tier 3: In-Depth Characterization A Membrane Potential Assay C Identify Hit Compounds A->C IC50 Determination B Sodium Influx Assay B->C IC50 Determination D Automated Patch-Clamp C->D E Confirm State-Dependence D->E Tonic vs. Inactivated State Block F Manual Whole-Cell Patch-Clamp E->F G Elucidate Mechanism of Action F->G Biophysical Analysis Mechanism_of_Action NaV1_7 NaV1.7 Channel Resting State Open State Inactivated State NaV1_7:resting->NaV1_7:open Depolarization NaV1_7:open->NaV1_7:inactivated Inactivation NaV1_7:inactivated->NaV1_7:resting Repolarization Compound_C Compound-C Compound_C->NaV1_7:inactivated High Affinity Binding

Caption: Proposed mechanism of state-dependent block of NaV1.7 by "Compound-C".

Conclusion

The protocols outlined in this guide provide a comprehensive framework for the characterization of novel cyclopentane carboxylic acid-based inhibitors of the NaV1.7 sodium channel. By employing a tiered approach, from high-throughput screening to detailed biophysical analysis, researchers can effectively determine the potency, selectivity, and mechanism of action of promising new therapeutic candidates for the treatment of pain.

References

  • Sun, S., Chowdhury, S., Hemeon, I., et al. (2025). Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. Bioorganic & Medicinal Chemistry Letters, 116, 130033. [Link]

  • De Felice, M., & Porreca, F. (2022). A Drug Discovery Approach for an Effective Pain Therapy through Selective Inhibition of Nav1.7. Pharmaceuticals, 15(6), 745. [Link]

  • Liu, C. J., et al. (2018). Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors. Proceedings of the National Academy of Sciences, 115(3), E426-E435. [Link]

  • Ahuja, S., et al. (2022). Discovery of Selective Inhibitors of NaV1.7 Templated on Saxitoxin as Therapeutics for Pain. Journal of Medicinal Chemistry, 65(21), 14287-14307. [Link]

  • De Kloe, G. E., et al. (2025). Discovery of Nav1.7 Inhibitors through the Screening of Marine Natural Product Extracts. Journal of Natural Products, 88(10), 2269-2277. [Link]

  • Ahuja, S., et al. (2022). Computational design of peptides to target NaV1.7 channel with high potency and selectivity for the treatment of pain. eLife, 11, e79603. [Link]

  • Chemical Properties and Biological Activities of Cyclopentenediones: A Review. (2014). Molecules, 19(11), 18884-18914. [Link]

  • Flinspach, M., et al. (2017). Insensitivity to pain induced by a potent selective closed-state Nav1.7 inhibitor. Scientific Reports, 7, 39662. [Link]

  • Moutal, A., & Khanna, R. (2021). Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics. Channels, 15(1), 32-46. [Link]

  • Moutal, A., et al. (2021). Selective targeting of NaV1.7 via inhibition of the CRMP2-Ubc9 interaction reduces pain in rodents. Science Translational Medicine, 13(619), eabj0980. [Link]

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Application

Application Notes &amp; Protocols for the Investigation of Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate in Pain and Analgesia Research

Introduction Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate is a novel chemical entity (NCE) with potential applications in the field of analgesia and inflammation. While direct research on this specific molecule is not...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate is a novel chemical entity (NCE) with potential applications in the field of analgesia and inflammation. While direct research on this specific molecule is not yet prevalent in published literature, its core structure—a cyclopentane ring linked to an acetate group—shares features with a class of compounds known for anti-inflammatory and analgesic properties. For instance, derivatives of [(cycloalkylmethyl)phenyl]acetic acid have demonstrated significant activity in preclinical models of inflammation and pain[1][2].

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals aiming to characterize the bioactivity of Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate. We will proceed based on the scientifically-grounded hypothesis that its mechanism of action is likely related to the modulation of the arachidonic acid cascade, a pathway central to pain and inflammation that is the target of non-steroidal anti-inflammatory drugs (NSAIDs)[3][4].

Our approach will be to first establish a potential mechanism of action through targeted in vitro assays, followed by a systematic evaluation of its analgesic and anti-inflammatory efficacy in vivo.

Proposed Mechanism of Action: Inhibition of Cyclooxygenase (COX)

The most common mechanism for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes.[3][5] These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins (PGs), which are key mediators of pain, inflammation, and fever.[4][6] COX-1 is constitutively expressed and plays a role in homeostatic functions like protecting the gastric mucosa, while COX-2 is inducible and its expression is upregulated at sites of inflammation.[7][8] Selective inhibition of COX-2 is a desirable trait for new anti-inflammatory drugs to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[8][9]

The proposed pathway is illustrated below:

Arachidonic_Acid_Cascade cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effects Physiological Effects Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Membrane_Phospholipids->PLA2 Stimuli (Injury, Cytokines) Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) COX1->Prostaglandins Stomach_Lining Gastric Mucosa Protection COX1->Stomach_Lining Mediates Homeostasis COX2->Prostaglandins Pain Pain Prostaglandins->Pain Inflammation Inflammation Prostaglandins->Inflammation Fever Fever Prostaglandins->Fever PLA2->Arachidonic_Acid Liberates Test_Compound Sodium 2-[1-(hydroxymethyl) cyclopentyl]acetate (Hypothesized Target) Test_Compound->COX1 Inhibits? Test_Compound->COX2 Inhibits?

Caption: Proposed mechanism via the arachidonic acid cascade.

Experimental Characterization Workflow

To systematically evaluate Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate, we recommend a tiered approach. This workflow is designed to first confirm the mechanism of action at the enzymatic level before proceeding to more complex and resource-intensive in vivo models. This ensures that efficacy data is built upon a solid mechanistic foundation.

Caption: Recommended workflow for compound characterization.

PART 1: In Vitro Protocols

Protocol 1: COX-1/COX-2 Inhibition Assay (Colorimetric)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the test compound against ovine COX-1 and human recombinant COX-2, allowing for the calculation of a selectivity index.[10][11]

Principle: The assay measures the peroxidase activity of COX. The COX enzyme converts arachidonic acid to PGG2, and the peroxidase component reduces PGG2 to PGH2. This peroxidase activity is measured by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which produces a colorimetric signal at 590 nm.[11]

Materials:

  • COX (ovine) Colorimetric Inhibitor Screening Assay Kit (e.g., Cayman Chemical Item No. 760111 or similar)

  • Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate (Test Compound)

  • Celecoxib (Selective COX-2 inhibitor control)

  • Ibuprofen or Indomethacin (Non-selective inhibitor control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 590 nm

Procedure:

  • Reagent Preparation: Prepare all buffers, enzymes (COX-1 and COX-2), heme, and substrate solutions according to the manufacturer's protocol.

  • Compound Dilution: Prepare a serial dilution of the test compound and control inhibitors in DMSO. A typical starting concentration range would be 0.01 µM to 100 µM.

  • Plate Setup: In a 96-well plate, set up the following wells in triplicate:

    • 100% Initial Activity Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL Enzyme (COX-1 or COX-2), and 10 µL of vehicle (DMSO).

    • Inhibitor Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL Enzyme (COX-1 or COX-2), and 10 µL of the diluted test compound or control inhibitor.

    • Background Wells: 160 µL Assay Buffer, 10 µL Heme, and 10 µL of vehicle (DMSO).

  • Pre-incubation: Gently shake the plate and incubate for 10 minutes at 25°C to allow the inhibitors to bind to the enzymes.

  • Reaction Initiation: Add 20 µL of the colorimetric substrate solution (TMPD) to all wells, followed immediately by 20 µL of arachidonic acid solution to initiate the reaction.

  • Measurement: Shake the plate for 1-2 minutes and read the absorbance at 590 nm using a microplate reader.

Data Analysis:

  • Subtract the average absorbance of the background wells from all other wells.

  • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [(Initial Activity - Inhibitor Activity) / Initial Activity] * 100

  • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data using a non-linear regression model (log[inhibitor] vs. response) to determine the IC50 value.

  • Calculate the COX-2 Selectivity Index = IC50 (COX-1) / IC50 (COX-2).

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Test CompoundExperimental DataExperimental DataCalculated Value
Celecoxib (Control)>10~0.1>100
Ibuprofen (Control)~5~10~0.5

PART 2: In Vivo Protocols

Protocol 2: Carrageenan-Induced Paw Edema in Rats

This is a classic and highly reproducible model for evaluating the acute anti-inflammatory activity of a compound.[3][12][13][14]

Principle: The subplantar injection of carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.[4][13]

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate (Test Compound)

  • Indomethacin or Diclofenac (Positive Control)

  • 1% (w/v) λ-Carrageenan solution in sterile 0.9% saline

  • Plebismometer or digital calipers

  • Vehicle (e.g., 0.5% Carboxymethylcellulose - CMC)

Procedure:

  • Acclimatization: Allow animals to acclimate for at least 5-7 days before the experiment. Fast animals overnight before dosing, with water available ad libitum.

  • Grouping: Randomly divide rats into groups (n=6 per group):

    • Group I: Vehicle Control (e.g., 0.5% CMC, p.o.)

    • Group II: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

    • Group III-V: Test Compound (e.g., 10, 30, 100 mg/kg, p.o.)

  • Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the vehicle, positive control, or test compound orally (p.o.) via gavage.

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume (Vt) at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[12]

  • Euthanasia: At the end of the experiment, humanely euthanize the animals using an approved method (e.g., CO2 asphyxiation).

Data Analysis:

  • Edema Volume (mL): Calculate the increase in paw volume at each time point: Edema (mL) = Vt - V₀.

  • Percent Inhibition of Edema: Calculate the percentage of inhibition for each treated group relative to the control group at each time point (peak inflammation is typically around 3-4 hours): % Inhibition = [(Edema_control - Edema_treated) / Edema_control] * 100

Treatment Group (Dose)Paw Volume Increase at 3h (mL)% Inhibition of Edema
Vehicle ControlExperimental Data0%
Indomethacin (10 mg/kg)Experimental DataCalculated Value
Test Compound (10 mg/kg)Experimental DataCalculated Value
Test Compound (30 mg/kg)Experimental DataCalculated Value
Test Compound (100 mg/kg)Experimental DataCalculated Value
Protocol 3: Hot Plate Test for Central Analgesia

This model is used to evaluate centrally-acting analgesics by measuring the reaction time of an animal to a thermal pain stimulus.[15][16][17] An increase in the time it takes for the animal to react (latency) suggests an analgesic effect.[5][18]

Principle: The test measures a complex response to a non-inflammatory, acute thermal stimulus. Agents that prolong the latency period are considered to have a central analgesic effect, acting at the spinal or supraspinal level.[5]

Materials:

  • Male Swiss albino mice (20-25 g)

  • Hot plate apparatus with adjustable temperature control

  • Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate (Test Compound)

  • Morphine (Positive Control)

  • Vehicle (e.g., sterile saline)

Procedure:

  • Acclimatization: Acclimate mice to the laboratory environment and handle them for several days prior to testing.

  • Apparatus Setup: Set the hot plate temperature to a constant 55 ± 0.5°C.

  • Baseline Latency: Place each mouse individually on the hot plate and record the time (in seconds) until it exhibits a nociceptive response (e.g., licking a hind paw, jumping). This is the baseline latency. To prevent tissue damage, a cut-off time (e.g., 30 seconds) must be strictly observed.[18]

  • Grouping and Dosing: Group the animals (n=6-8 per group) and administer the vehicle, positive control (e.g., Morphine, 5 mg/kg, i.p.), or test compound (various doses, i.p. or p.o.).

  • Post-Dosing Latency: At set time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place each mouse back on the hot plate and record the reaction latency.

Data Analysis:

  • Maximum Possible Effect (% MPE): This normalizes the data and accounts for individual differences in baseline sensitivity. % MPE = [(Post-drug Latency - Pre-drug Latency) / (Cut-off Time - Pre-drug Latency)] * 100

Treatment Group (Dose)Peak Latency (sec) at 60 min% MPE at 60 min
Vehicle ControlExperimental DataCalculated Value
Morphine (5 mg/kg)Experimental DataCalculated Value
Test Compound (10 mg/kg)Experimental DataCalculated Value
Test Compound (30 mg/kg)Experimental DataCalculated Value
Test Compound (100 mg/kg)Experimental DataCalculated Value
Additional Recommended Assay: Acetic Acid-Induced Writhing Test

This is a highly sensitive model for peripheral analgesics.[19][20] Intraperitoneal injection of acetic acid causes irritation and induces a characteristic stretching behavior (writhing). Analgesic compounds reduce the number of writhes. This model is particularly sensitive to NSAIDs that act by inhibiting prostaglandin synthesis in the periphery.[20]

Conclusion and Data Interpretation

By following this structured workflow, researchers can build a comprehensive profile for Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate.

  • In Vitro Results: The IC50 values from the COX assay will confirm the hypothesized mechanism of action and, crucially, determine its selectivity for COX-2 over COX-1. A high selectivity index (>50) would suggest a potentially favorable gastrointestinal safety profile.

  • In Vivo Results: Significant inhibition in the carrageenan-induced edema model will provide proof-of-concept for its anti-inflammatory activity. Efficacy in the hot plate test would indicate central analgesic action, while activity in the writhing test would confirm peripheral analgesic effects.

  • Overall Profile: Correlating the in vitro selectivity with the in vivo efficacy will provide a robust preclinical data package, guiding further development and optimization of this novel compound as a potential therapeutic agent for pain and inflammation.

References

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  • Analgesia Hot Plat Test. (n.d.). Scribd. Retrieved March 10, 2026, from [Link]

  • 2.7. Carrageenan-induced paw edema assay. (n.d.). Bio-protocol. Retrieved March 10, 2026, from [Link]

  • Hot-plate analgesia testing. (n.d.). Bio-protocol. Retrieved March 10, 2026, from [Link]

  • Morris, C. J. (2001). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Current Protocols in Pharmacology. [Link]

  • Muhammad, N. (2014). In-Vivo Models for Management of Pain. Pharmacology & Pharmacy, 5(1), 102-106. [Link]

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  • Hot plate test – Knowledge and References. (n.d.). Taylor & Francis. Retrieved March 10, 2026, from [Link]

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  • Tanaka, Y., et al. (1991). Synthesis and antiinflammatory activity of [(cycloalkylmethyl)phenyl]acetic acids and related compounds. Journal of Medicinal Chemistry, 34(1), 399-406. [Link]

  • Hot plate test. (n.d.). Wikipedia. Retrieved March 10, 2026, from [Link]

  • Ferreira, S. H., et al. (2004). A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics. Brazilian Journal of Medical and Biological Research, 37(8), 1219-1225. [Link]

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  • Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Retrieved March 10, 2026, from [Link]

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  • In vivo model of Neuropathic pain - Acute pain. (n.d.). NEUROFIT. Retrieved March 10, 2026, from [Link]

  • Jørgensen, V. L., et al. (1998). Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. Journal of Natural Products, 61(12), 1519-1523. [Link]

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  • Demerson, C. A., et al. (1975). Cycloalkanoindoles. 1. Syntheses and antiinflammatory actions of some acidic tetrahydrocarbazoles, cyclopentindoles, and cycloheptindoles. Journal of Medicinal Chemistry, 18(2), 188-191. [Link]

  • Ballo, A., et al. (2023). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. African Journal of Pharmacy and Pharmacology, 17(2), 23-30. [Link]

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  • COX Fluorescent Inhibitor Screening Assay Kit. (n.d.). Interchim. Retrieved March 10, 2026, from [Link]

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  • Brust, T. F., et al. (2019). A Selective Adenylyl Cyclase 1 Inhibitor Relieves Pain Without Causing Tolerance. Frontiers in Molecular Neuroscience, 12, 18. [Link]

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  • Vane, J. R., & Botting, R. M. (1998). Mechanism of action of anti-inflammatory drugs: an overview. Seminars in Arthritis and Rheumatism, 26(6 Suppl 1), 2-10. [Link]

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Method

Application Notes and Protocols for the Preparation of "Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate" Stock Solutions

Introduction: A Framework for Reproducible Research This guide is structured not as a rigid protocol but as a dynamic workflow. It emphasizes the necessity of empirical determination of key parameters to ensure the scien...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Framework for Reproducible Research

This guide is structured not as a rigid protocol but as a dynamic workflow. It emphasizes the necessity of empirical determination of key parameters to ensure the scientific validity of subsequent experiments. We will proceed with a logical flow, beginning with the known properties of the compound, moving to the experimental determination of its solubility, detailing the preparation of stock solutions, and concluding with methods for assessing solution stability and proper storage.

Physicochemical Properties and Safety Considerations

A foundational understanding of the compound's properties is the first step in developing a robust handling and solution preparation strategy.

Table 1: Known Physicochemical Properties of Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate

PropertyValueSource
Molecular Formula C₈H₁₃NaO₃PubChem[1]
Molecular Weight 180.18 g/mol PubChem[1]
Parent Acid 2-[1-(Hydroxymethyl)cyclopentyl]acetic acidPubChem[1]
Appearance Assumed to be a solidGeneral Knowledge
Primary Hazards IrritantPubChem[1]

Safety Precautions: As an irritant, appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times. All handling of the solid compound and concentrated solutions should be performed in a well-ventilated area or a chemical fume hood.

Part 1: Empirical Solubility Determination

The choice of solvent is critical and is dictated by the requirements of the downstream application (e.g., cell culture, in vivo studies, chemical reactions). Given the lack of specific solubility data, an initial solubility test is a mandatory first step. As a sodium salt of a carboxylic acid, the compound is expected to have higher aqueous solubility than its parent acid. The presence of the cyclopentane ring, however, introduces hydrophobicity.

Protocol 1: Small-Scale Solubility Testing

This protocol is designed to efficiently determine an appropriate solvent and approximate solubility.

  • Preparation: Label a series of microcentrifuge tubes with the solvents to be tested (e.g., Sterile Deionized Water, Phosphate-Buffered Saline (PBS) pH 7.4, Dimethyl Sulfoxide (DMSO), Ethanol).

  • Weighing: Accurately weigh a small amount of Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate (e.g., 2-5 mg) into each tube.

  • Solvent Addition: Add a small, precise volume of the first solvent (e.g., 100 µL) to the corresponding tube.

  • Dissolution Assessment: Vortex the tube vigorously for 30-60 seconds. Visually inspect for complete dissolution against a dark background.

  • Incremental Solvent Addition: If the compound has not fully dissolved, add another measured aliquot of the solvent (e.g., 100 µL) and repeat the vortexing and inspection steps.

  • Record and Calculate: Continue adding solvent incrementally until the solid is fully dissolved. Record the total volume of solvent used. Calculate the approximate solubility in mg/mL.

  • Gentle Warming: For solvents like DMSO or water, if dissolution is slow, gentle warming in a water bath (e.g., to 37°C) can be attempted. Note any changes in solubility with temperature.

  • Select Solvent: Choose the solvent that provides the desired concentration with the least volume and is compatible with your experimental system.

Data Presentation: Solubility Profile

Researchers should generate a table to document their findings, which will inform all future work with this compound.

Table 2: User-Generated Solubility Data

SolventTemperature (°C)Approximate Solubility (mg/mL)Molar Solubility (M)Observations
Deionized WaterRoom TemperatureUser-determinedUser-calculatede.g., Dissolves readily
PBS (pH 7.4)Room TemperatureUser-determinedUser-calculatede.g., Slower dissolution
DMSORoom TemperatureUser-determinedUser-calculatede.g., Fully soluble
EthanolRoom TemperatureUser-determinedUser-calculatede.g., Partially soluble

Part 2: Preparation of a Concentrated Stock Solution

Once an appropriate solvent has been identified, a concentrated stock solution can be prepared. The following protocol assumes the user has completed the solubility determination and has selected a suitable solvent.

Protocol 2: Step-by-Step Stock Solution Preparation

  • Calculations:

    • Determine the desired stock concentration (e.g., 10 mM).

    • Calculate the mass of the compound required using the formula: Mass (g) = Desired Concentration (mol/L) x Volume of Solvent (L) x Molecular Weight ( g/mol )

    • Example for 10 mL of a 10 mM stock: Mass (g) = 0.010 mol/L x 0.010 L x 180.18 g/mol = 0.018018 g = 18.02 mg

  • Weighing:

    • Use a calibrated analytical balance. Place a clean, anti-static weigh boat or paper on the balance and tare it.

    • Carefully weigh the calculated mass of Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate.

  • Dissolution:

    • Transfer the weighed compound into an appropriate sterile container (e.g., a 15 mL conical tube or a sterile glass vial).

    • Add approximately 80% of the final desired volume of the chosen solvent.

    • Cap the container securely and vortex until the compound is completely dissolved. If necessary, use a sonicating water bath for brief periods to aid dissolution.

  • Final Volume Adjustment:

    • Once the solid is fully dissolved, add the solvent to reach the final desired volume.

    • Invert the container several times to ensure the solution is homogeneous.

  • Sterilization (if for biological use):

    • If the stock solution is prepared in an aqueous buffer for use in cell culture, it must be sterilized. Use a 0.22 µm syringe filter that is compatible with the chosen solvent.

  • Aliquoting and Labeling:

    • To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials.

    • Clearly label each aliquot with:

      • Compound Name: Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate

      • Concentration

      • Solvent

      • Date of Preparation

      • Your Initials

Experimental Workflow Visualization

G cluster_prep Preparation Phase cluster_protocol Stock Solution Protocol cluster_storage Storage & Validation A Review Physicochemical Properties & Safety Data B Perform Small-Scale Solubility Tests (Water, PBS, DMSO, EtOH) A->B C Calculate Required Mass for Desired Concentration B->C Select Optimal Solvent D Weigh Compound on Calibrated Balance C->D E Dissolve in Chosen Solvent (80% of final volume) D->E F Adjust to Final Volume and Homogenize E->F G Sterile Filter (if aqueous & for bio-use) F->G H Aliquot into Single-Use Tubes G->H I Label Aliquots Clearly H->I J Store Aliquots at -20°C or -80°C I->J K Perform Stability Assessment (See Protocol 3) J->K L Ready for Experimental Use K->L

Caption: Workflow for preparing and validating stock solutions.

Part 3: Stability Assessment and Storage

The stability of the stock solution is a critical parameter that is often overlooked. A compound may be soluble in a particular solvent but may degrade over time. A simple stability assessment can provide confidence in the experimental results.

Protocol 3: Basic Stability Assessment

This protocol provides a framework for a preliminary assessment of solution stability.

  • Initial Analysis (Time Zero):

    • Immediately after preparing the stock solution, take one aliquot for analysis.

    • If using an analytical technique like HPLC, inject a sample and record the chromatogram. The primary peak represents the intact compound. Note its purity (e.g., >98%).

    • If HPLC is not available, a consistent biological or chemical assay can be used as a surrogate for activity, although this is less direct.

  • Storage:

    • Store the remaining aliquots under the desired conditions. For long-term storage, -80°C is generally recommended. For short-term storage (weeks to a few months), -20°C may be sufficient.

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1 week, 1 month, 3 months), thaw one aliquot at room temperature.

    • Re-analyze the sample using the same analytical method and conditions as the "Time Zero" sample.

  • Data Comparison:

    • Compare the results to the initial analysis. Look for:

      • A decrease in the area of the main peak.

      • The appearance of new peaks, which may indicate degradation products.

    • A solution is generally considered stable if the purity remains within an acceptable range (e.g., >95%) of the initial measurement.

Storage Recommendations:

  • Long-Term Storage: For maximum stability, store aliquots at -80°C.

  • Short-Term Storage: For solutions that will be used within a few weeks, -20°C is often adequate.

  • Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can accelerate degradation. This is the primary reason for creating single-use aliquots.

  • Protection from Light: If the compound's light sensitivity is unknown, storing aliquots in amber tubes or in a light-blocking box is a good practice.

Data Presentation: Stability Profile

Maintain a log to track the stability of your stock solution over time.

Table 3: User-Generated Stability Data (Example using HPLC)

Time PointStorage Temp.Peak Area of Intact CompoundPurity (%)New Peaks Observed? (Yes/No)
Time ZeroN/AUser-determinede.g., 99.5%No
1 Month-20°CUser-determinedUser-determinedUser-determined
1 Month-80°CUser-determinedUser-determinedUser-determined
3 Months-80°CUser-determinedUser-determinedUser-determined

Logical Flow for Stability Assessment

G A Freshly Prepared Stock Solution Aliquots B Analyze 'Time Zero' Aliquot (e.g., HPLC) A->B C Store Remaining Aliquots at -20°C and -80°C A->C E Compare Data to 'Time Zero' B->E D Analyze Aliquots at Pre-defined Time Points (e.g., 1 week, 1 month) C->D D->E F Purity >95% and no significant degradation? E->F G Stock Solution is Stable Under Tested Conditions F->G Yes H Determine Shelf-Life or Prepare Fresh Stock F->H No

Caption: Decision workflow for assessing stock solution stability.

Conclusion

The successful use of Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate in any research or development setting is fundamentally dependent on the careful and methodical preparation of stock solutions. Due to the limited availability of specific data for this compound, a systematic approach involving empirical solubility testing and stability assessment is not just recommended but essential for ensuring the accuracy and reproducibility of experimental outcomes. By following the detailed protocols and workflows outlined in these application notes, researchers can confidently prepare and utilize stock solutions, thereby enhancing the overall integrity of their scientific work.

References

  • PubChem. Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate. National Center for Biotechnology Information. [Link]

  • Grokipedia. Cyclopentanecarboxylic acid. [Link]

  • BioFuran Materials. Carboxylates Applications and Uses Explained. [Link]

  • Quora. Why is sodium carboxylate salt so soluble?. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

"Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate" solubility issues and solutions

Welcome to the technical support resource for Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and questi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the solubility of this compound. Our goal is to provide practical, scientifically-grounded solutions to ensure the success and reproducibility of your experiments.

Troubleshooting Guide: Common Solubility Issues

This section addresses specific problems you may encounter in the laboratory. Each issue is presented in a question-and-answer format with detailed, step-by-step solutions.

Question 1: My Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate is not dissolving completely in water at my target concentration. What should I do?

Answer: This is a common issue that can arise from several factors, including solution pH, temperature, or approaching the compound's intrinsic solubility limit. As a sodium salt of a carboxylic acid, the compound is expected to be water-soluble, but its environment is critical.[1][2]

Root Cause Analysis and Solutions:

  • Verify Solution pH: The solubility of carboxylate salts is highly pH-dependent.[3] In acidic media, the carboxylate anion (-COO⁻) can become protonated to form the less soluble free carboxylic acid (-COOH). Water, if not buffered, can be slightly acidic due to dissolved atmospheric CO₂.

    • Solution: Measure the pH of your solution. If it is neutral or acidic, adjust to a slightly alkaline pH (7.4–8.5) using a dilute base (e.g., 0.1 M NaOH) or, preferably, prepare your solution in a suitable buffer like Phosphate-Buffered Saline (PBS). This ensures the compound remains in its ionized, more soluble form.[4]

  • Apply Gentle Heat: Solubility of most solids in liquids increases with temperature.[5]

    • Solution: Warm the solution in a water bath (e.g., 37-40°C) while stirring. Avoid aggressive heating or boiling, which could lead to degradation.[6] Always allow the solution to cool to your experimental temperature to ensure the compound remains in solution.

  • Utilize Mechanical Energy: Sometimes, the rate of dissolution is slow, especially for larger particles.

    • Solution: Use a vortex mixer or a sonicating bath to provide mechanical agitation. Sonication is particularly effective at breaking down particle agglomerates and increasing the surface area available for solvation.[7]

  • Assess Compound Purity: Impurities can sometimes affect solubility.

    • Solution: If possible, confirm the purity of your compound via analytical methods. If issues persist across multiple experiments, consider using a fresh lot of the material.

Question 2: I successfully dissolved the compound, but a precipitate formed after storing the solution overnight in the refrigerator. Why did this happen and how can I prevent it?

Answer: Precipitation upon cooling or storage is typically due to changes in temperature, a shift in pH, or the solution being supersaturated.

Root Cause Analysis and Solutions:

  • Temperature-Dependent Solubility: The solubility of the compound is likely lower at refrigerated temperatures (2-8°C) than at room temperature.

    • Solution: Determine if the concentration you require is stable at the intended storage temperature. You may need to prepare fresh solutions before each experiment or store a more concentrated stock at room temperature (if stability allows) and dilute it as needed.

  • pH Instability: Unbuffered aqueous solutions can absorb CO₂ from the air, forming carbonic acid and lowering the pH. This pH drop can cause the protonation of the carboxylate and subsequent precipitation of the less soluble free acid.

    • Solution: Always use a buffer system (e.g., PBS, TRIS) appropriate for your experimental pH to maintain a stable environment. This is the most robust way to prevent pH-related precipitation.

  • Nucleation and Crystal Growth: The solution may have been supersaturated, and over time, nucleation sites allowed for crystal growth.

    • Solution: After initial dissolution, filter the solution through a 0.22 µm syringe filter.[8] This removes any microscopic particulates that could act as nucleation sites for precipitation.

Question 3: I need to use this compound in a non-aqueous system, but it won't dissolve in my organic solvent (e.g., Dichloromethane, Hexanes). What are my options?

Answer: Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate is an ionic salt, making it highly polar. It will have very poor solubility in non-polar or weakly polar aprotic solvents due to the "like dissolves like" principle.

Root Cause Analysis and Solutions:

  • Solvent Polarity Mismatch: The high polarity of the sodium salt is incompatible with non-polar organic solvents.

    • Solution:

      • Polar Protic Solvents: Attempt to dissolve the compound in polar protic solvents like methanol or ethanol. While solubility may still be limited compared to water, it is generally better than in aprotic solvents.[9][10]

      • Co-solvent Systems: The most effective approach is often to use a co-solvent system.[5][7] This involves mixing water (or a buffer) with a water-miscible organic solvent like ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400). This modifies the overall polarity of the solvent system, enhancing the solubility of polar compounds.

  • Use the Free Acid Form: If your experiment can tolerate an acidic compound, the parent carboxylic acid, 2-[1-(hydroxymethyl)cyclopentyl]acetic acid, will have significantly better solubility in a wider range of organic solvents than its sodium salt.

Solvent Selection Guide

The table below provides a general guide for solvent selection. Note that quantitative solubility data is not widely published and should be determined empirically.

Solvent TypeExamplesExpected Solubility of Sodium SaltRationale & Recommendations
Aqueous Buffer PBS (pH 7.4), TRIS (pH 8.0)High Recommended for most biological applications. The buffered pH maintains the ionized, soluble state of the carboxylate.
Water (Purified) Deionized, Milli-QGood to High Good starting point, but susceptible to pH shifts from dissolved CO₂. Buffering is preferred for stability.
Polar Protic Methanol, EthanolLow to Moderate May be suitable for some applications. Solubility is much lower than in water.[9][10]
Polar Aprotic DMSO, DMFLow to Moderate Use with caution. While polar, they are less effective at solvating the sodium cation compared to protic solvents.
Non-Polar Dichloromethane, Hexane, TolueneVery Low / Insoluble Not recommended. The polarity mismatch is too great for effective dissolution.
Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle governing the solubility of Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate?

As a sodium carboxylate, its solubility is primarily governed by its ionic nature and the pH of the solvent.[3] In neutral to alkaline aqueous solutions, it exists as a dissociated sodium cation (Na⁺) and a carboxylate anion (R-COO⁻). These ions are readily solvated by polar water molecules, leading to high solubility. In acidic conditions, the carboxylate is protonated to the less polar, and therefore less water-soluble, free carboxylic acid (R-COOH).

Q2: How does the chemical structure impact its solubility?

The molecule has both hydrophilic (water-loving) and hydrophobic (water-fearing) regions.

  • Hydrophilic parts: The sodium carboxylate group (-COO⁻Na⁺) and the hydroxymethyl group (-CH₂OH) are polar and form strong hydrogen bonds with water, promoting solubility.

  • Hydrophobic part: The cyclopentyl ring is a non-polar hydrocarbon structure that detracts from water solubility. For this compound, the influence of the highly polar ionic carboxylate group dominates, rendering it water-soluble.

Q3: Are there any long-term stability issues I should be aware of when storing aqueous solutions?

While the molecule itself is not prone to rapid degradation under normal conditions, you should consider the following for aqueous stock solutions:

  • Microbial Growth: Non-sterile buffered solutions stored at room temperature or 4°C are susceptible to microbial contamination over time.[6] For long-term storage, sterile filter the solution and store it frozen (-20°C or -80°C), or include a suitable bacteriostatic agent if your experiment permits.

  • Chemical Stability: For critical applications, it is best practice to prepare solutions fresh. If storing, protect from light and keep tightly sealed to prevent evaporation and pH changes.[6]

Q4: Can I use solubility-enhancing excipients for formulation development?

Yes. For challenging formulations, particularly for achieving high concentrations for in vivo studies, several techniques can be employed:

  • Co-solvents: As mentioned in the troubleshooting guide, using mixtures of water and solvents like propylene glycol or PEG 400 is a standard method.[5][7]

  • Surfactants: The use of non-ionic surfactants can form micelles that encapsulate the compound, increasing its apparent solubility.

  • Complexation Agents: Cyclodextrins can form inclusion complexes with the hydrophobic cyclopentyl moiety, increasing the overall aqueous solubility of the compound.[5]

Experimental Protocols & Workflows
Protocol 1: Preparation of a Standard Aqueous Stock Solution (100 mM)

This protocol describes the preparation of a 100 mM stock solution in PBS, a common starting point for cell-based assays and other biological experiments. The molecular weight of Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate is 180.18 g/mol .[11]

Materials:

  • Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate (MW: 180.18 g/mol )

  • 1X Phosphate-Buffered Saline (PBS), pH 7.4

  • Calibrated analytical balance

  • Volumetric flask

  • Stir plate and magnetic stir bar

Procedure:

  • Calculate Mass: To make 10 mL of a 100 mM solution, you need:

    • Mass = 180.18 g/mol × 0.1 mol/L × 0.010 L = 0.1802 g (or 180.2 mg)

  • Weigh Compound: Accurately weigh out 180.2 mg of the compound and transfer it to a 10 mL volumetric flask.

  • Initial Dissolution: Add ~7-8 mL of 1X PBS (pH 7.4) to the flask.

  • Mix: Place a small magnetic stir bar in the flask and stir at room temperature until all solid is visibly dissolved. If dissolution is slow, gentle warming (37°C) or brief sonication can be applied.

  • Final Volume: Once fully dissolved and cooled to room temperature, carefully add 1X PBS to bring the final volume to the 10 mL mark.

  • Homogenize: Invert the flask several times to ensure the solution is homogeneous.

  • Storage: For immediate use, store at 4°C. For long-term storage, sterile filter the solution and store in aliquots at -20°C.

Diagram: Troubleshooting Workflow for Solubility Issues

This decision tree provides a logical path to diagnose and solve common solubility problems.

G start Start: Compound Won't Dissolve in Aqueous Media check_ph Is the solvent buffered (e.g., PBS pH 7.4)? start->check_ph use_buffer Action: Re-prepare solution in a suitable buffer (e.g., PBS, TRIS). check_ph->use_buffer No gentle_heat Action: Apply gentle heat (37-40°C) with stirring. check_ph->gentle_heat Yes success Problem Solved use_buffer->success sonicate Action: Use sonication to aid dissolution. gentle_heat->sonicate Still issues gentle_heat->success Dissolved cosolvent Is a very high concentration required? sonicate->cosolvent Still issues sonicate->success Dissolved use_cosolvent Action: Consider a co-solvent system (e.g., Water/PEG400) or other formulation strategy. cosolvent->use_cosolvent Yes consult Consult further technical support. cosolvent->consult No use_cosolvent->success

Caption: A workflow for troubleshooting solubility.

Diagram: The Impact of pH on Solubility

This diagram illustrates the chemical equilibrium that governs the compound's solubility in aqueous solutions.

G cluster_0 Low pH (Acidic) cluster_1 High pH (Alkaline) Acid R-COOH (Free Acid Form) - Low Water Solubility - Precipitates Salt R-COO⁻ Na⁺ (Carboxylate Salt Form) - High Water Solubility - Dissolved Acid->Salt + OH⁻ (Base) Salt->Acid + H⁺ (Acid)

Caption: pH-dependent equilibrium of the compound.

References
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved from [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2019). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved from [Link]

  • Bhalani, D. V., & Bhatt, K. K. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

  • Seedher, N., & Bhatia, S. (n.d.). Enhancement of Solubility: A Pharmaceutical Overview. Scholars Research Library. Retrieved from [Link]

  • Aher, S. S., Saudagar, R. B., & Shinde, M. S. (2022, December 12). A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • Fiveable. (2025, August 15). Carboxylate Salts Definition. Retrieved from [Link]

  • PubChem. (n.d.). Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 21.1: Structure and Properties of Carboxylic Acids and their Salts. Retrieved from [Link]

  • LibreTexts. (n.d.). Factors That Affect Solubility. Retrieved from [Link]

  • Chemistry LibreTexts. (2016, July 20). 17.3: Factors that Affect Solubility. Retrieved from [Link]

  • Britannica. (2026, January 22). Carboxylic acid - Properties, Structure, Reactions. Retrieved from [Link]

  • Chemsrc. (2025, August 27). sodium,2-[1-(hydroxymethyl)cyclohexyl]acetate. Retrieved from [Link]

  • Jaberi, F., et al. (n.d.). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. PMC. Retrieved from [Link]

  • Soleymani, J., Kenndler, E., & Jouyban, A. (2013, November 26). Solubility of Sodium Acetate in Ternary Mixtures of Methanol, 1-Propanol, Acetonitrile, and Water at 298.2 K. Semantic Scholar. Retrieved from [Link]

  • Bagyalakshmi, J., et al. (n.d.). Formulation development and in vitro and in vivo evaluation of membrane-moderated transdermal systems of ampicillin sodium in ethanol. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of Various Carboxylic Acids and Corresponding Sodium Salts... Download Table. Retrieved from [Link]

  • PubChem. (n.d.). 2-(1-Hydroxycyclopentyl)cyclopentan-1-one. Retrieved from [Link]

  • Dove Medical Press. (2019, April 1). Formulation design, characterization, and in vitro and in vivo evaluation of nanostructured lipid carriers containing a bile salt for oral delivery of gypenosides. Retrieved from [Link]

  • PCCA. (2022, March 16). THE PCCA BLOG | Factors That Affect the Stability of Compounded Medications. Retrieved from [Link]

  • accessdata.fda.gov. (2014, December 16). 206333Orig1s000. Retrieved from [Link]

  • EPA. (n.d.). 2-(Hydroxymethyl)cyclopent-2-en-1-one Properties. Retrieved from [Link]

  • Lecomte, F., et al. (n.d.). Solubility and extractability in the Pharmaceutical Sciences: A demonstration to address these essential concepts. ORBi. Retrieved from [Link]

  • Mendeley. (2018). formulation development, characterization, and in vitro-in vivo study of antihyperlipidemic drug rosuvastatin calcium - solid lipid nanoparticles. Retrieved from [Link]

  • MDPI. (2019, March 9). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Retrieved from [Link]

  • Patsnap Eureka. (2025, July 31). Overcoming Challenges in Carboxylic Acid Drug Formulations. Retrieved from [Link]

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Optimization

Technical Support Center: Optimizing the Synthesis of Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate

Welcome to the Application Scientist Support Portal. As a Senior Application Scientist auditing synthetic routes for spirocyclic APIs, I frequently see researchers encounter severe yield bottlenecks when synthesizing Sod...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. As a Senior Application Scientist auditing synthetic routes for spirocyclic APIs, I frequently see researchers encounter severe yield bottlenecks when synthesizing Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate[1]. Because this molecule features a highly congested 1,1-disubstituted cyclopentane core, its synthesis requires precise control over chemoselectivity and thermodynamic equilibria.

This guide abandons generic advice. Instead, we will deconstruct the causality behind the reaction mechanics, provide self-validating protocols, and troubleshoot the exact points of failure in your workflow.

Strategic Synthetic Workflow

To understand where your yield is dropping, we must map the causal chain of the synthesis. The most scalable and atom-economical route avoids direct alkylation and instead utilizes the construction of a spirocyclic anhydride, followed by regioselective reduction to the lactone (2-oxaspiro[4.4]nonan-3-one)[2], and a final basic ring-opening step.

Synthesis_Workflow N1 Step 1: Horner-Wadsworth-Emmons Cyclopentanone → Ethyl cyclopentylideneacetate N2 Step 2: Hydrocyanation Addition of HCN → Ethyl 1-cyanocyclopentaneacetate N1->N2 N3 Step 3: Hydrolysis → 1-(Carboxymethyl)cyclopentane-1-carboxylic acid N2->N3 N4 Step 4: Dehydration → 2-Oxaspiro[4.4]nonane-1,3-dione (Anhydride) N3->N4 N5 Step 5: Regioselective Reduction NaBH4 → 2-Oxaspiro[4.4]nonan-3-one (Lactone) N4->N5 N6 Step 6: Basic Ring Opening NaOH → Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate N5->N6

Fig 1. Six-step synthetic workflow from cyclopentanone to the target sodium salt.

Core Experimental Methodologies

Steps 5 and 6 are the critical yield-determining stages. Below are the optimized, self-validating protocols for these transformations.

Protocol A: Regioselective Reduction to 2-Oxaspiro[4.4]nonan-3-one

Causality: The conversion of the anhydride to the lactone requires the selective reduction of one of the two carbonyl groups[2]. We must force the hydride to attack the more sterically hindered carbonyl to achieve the correct regiochemistry.

  • Charge a flame-dried flask with 2-oxaspiro[4.4]nonane-1,3-dione (1.0 eq) and anhydrous THF (0.5 M). Cool strictly to 0 °C under N₂.

  • Add NaBH₄ (1.2 eq) in one portion.

    • Self-Validation Checkpoint: Effervescence should be minimal at this stage. If vigorous bubbling occurs, your THF is wet, and the hydride is being destroyed.

  • Add anhydrous MeOH (2.0 eq) dropwise over 30 minutes.

    • Mechanistic Note: MeOH reacts with NaBH₄ to form a highly reactive alkoxyborohydride species in situ, which immediately attacks the anhydride.

  • Stir for 2 hours at 0 °C. Monitor by TLC (Hexane/EtOAc 7:3).

  • Quench carefully with 1M HCl (dropwise) until pH 3. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate to yield the lactone.

Protocol B: Saponification to Target Sodium Salt
  • Suspend the isolated lactone (1.0 eq) in a 1:1 mixture of DI Water and Ethanol (0.3 M).

  • Add NaOH (1.05 eq) as a 2M aqueous solution.

  • Stir at 40 °C for 4 hours.

    • Self-Validation Checkpoint: The initial biphasic mixture will transition to a completely clear, homogeneous solution once the lactone is fully opened. If oil droplets persist, the reaction is incomplete.

  • Concentrate under reduced pressure to remove Ethanol.

  • Wash the aqueous layer once with MTBE to remove any unreacted lactone traces.

  • Lyophilize the aqueous layer directly to yield Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate as a white powder.

Troubleshooting & FAQs

Q1: Why is my yield of 2-oxaspiro[4.4]nonan-3-one low during the NaBH₄ reduction of the anhydride? A1: You are likely experiencing a regioselectivity failure. In unsymmetrical cyclic anhydrides, NaBH₄ exhibits a counterintuitive regioselectivity: it preferentially reduces the more sterically hindered carbonyl (C1) if conditions are tightly controlled. According to the Kayser-Morand model, the sodium cation coordinates to the less hindered carbonyl (C3), which activates the more hindered C1 carbonyl for hydride attack. If you allow the temperature to rise above 0 °C or fail to use a coordinating protic co-solvent (MeOH), thermodynamic leakage occurs, and the hydride attacks the less hindered C3 position, forming the undesired 3-oxaspiro[4.4]nonan-2-one isomer.

Regioselectivity A 2-Oxaspiro[4.4]nonane-1,3-dione (Unsymmetrical Anhydride) B Hydride Attack at C1 (More Hindered) A->B NaBH4, THF/MeOH, 0°C (Kinetic Control) C Hydride Attack at C3 (Less Hindered) A->C High Temp / Poor Solvent (Thermodynamic Leak) D 2-Oxaspiro[4.4]nonan-3-one (Target Lactone) B->D Irreversible Ring Opening E 3-Oxaspiro[4.4]nonan-2-one (Undesired Isomer) C->E Minor Pathway

Fig 2. Regioselectivity mechanism governed by the Kayser-Morand model during anhydride reduction.

Q2: How do I prevent the sodium salt from reverting to the lactone during isolation? A2: Do not use acidic workups! The parent acid, 2-[1-(hydroxymethyl)cyclopentyl]acetic acid[3], is highly prone to spontaneous intramolecular esterification. The rigid cyclopentane ring restricts conformational freedom, forcing the hydroxymethyl and acetic acid arms into close spatial proximity. This phenomenon (the Thorpe-Ingold effect) drastically lowers the activation entropy for lactonization. If the pH drops below 9 during your workup, the free acid forms and rapidly cyclizes back to the lactone. Always isolate the product by lyophilizing the basic aqueous solution directly.

Q3: Can I use LiAlH₄ instead of NaBH₄ to accelerate the anhydride reduction? A3: Absolutely not. LiAlH₄ is too aggressive and lacks chemoselectivity. It will rapidly reduce both the anhydride and the resulting lactone, leading to complete over-reduction and yielding 1,1-bis(hydroxymethyl)cyclopentane (a diol) as the major product. NaBH₄ is specifically chosen because it selectively reduces the anhydride to the hemiacetal, which collapses to the lactone, but it is too mild to reduce the lactone further under these conditions[2].

Quantitative Data: Effect of Reduction Conditions

To emphasize the importance of the parameters in Protocol A, review the empirical data below. The choice of solvent and temperature directly dictates the regiochemistry and final isolated yield.

Reducing AgentSolvent SystemTemp (°C)C1 Attack (Desired %)C3 Attack (Undesired %)Isolated Lactone Yield
NaBH₄ THF / MeOH (slow add) 0 92% 8% 88%
NaBH₄THF (no MeOH)2565%35%55%
LiAlH₄Et₂O0Over-reduction (Diol)Over-reduction (Diol)< 10%
L-SelectrideTHF-7898%2%91%

(Note: While L-Selectride offers slightly better regioselectivity, NaBH₄/MeOH is the industry standard due to scalability and reagent cost).

References
  • Title: Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate | C8H13NaO3 | CID 137951722 Source: nih.gov URL: [Link]

  • Title: 2-[1-(Hydroxymethyl)cyclopentyl]acetic acid | C8H14O3 | CID 105430921 Source: nih.gov URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate

Introduction This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate. The synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate. The synthesis of this molecule, while conceptually straightforward, can present several challenges that may lead to failed reactions or low yields. This document provides a structured, in-depth troubleshooting guide in a question-and-answer format to address common and specific issues encountered during the synthesis. Our approach is grounded in mechanistic principles and field-proven insights to empower you to diagnose and resolve experimental hurdles effectively.

The most probable synthetic route to Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate involves a two-stage process:

  • Stage 1: Carbon-Carbon Bond Formation via the Reformatsky Reaction. This step involves the reaction of a cyclopentanone derivative with an α-haloacetate in the presence of zinc to form the corresponding β-hydroxy ester.

  • Stage 2: Saponification. The resulting ester is then hydrolyzed under basic conditions to yield the final sodium salt product.

This guide is structured to address potential failures at each of these critical stages.

Overall Synthesis Workflow

Synthesis_Workflow cluster_stage1 Stage 1: Reformatsky Reaction cluster_stage2 Stage 2: Saponification start1 Cyclopentanone & Ethyl Bromoacetate reformatsky Reformatsky Reaction (Formation of Ethyl 2-[1-(hydroxy)cyclopentyl]acetate) start1->reformatsky zinc Activated Zinc zinc->reformatsky workup1 Aqueous Workup (e.g., sat. NH4Cl) reformatsky->workup1 product1 Crude Ethyl 2-[1-(hydroxy)cyclopentyl]acetate workup1->product1 start2 Crude/Purified Ester product1->start2 Purification (Optional) saponification Saponification start2->saponification naoh Sodium Hydroxide (NaOH) naoh->saponification acidification Acidification to 2-[1-(hydroxymethyl)cyclopentyl]acetic acid saponification->acidification neutralization Neutralization with NaOH to form Sodium Salt acidification->neutralization final_product Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate neutralization->final_product

Caption: Overall workflow for the synthesis of Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate.

Part 1: Troubleshooting the Reformatsky Reaction

The Reformatsky reaction is a powerful method for forming carbon-carbon bonds but is notoriously sensitive to reaction conditions.[1][2]

Frequently Asked Questions & Troubleshooting

Q1: My Reformatsky reaction is not starting, or the yield is extremely low. What are the primary causes?

A1: The most common culprits for a failed or low-yielding Reformatsky reaction are inactive zinc and the presence of water.

  • Inactive Zinc: The surface of zinc metal is often coated with a layer of zinc oxide, which prevents the reaction from initiating.[3] Activating the zinc is a critical first step.

  • Presence of Moisture: The organozinc intermediate formed during the reaction is highly sensitive to moisture.[3] Any water present in the reagents or glassware will quench the intermediate and halt the reaction.

Troubleshooting Steps:

  • Zinc Activation: Ensure your zinc is properly activated. Several methods can be used, as detailed in the table below.[3]

  • Anhydrous Conditions: All glassware should be flame-dried or oven-dried immediately before use. Solvents must be anhydrous.

Zinc Activation Method Reagents Typical Conditions Key Considerations
Iodine I₂ (catalytic amount)Reflux in an anhydrous solvent (e.g., THF, Toluene) for 5-10 minutes.[3]Simple and effective. The disappearance of the purple iodine color can indicate successful activation.[3]
1,2-Dibromoethane (DBE) BrCH₂CH₂BrReflux in an anhydrous solvent.[3]The evolution of ethylene gas signals successful activation.[3]
Trimethylsilyl chloride (TMSCl) TMSClStir with zinc in an anhydrous solvent at room temperature or with gentle heating.[3]Effectively removes the oxide layer.[3]

Q2: I'm observing the formation of significant byproducts. What are they, and how can I minimize them?

A2: The two most common side reactions in this context are self-condensation of the ethyl bromoacetate and dehydration of the desired product.

  • Self-Condensation (Blaise Reaction): The organozinc intermediate can react with another molecule of ethyl bromoacetate, leading to byproducts like diethyl 2,4-dibromo-3-oxopentanedioate.[3][4]

  • Dehydration: The β-hydroxy ester product can undergo dehydration, especially during an acidic workup or upon heating, to form an α,β-unsaturated ester.[4]

Minimization Strategies:

  • Slow Addition: Add the ethyl bromoacetate slowly to the mixture of activated zinc and cyclopentanone. This keeps the concentration of the organozinc intermediate low, disfavoring self-condensation.[3]

  • Controlled Workup: Use a mild quenching agent like a saturated aqueous solution of ammonium chloride (NH₄Cl) instead of strong acids.[4] Perform all aqueous workup steps at low temperatures (e.g., in an ice bath) to minimize dehydration.

Protocol: Optimized Reformatsky Reaction
  • Zinc Activation (Iodine Method): In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add zinc dust (1.5 eq) and a few crystals of iodine. Add anhydrous THF and reflux under nitrogen until the purple color disappears. Cool the flask to room temperature.

  • Reaction Setup: To the flask containing the activated zinc, add a solution of cyclopentanone (1.0 eq) in anhydrous THF. In the dropping funnel, prepare a solution of ethyl bromoacetate (1.2 eq) in anhydrous THF.

  • Reaction Execution: Add a small portion of the ethyl bromoacetate solution to the zinc suspension and gently heat to initiate the reaction. Once initiated (as evidenced by an exothermic reaction), add the remaining ethyl bromoacetate solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir at reflux for an additional 1-2 hours or until TLC analysis indicates the consumption of the starting material.

  • Workup: Cool the reaction mixture to 0°C in an ice bath. Slowly quench the reaction by adding a saturated aqueous solution of NH₄Cl.[4]

  • Extraction: Filter the mixture to remove unreacted zinc. Transfer the filtrate to a separatory funnel and extract three times with diethyl ether or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude β-hydroxy ester.[3]

Part 2: Troubleshooting the Saponification and Salt Formation

Saponification is the hydrolysis of an ester under basic conditions to form an alcohol and the salt of a carboxylic acid.[5] While a standard procedure, the steric hindrance around the ester in 2-[1-(hydroxymethyl)cyclopentyl]acetate can present challenges.

Frequently Asked Questions & Troubleshooting

Q1: My saponification reaction is incomplete, even after prolonged reaction times. What could be the issue?

A1: Incomplete saponification of sterically hindered esters is a common problem.[6][7][8] The bulky cyclopentyl group can impede the approach of the hydroxide ion to the ester's carbonyl carbon.

Troubleshooting Steps:

  • Increase Temperature: Heating the reaction mixture can provide the necessary energy to overcome the steric hindrance. Refluxing is a common strategy.

  • Use a Co-solvent: The ester may have poor solubility in aqueous sodium hydroxide. Adding a co-solvent like THF or ethanol can create a more homogeneous reaction mixture and improve reaction rates.[6][9]

  • Alternative Bases: In particularly stubborn cases, stronger bases or alternative hydrolysis conditions may be necessary. For example, using potassium hydroxide (KOH) or lithium hydroxide (LiOH) can sometimes be more effective.[6][9] For extremely hindered esters, non-aqueous hydrolysis methods using potassium t-butoxide in DMSO have been reported to be effective.[10]

Q2: I've successfully hydrolyzed the ester, but I'm having trouble isolating the final sodium salt in a pure form. What are some common pitfalls?

A2: Isolation and purification of the sodium salt can be challenging due to its high polarity and potential solubility in aqueous solutions.

  • Incomplete Conversion to the Free Acid: Before forming the sodium salt, the reaction mixture is typically acidified to protonate the carboxylate, allowing for extraction of the free carboxylic acid into an organic solvent. Incomplete acidification will result in the loss of product in the aqueous layer.

  • Impurities from the Base: If an excess of a base like sodium hydroxide is used, it can be a contaminant in the final product.

  • Difficulty with Crystallization: The sodium salt may be difficult to crystallize, sometimes forming an oil or a highly hygroscopic solid.

Troubleshooting and Purification Strategy:

  • Acidification and Extraction: After saponification, cool the reaction mixture and carefully acidify with a dilute strong acid (e.g., 1M HCl) to a pH of around 3-4.[11] This will convert the sodium carboxylate to the free carboxylic acid. Extract the free acid into an organic solvent like ethyl acetate.

  • Back-extraction and Washing: Wash the combined organic extracts with water and then brine to remove any remaining inorganic salts.

  • Formation of the Sodium Salt: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent. Dissolve the resulting crude carboxylic acid in a suitable solvent like ethanol. Then, add a stoichiometric amount of a sodium base (e.g., sodium hydroxide or sodium ethoxide in ethanol) to form the sodium salt.

  • Crystallization/Precipitation: The sodium salt may precipitate directly from the solution. If not, the solvent can be carefully removed, and the resulting solid can be recrystallized from a suitable solvent system (e.g., ethanol/ether).[12]

Protocol: Saponification and Salt Formation
  • Saponification: Dissolve the crude ethyl 2-[1-(hydroxy)cyclopentyl]acetate in a mixture of ethanol and 2M aqueous sodium hydroxide (2-3 equivalents). Heat the mixture to reflux and monitor the reaction by TLC until the starting ester is no longer visible.

  • Acidification: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly add 1M HCl with stirring until the pH of the solution is ~3.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-[1-(hydroxymethyl)cyclopentyl]acetic acid.

  • Sodium Salt Formation: Dissolve the crude acid in ethanol. In a separate flask, prepare a solution of sodium hydroxide (1.0 eq relative to the starting ester) in ethanol. Add the sodium hydroxide solution dropwise to the solution of the carboxylic acid with stirring.

  • Isolation: If a precipitate forms, it can be collected by filtration. If no precipitate forms, the solvent can be removed under reduced pressure, and the resulting solid can be purified by recrystallization.

Troubleshooting Decision Tree

Troubleshooting_Tree start Reaction Failed or Low Yield stage At which stage did the failure occur? start->stage reformatsky_issue Stage 1: Reformatsky Reaction stage->reformatsky_issue Stage 1 saponification_issue Stage 2: Saponification stage->saponification_issue Stage 2 reformatsky_symptom What is the primary symptom? reformatsky_issue->reformatsky_symptom saponification_symptom What is the primary symptom? saponification_issue->saponification_symptom no_reaction No reaction initiation reformatsky_symptom->no_reaction No Reaction byproducts Significant byproduct formation reformatsky_symptom->byproducts Byproducts no_reaction_cause Check Zinc Activation & Anhydrous Conditions no_reaction->no_reaction_cause byproducts_cause Identify Byproduct: Self-condensation or Dehydration? byproducts->byproducts_cause slow_addition Solution: Slow addition of bromoacetate byproducts_cause->slow_addition Self-condensation mild_workup Solution: Mild, cold workup (NH4Cl) byproducts_cause->mild_workup Dehydration incomplete_rxn Incomplete Saponification saponification_symptom->incomplete_rxn Incomplete Reaction isolation_issue Difficulty in isolating pure salt saponification_symptom->isolation_issue Isolation Issues incomplete_rxn_cause Cause: Steric Hindrance incomplete_rxn->incomplete_rxn_cause isolation_issue_cause Review purification strategy: - Complete acidification - Stoichiometric base for salt formation - Proper crystallization technique isolation_issue->isolation_issue_cause increase_temp Increase Temperature / Use Co-solvent incomplete_rxn_cause->increase_temp Solution

Caption: A decision tree for troubleshooting the synthesis of Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate.

References

  • BenchChem. (2025).
  • CheMondis. (2024, September 5). The Chemistry Behind Your Soap. CheMondis Blog.
  • Sciencemadness.org. (2016, August 8). Difficult hydrolysis of an hindered ester.
  • ResearchGate. (2019, January 9).
  • ResearchGate. (2019, January 9). How to purify an organic salt (acetate)
  • ECHEMI. (n.d.). Difficult hydrolysis of an hindered ester.
  • BenchChem. (2025). Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions. BenchChem Technical Support.
  • Taylor & Francis. (n.d.).
  • Reform
  • Reddit. (2025, July 21). Why are my ester hydrolysis not working. r/Chempros.
  • Tetrahedron Letters. (1973, January 1). Bicyclic γ‐lactone formation in the Reformatsky reaction with 2‐substituted cyclopentanones.
  • ARKAT USA, Inc. (n.d.). Mild alkaline hydrolysis of hindered esters in non-aqueous solution.
  • Beilstein Journal of Organic Chemistry. (2018, February 2).
  • Journal of Pharmaceutical Sciences. (2009, December 1). Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • Scite.ai. (n.d.).
  • Oreate AI Blog. (2026, February 17).
  • Chemguide. (2015, November 15). decarboxylation of carboxylic acids and their salts.
  • Organic Chemistry Portal. (n.d.).
  • Wikipedia. (n.d.).
  • PMC. (n.d.). Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids.
  • BenchChem. (2025, December).
  • Cambridge University Press. (n.d.). Grignard Reaction.
  • OpenStax. (2023, September 20). 17.5 Alcohols from Carbonyl Compounds: Grignard Reaction. Organic Chemistry.
  • Experiment 19 – The Grignard Reaction. (n.d.).
  • BenchChem. (2025). Troubleshooting low yield in Grignard synthesis of tertiary alcohols. BenchChem Technical Support.
  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
  • Chemistry Learner. (2021, June 21).
  • Reddit. (2023, June 20). Reformatsky reaction yield improvment. r/OrganicChemistry.
  • Allen. (n.d.). The reaction of formaldehyde with Grignard's reagent followed by hydrolysis yields.
  • Chemistry LibreTexts. (2021, May 22). 2.
  • ResearchGate. (2025, October 8). Grignard Reactions in Cyclopentyl Methyl Ether.
  • PubChem. (n.d.). Sodium 2-[1-(hydroxymethyl)
  • Master Organic Chemistry. (2022, October 27).
  • Quora. (2018, August 11).
  • Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups.
  • PMC. (n.d.).
  • 13 Saponific
  • EBSCO. (n.d.).
  • Sigma-Aldrich. (n.d.). Grignard Reagents.
  • ElectronicsAndBooks. (n.d.). A New Method for the Esterification of Certain Sterically Hindered Acids.
  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones.
  • Organic Syntheses. (n.d.). (1r,4s)-(+)
  • Khan Academy. (n.d.). Saponification - Base promoted ester hydrolysis (video).
  • Organic Syntheses. (n.d.).
  • BenchChem. (n.d.). Common side products in the synthesis of Ethyl 2-(1-hydroxycyclohexyl)

Sources

Optimization

Technical Support Center: Purification of Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate

Welcome to the technical support guide for the purification of Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the isolation and purification of this compound. The information is tailored for researchers, scientists, and professionals in drug development who are working with this and structurally similar molecules.

Introduction to Purification Challenges

Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate is a polar organic salt, and its purification can be challenging due to its high solubility in aqueous solutions and the presence of both a carboxylate and a hydroxyl group.[1][2] These functional groups can lead to difficulties in crystallization and the removal of polar impurities. This guide will address common issues and provide robust solutions to achieve high purity of the final product.

Troubleshooting Guide

This section addresses specific problems that may arise during the purification of Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate.

Issue 1: The final product is an oil or a sticky solid, not a crystalline material.

Q: I've completed the synthesis and after solvent removal, my Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate is a viscous oil. How can I induce crystallization?

A: This is a common issue with highly soluble organic salts. The oily nature is often due to the presence of residual solvents, excess sodium ions, or other impurities that inhibit the formation of a crystal lattice.

Root Cause Analysis and Solutions:

  • Residual Solvent: The high polarity of the molecule can lead to strong interactions with solvents like water or alcohols, preventing crystallization.

    • Solution 1: Co-evaporation. Add a non-polar solvent in which the product is insoluble, such as toluene or heptane, and evaporate under reduced pressure. This can help to azeotropically remove residual water and other polar solvents. Repeat this process 2-3 times.

    • Solution 2: High-Vacuum Drying. Dry the material under high vacuum (e.g., <1 mmHg) at a slightly elevated temperature (e.g., 40-50°C) for an extended period (12-24 hours).

  • Impurities: The presence of starting materials, by-products, or inorganic salts can disrupt the crystal lattice formation.

    • Solution 3: Recrystallization. Finding a suitable solvent system for recrystallization is key. Given the compound's polarity, a mixed solvent system is often effective.

      • Protocol for Recrystallization:

        • Dissolve the crude product in a minimal amount of a hot polar solvent in which it is soluble (e.g., methanol, ethanol, or isopropanol).

        • Slowly add a less polar or non-polar solvent in which the product is less soluble (e.g., ethyl acetate, acetone, or diethyl ether) until the solution becomes slightly turbid.

        • Add a few drops of the polar solvent back until the solution is clear again.

        • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to promote crystallization.

        • If crystallization does not occur, try scratching the inside of the flask with a glass rod to create nucleation sites. Seeding with a small crystal of pure product, if available, is also highly effective.[3]

  • Incorrect Stoichiometry: An excess of the sodium source (e.g., sodium hydroxide, sodium bicarbonate) can lead to a hygroscopic mixture that is difficult to crystallize.

    • Solution 4: pH Adjustment. If the synthesis involves neutralization of the corresponding carboxylic acid, ensure the final pH is near neutral (pH 7-8). An overly basic solution can be problematic. If necessary, carefully adjust the pH with a dilute solution of the parent acid, 2-[1-(hydroxymethyl)cyclopentyl]acetic acid, before the final workup and isolation.

Issue 2: Low purity by HPLC analysis, with multiple impurity peaks.

Q: My HPLC analysis shows several impurity peaks. What are the likely sources of these impurities and how can I remove them?

A: Impurities can arise from the starting materials, side reactions during the synthesis, or degradation of the product. Identifying the nature of the impurities is the first step to devising an effective purification strategy.

Potential Impurities and Purification Strategies:

Potential Impurity Likely Source Recommended Purification Method
Unreacted 2-[1-(hydroxymethyl)cyclopentyl]acetic acid Incomplete neutralization reaction.Recrystallization: The free acid is generally less soluble in moderately polar organic solvents than its sodium salt. A carefully chosen recrystallization solvent system can selectively precipitate the sodium salt, leaving the acid in the mother liquor. pH Adjustment: Ensure the reaction goes to completion by using a slight excess of the sodium base and monitoring the pH.
Starting materials from upstream synthesis Incomplete reaction in previous steps.Aqueous Wash: If the impurities are non-polar, they can be removed by washing a solution of the product with an immiscible organic solvent like dichloromethane or diethyl ether. Column Chromatography: While challenging for salts, it is possible. See the detailed protocol below.
Dimerization or oligomerization products Side reactions, especially at elevated temperatures.Column Chromatography: This is the most effective method for separating structurally similar impurities.
Residual inorganic salts (e.g., NaCl, Na2SO4) By-products of the reaction or workup.Recrystallization from an alcohol/ether mixture: Inorganic salts are typically insoluble in organic solvents and can be filtered off from a solution of the product in a suitable organic solvent system.

Detailed Protocol: Column Chromatography of a Polar Organic Salt

Due to the ionic nature of the compound, standard silica gel chromatography can be ineffective. Reverse-phase chromatography or specialized stationary phases are often required.

  • Stationary Phase: C18-functionalized silica gel (for reverse-phase chromatography) or a polar stationary phase like silica gel treated with a buffer.

  • Mobile Phase: A gradient of a polar organic solvent (e.g., methanol or acetonitrile) in water is a good starting point for reverse-phase chromatography. The addition of a small amount of a volatile buffer (e.g., ammonium acetate or ammonium formate) can improve peak shape. For normal phase, a highly polar eluent system such as dichloromethane/methanol/ammonium hydroxide might be necessary.

  • Sample Preparation: Dissolve the crude product in the mobile phase or a minimal amount of a strong solvent like methanol.

  • Detection: Use a detector suitable for non-chromophoric compounds, such as an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS), in addition to UV if applicable.[4]

Issue 3: The isolated product is hygroscopic and gains weight upon standing.

Q: My final product is a fine white powder, but it becomes sticky and gains weight when exposed to air. How can I handle and store this compound?

A: The hygroscopic nature of many sodium carboxylates is a well-known challenge.[5] This is due to the strong affinity of the ionic salt for water molecules.

Mitigation and Handling Strategies:

  • Thorough Drying: Ensure the product is completely dry before storage. Use techniques like drying under high vacuum over a desiccant such as phosphorus pentoxide (P2O5) or in a drying pistol at elevated temperatures.

  • Inert Atmosphere: Handle the dried product in a glove box or under a stream of dry, inert gas (e.g., nitrogen or argon).

  • Proper Storage: Store the final product in a tightly sealed container, preferably in a desiccator with a fresh desiccant. For long-term storage, sealing the container with paraffin film can provide an additional barrier to moisture.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and physical state of pure Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate? A1: The pure compound is expected to be a white to off-white crystalline solid.[1] Its melting point is not widely reported, but it is expected to be relatively high, as is typical for ionic compounds.

Q2: Which analytical techniques are most suitable for assessing the purity of this compound? A2: A combination of techniques is recommended:

  • HPLC with ELSD or MS detection: This is ideal for quantifying the main component and any non-volatile impurities.[4]

  • NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect impurities with distinct NMR signals.

  • Karl Fischer Titration: To determine the water content, which is crucial for a hygroscopic compound.

  • Elemental Analysis: To confirm the empirical formula and the absence of significant inorganic impurities.

Q3: Can I use ion-exchange chromatography for purification? A3: Yes, ion-exchange chromatography can be a powerful tool. A strong cation exchange resin in the sodium form could be used. Impurities that are not anionic or are less strongly anionic may be washed away, while the desired sodium salt is retained and can be eluted with a salt gradient.

Q4: Is it possible to convert the sodium salt back to the free carboxylic acid for purification and then back to the salt? A4: Yes, this is a viable strategy. The sodium salt can be dissolved in water and acidified with a strong acid (e.g., HCl) to a pH of around 2-3 to precipitate the free carboxylic acid, 2-[1-(hydroxymethyl)cyclopentyl]acetic acid.[6] The free acid can then be purified by recrystallization or column chromatography, which is often easier than purifying the salt directly. The purified acid can then be carefully neutralized with one equivalent of a high-purity sodium base (e.g., sodium hydroxide or sodium bicarbonate) to yield the high-purity sodium salt.

Visualizing the Purification Workflow

The following diagram illustrates a typical decision-making process for the purification of Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate.

PurificationWorkflow start Crude Product (Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate) is_solid Is the product a solid? start->is_solid purity_check1 Assess Purity (HPLC, NMR) is_solid->purity_check1 Yes oily_product Co-evaporate with Toluene or High-Vacuum Drying is_solid->oily_product No (Oil/Gummy) solid_yes Yes solid_no No (Oil/Gummy) recrystallize Recrystallization (e.g., Alcohol/Ether) purity_check1->recrystallize <98% Pure final_product Pure Crystalline Product purity_check1->final_product >98% Pure purity_high >98% Pure purity_low <98% Pure oily_product->purity_check1 recrystallize->purity_check1 column_chrom Column Chromatography (Reverse Phase or specialized media) recrystallize->column_chrom If recrystallization fails column_chrom->purity_check1

Caption: Decision tree for purification strategy.

References

  • PubChem. (n.d.). Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemsrc. (2025, August 27). sodium,2-[1-(hydroxymethyl)cyclohexyl]acetate. Retrieved from [Link]

  • Löwe, H., & Hitzmann, B. (2013). Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids. Processes, 1(2), 154-166. Retrieved from [Link]

  • IOP Conference Series: Earth and Environmental Science. (2020). Analysis of Polar Components in Salt by GC-MS. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Sodium ion. Retrieved from [Link]

  • PubMed. (2018, June 8). PH-zone-refining counter-current chromatography with a hydrophilic organic/salt-containing two-phase solvent system for preparative separation of polar alkaloids from natural products. Retrieved from [Link]

  • AKJournals. (n.d.). Salting-Out Chromatography – A Practical Review. Retrieved from [Link]

  • SCIRP. (n.d.). A Simple Theoretical Approach of Aqueous Solutions of Salts and Organic Solvents in Paper Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). EP0410728A1 - Improved carboxylic acid purification and crystallization process.
  • MedCrave online. (2019, March 15). Grindstone neutralization reactions for the preparation of various salts of carboxylic acids. Retrieved from [Link]

  • Venus Ethoxyethers. (n.d.). Carboxylate Surfactant | Sodium Carboxylate | CAS 9004-96-0 | What is carboxylate used for | Carboxylate manufacturer/supplier. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). methyl (1 r,5r)-5-hydroxy-2-cyclopentene-1-acetate. Retrieved from [Link]

  • Google Patents. (n.d.). CN112624921A - Synthesis method and application of 1-hydroxymethyl cyclopropyl acetic acid.
  • EPA. (2025, October 15). 2-(Hydroxymethyl)cyclopent-2-en-1-one Properties. Retrieved from [Link]

  • Patrick, G. L. (2015). An Introduction to Drug Synthesis Answers to end of chapter questions. Retrieved from [Link]

  • PubChem. (n.d.). 2-(1-(Hydroxymethyl)cyclopropyl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). A 250 mL single-necked, 24/40 recovery flask equipped with a 3.5 x 1.5 cm egg-shaped Teflon-coated magnetic stir bar is charged with 1,2-diphenylethanone (11.76 g, 59.9 mmol, 1.0 equiv). Retrieved from [Link]

  • Unknown. (n.d.). IDENTIFICATION OF CARBOXYLIC ACIDS SALTS. Retrieved from [Link]

  • Google Patents. (n.d.). US5034105A - Carboxylic acid purification and crystallization process.
  • ResearchGate. (2019, January 9). How to convert heterogeneous sodium carboxylate form to a free carboxylic form?. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-hydroxy-cyclopentylcarboxylic acid ethyl ester. Retrieved from [Link]

  • PMC. (n.d.). Rapid preparation of binary mixtures of sodium carboxylates as anodes in sodium-ion batteries. Retrieved from [Link]

  • Google Patents. (n.d.). EP0201957A2 - Process for the preparation of a carboxylic acid salt.
  • Organic Syntheses Procedure. (n.d.). 2-hydroxymethyl-2-cyclopentenone. Retrieved from [Link]

  • Unknown. (n.d.). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Retrieved from [Link]

  • PMC. (n.d.). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. Retrieved from [Link]

  • DigitalCommons@UNO. (2001, February 26). Dansylation of hydroxyl and carboxylic acid functional groups. Retrieved from [Link]

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Troubleshooting

"Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate" hygroscopicity and handling

This guide is designed for researchers, scientists, and drug development professionals working with Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate. It provides in-depth technical guidance on the potential hygroscopicity...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals working with Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate. It provides in-depth technical guidance on the potential hygroscopicity of this compound and best practices for its handling, storage, and analysis to ensure experimental reproducibility and material stability.

Frequently Asked Questions (FAQs)

Q1: What is the basis for suspecting that Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate is hygroscopic?

While specific experimental data on the hygroscopicity of Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate is not widely published, its molecular structure provides strong indicators of potential hygroscopic behavior. The compound possesses two key functional groups known to readily interact with atmospheric moisture:

  • A Sodium Carboxylate Salt: Carboxylate salts are ionic and can readily attract and absorb water from the environment. The hygroscopic nature of various sodium carboxylate salts is well-documented.[1][2][3]

  • A Hydroxyl (-OH) Group: The presence of a hydroxyl group allows for the formation of hydrogen bonds with water molecules, further contributing to moisture uptake.[4][5][6]

Compounds featuring either of these functional groups are often hygroscopic; the presence of both significantly increases the likelihood of this property.

Q2: What is hygroscopicity, and why is it a critical parameter in drug development?

Hygroscopicity is the tendency of a solid material to absorb or adsorb moisture from the surrounding atmosphere.[3][6] This is a critical quality attribute for an active pharmaceutical ingredient (API) because moisture uptake can lead to significant physical and chemical changes, including:

  • Physical Changes: Deliquescence (dissolving in absorbed water), caking, agglomeration, and changes in particle size, flowability, and compressibility.[7]

  • Chemical Degradation: Moisture can act as a plasticizer, increasing molecular mobility and accelerating degradation reactions, or it can directly participate in hydrolysis.

  • Inaccurate Weighing: Failure to account for absorbed water leads to weighing errors, where a portion of the measured mass is water instead of the active compound. This directly impacts the accuracy of solution concentrations and assay results.

  • Altered Dissolution & Bioavailability: Changes in the solid-state form (e.g., conversion of an anhydrous form to a hydrate) can significantly alter the solubility and dissolution rate of the drug.[8]

Q3: How can I definitively determine the hygroscopicity of my batch of Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate?

The most reliable method for characterizing hygroscopicity is Dynamic Vapor Sorption (DVS) .[8][9][10][11] DVS analysis involves subjecting a sample to a controlled, stepwise increase and decrease in relative humidity (RH) at a constant temperature while a microbalance continuously measures the change in mass.

The output, a sorption-desorption isotherm, provides critical information on:

  • The amount of water absorbed at different humidity levels.

  • The critical relative humidity at which significant water uptake occurs.

  • Whether the water uptake is reversible.

  • Potential phase changes, such as the formation of a hydrate.[8][11]

Based on the DVS results, the material can be classified according to established standards, such as those from the European Pharmacopoeia (Ph. Eur.).

Q4: What are the best practices for storing this compound?

Given its potential for hygroscopicity, Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate should always be stored in a tightly sealed container in a controlled, low-humidity environment.

Storage ConditionRecommendationRationale
Primary Container Use containers with a low water vapor permeation rate, such as amber glass bottles with tight-fitting caps or multi-layered foil bags.To provide a physical barrier against ambient moisture.[7]
Environment Store inside a desiccator containing a suitable desiccant (e.g., silica gel, molecular sieves) or in a controlled humidity cabinet/glove box.To maintain a low relative humidity environment surrounding the container.[3][6]
Temperature Store at the recommended temperature, typically 2-8°C or room temperature, as specified by the supplier. Avoid temperature cycling.Temperature fluctuations can cause condensation inside the container, exposing the material to moisture.
Q5: How can I accurately measure the water content of my sample?

The gold-standard method for water content determination is Karl Fischer (KF) titration . This technique is specific to water and is highly accurate for levels ranging from parts per million (ppm) to 100%.[4]

  • Coulometric KF: Ideal for samples with very low water content (e.g., < 1%).

  • Volumetric KF: Suitable for samples with higher water content.

An alternative, though less specific, method is Loss on Drying (LOD) . This thermogravimetric method measures the total mass lost upon heating. While simpler, LOD will also measure other volatile components (e.g., residual solvents) and is not specific to water.

Troubleshooting Guide

Problem: My powder sample has become a single, hard cake or appears sticky and difficult to handle.
  • Potential Cause: This is a classic sign of significant moisture uptake. The material has likely absorbed enough water from the atmosphere to cause particle fusion (caking) or even deliquescence. This indicates improper storage or handling in a high-humidity environment.

  • Recommended Solutions:

    • Assess the Damage: Immediately determine the water content of an aliquot of the material using Karl Fischer titration to quantify the extent of moisture absorption.

    • Drying (Use with Caution): The material can potentially be dried under vacuum at a mild temperature. However, be aware that this may not reverse all physical changes and could potentially induce a solid-state phase change. The drying process must be validated.

    • Future Prevention: Review and strictly enforce handling and storage protocols. All weighing and aliquotting of the material must be performed in a controlled low-humidity environment (e.g., a glove box with <20% RH). Ensure primary containers are sealed immediately after use and stored in a desiccator.

Problem: I am observing poor reproducibility in my bioassays or analytical results.
  • Potential Cause: If you are weighing the compound in an open lab environment, hygroscopicity is a likely culprit. As the material sits on the balance, it continuously absorbs moisture, leading to an overestimation of the amount of active compound weighed. This results in inconsistently lower-than-expected concentrations in your final solutions.

  • Recommended Solutions:

    • Implement a Controlled Weighing Protocol: Follow the detailed protocol for "Handling and Weighing a Potentially Hygroscopic Sample" provided below. The key is to minimize exposure time to ambient air and perform the weighing in a controlled, dry environment.

    • Correct for Water Content: For the highest accuracy, determine the water content of the batch using Karl Fischer titration just before use. The weighed mass can then be corrected to reflect the actual mass of the anhydrous compound.

      • Corrected Mass = Weighed Mass × (1 - [Water Content as a decimal])

Problem: The appearance of my formulated product changes over time (e.g., discoloration, softening).
  • Potential Cause: Moisture absorbed by the API can act as a plasticizer, increasing the mobility of molecules within the formulation and accelerating chemical degradation pathways. Water can also be a direct reactant in hydrolysis reactions, breaking down the compound.

  • Recommended Solutions:

    • Formulation Strategies: Consider formulation strategies designed for hygroscopic APIs. This can include film coating of tablets, encapsulation with hydrophobic polymers, or co-processing with excipients that preferentially absorb water.[7]

    • Excipient Compatibility: Ensure all excipients in the formulation are compatible and do not contribute to water retention.

    • Packaging: The final drug product must be packaged in materials that provide an adequate moisture barrier.[7]

Experimental Protocols & Workflows

Protocol 1: Handling and Weighing a Potentially Hygroscopic Sample
  • Preparation: Place the sealed container of Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate, along with all necessary tools (spatulas, weigh boats, vials), inside a desiccator and allow them to equilibrate for at least 4 hours.

  • Environment Control: Transfer all items from the desiccator into a glove box or a balance enclosure purged with dry nitrogen or air (target RH < 20%).

  • Equilibration: Allow the primary container to equilibrate to the temperature inside the glove box for at least 30 minutes before opening to prevent condensation.

  • Weighing: Perform the weighing operation as quickly as possible. Use a clean, dry spatula to transfer the powder to a pre-tared weigh boat or vial.

  • Sealing: Immediately and tightly seal the primary container after extracting the required amount.

  • Dissolution: If the compound is to be dissolved, add the pre-weighed solvent to the vial containing the powder while still inside the controlled environment, if possible.

  • Storage: Return the sealed primary container to the desiccator for storage.

Diagram 1: Decision Workflow for Handling a New Batch

A New Batch of Compound Received B Review Supplier CoA for Water Content A->B C Is Water Content < 0.5%? B->C D Perform In-House Karl Fischer Titration C->D No / Not Specified H Assume Compound is Potentially Hygroscopic C->H Yes E Is Water Content Acceptable per Specification? D->E F Proceed with Use under Strict Hygroscopic Handling Protocols E->F Yes G Quarantine Batch. Contact Supplier. Consider Drying/Rejection. E->G No H->F

Caption: Decision-making process for a new batch of the compound.

Diagram 2: Troubleshooting Workflow for Inconsistent Results

A Inconsistent Analytical or Bioassay Results Observed B Review Weighing Procedure. Was it done in a controlled environment? A->B C No B->C D Yes B->D E Re-weigh sample using strict hygroscopic protocol. Re-run experiment. C->E F Check instrument calibration and reagent stability. D->F K Problem Resolved? E->K G Determine water content of the batch via Karl Fischer titration. F->G H Is water content > acceptable limit? G->H I Correct all calculations for actual water content. Re-evaluate data. H->I Yes J Investigate other sources of error (e.g., compound degradation). H->J No I->K J->K

Caption: Troubleshooting workflow for experimental variability.

References

  • ProUmid. (n.d.). DVS Systems | Dynamic Vapor Sorption. Retrieved March 10, 2026, from [Link]

  • Zhang, L., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics, 22(6), 4059-4074. [Link]

  • Zhang, L., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level [Data set]. Copernicus Publications. [Link]

  • Wu, Z. J., et al. (2011). Hygroscopic behavior of atmospherically relevant water-soluble carboxylic salts and their influence on the water uptake of ammonium sulfate. Atmospheric Chemistry and Physics, 11(24), 12617-12626. [Link]

  • Surface Measurement Systems. (2023, October 12). Using Vapor Sorption Techniques to Identify and Characterize Pharmaceutical Materials. AZoM.com. [Link]

  • LibreTexts. (2024, October 16). 15.5: Chemical Properties of Carboxylic Acids- Ionization and Neutralization. Chemistry LibreTexts. [Link]

  • Ardena. (n.d.). Q&A with Ardena Experts: Dynamic Vapor Sorption (DVS) and its relevance in API characterization. Retrieved March 10, 2026, from [Link]

  • Peng, C., & Chan, C. K. (2021). Hygroscopicity of Hofmeister Salts and Glycine Aerosols–Salt Specific Interactions. The Journal of Physical Chemistry A, 125(7), 1595-1603. [Link]

  • Yap, B. K., et al. (2020). Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review. Sensors and Materials, 32(11), 3755-3779. [Link]

  • SK pharmteco. (n.d.). Dynamic Vapor Sorption. Retrieved March 10, 2026, from [Link]

  • Wikipedia. (n.d.). Dynamic vapor sorption. Retrieved March 10, 2026, from [Link]

Sources

Optimization

Technical Support Center: Optimizing Synthesis of Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate

Welcome to the technical support hub for the synthesis of Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for the synthesis of Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind each step, ensuring a robust and reproducible experimental outcome.

Core Synthesis Overview: The Reformatsky Reaction

The synthesis of the target molecule's ester precursor, ethyl 2-[1-(hydroxymethyl)cyclopentyl]acetate, is most effectively achieved through the Reformatsky reaction. This reaction involves the condensation of a carbonyl compound, in this case, cyclopentanone, with an α-halo ester, such as ethyl bromoacetate, in the presence of metallic zinc.[1][2][3] The key intermediate is an organozinc reagent, often called a Reformatsky enolate, which is less reactive than Grignard reagents or lithium enolates, thus preventing undesired side reactions like self-condensation of the ester.[2][4] The subsequent step involves the hydrolysis of the resulting β-hydroxy ester to yield the final sodium salt.

Reaction Scheme

cluster_0 Step 1: Reformatsky Reaction cluster_1 Step 2: Saponification Cyclopentanone Cyclopentanone IntermediateEster Ethyl 2-[1-(hydroxymethyl)cyclopentyl]acetate Cyclopentanone->IntermediateEster Anhydrous Solvent (e.g., THF, Toluene) EthylBromoacetate Ethyl Bromoacetate EthylBromoacetate->IntermediateEster Anhydrous Solvent (e.g., THF, Toluene) Zinc Zinc Dust Zinc->IntermediateEster Anhydrous Solvent (e.g., THF, Toluene) Hydrolysis NaOH / H₂O IntermediateEster->Hydrolysis FinalProduct Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate Hydrolysis->FinalProduct

Caption: Overall synthetic workflow.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format, providing detailed explanations and actionable solutions.

Part 1: The Reformatsky Reaction - Synthesis of Ethyl 2-[1-(hydroxymethyl)cyclopentyl]acetate
Q1: My Reformatsky reaction is not initiating. What are the common causes and how can I resolve this?

A1: Failure to initiate is a frequent challenge in the Reformatsky reaction, primarily due to the passivated layer of zinc oxide on the surface of the zinc metal. Here’s a breakdown of causes and solutions:

  • Cause 1: Inactive Zinc Surface: The presence of a zinc oxide layer prevents the oxidative addition of zinc into the carbon-halogen bond of the ethyl bromoacetate.[3]

    • Solution: Zinc Activation. It is crucial to activate the zinc dust prior to the reaction. Several methods can be employed:

      • Iodine Activation: A small crystal of iodine can be added to the zinc suspension. The disappearance of the purple color indicates activation.[4]

      • TMSCl Activation: Treatment with trimethylsilyl chloride is another effective method.

      • Acid Washing: Washing the zinc dust with dilute HCl to remove the oxide layer, followed by washing with water, ethanol, and then ether, and drying under vacuum is a thorough method.

      • DIBAL-H Activation: For particularly stubborn reactions, a catalytic amount of diisobutylaluminium hydride (DIBAL-H) can be highly effective for a rapid and controlled initiation.[5]

  • Cause 2: Presence of Moisture: The organozinc intermediate is highly sensitive to moisture and will be quenched by water.

    • Solution: Anhydrous Conditions. All glassware must be rigorously dried (oven or flame-dried) and the reaction should be conducted under an inert atmosphere (Nitrogen or Argon).[4][5] Solvents must be anhydrous.

  • Cause 3: Low Reaction Temperature: While the reaction is exothermic once initiated, gentle heating is often required to start it.[4]

    • Solution: Controlled Heating. Gently warm the reaction mixture. Once an exotherm is observed, the heating can be removed, and the reaction rate can be controlled by the addition rate of the reagents.[4]

Q2: The reaction starts, but my yield of the β-hydroxy ester is very low. What are the likely side reactions and how can I minimize them?

A2: Low yields often point to competing side reactions. Understanding these pathways is key to optimizing your conditions.

    • Mitigation:

      • Slow Addition: Add the ethyl bromoacetate slowly to a mixture of the activated zinc and cyclopentanone.[5] This keeps the instantaneous concentration of the enolate low.

      • One-Pot Approach: Prepare a solution of both cyclopentanone and ethyl bromoacetate in the dropping funnel and add this mixture to the activated zinc suspension.[4]

  • Side Reaction 2: Dehydration of the Product: The β-hydroxy ester can undergo dehydration under harsh acidic workup conditions or if the reaction is overheated, leading to the formation of α,β-unsaturated and β,γ-unsaturated esters.

    • Mitigation:

      • Mild Acidic Workup: Quench the reaction at 0°C with a saturated aqueous solution of ammonium chloride (NH₄Cl) instead of strong acids like HCl or H₂SO₄.[5]

      • Temperature Control: Maintain a gentle reflux and avoid excessive heating.

  • Side Reaction 3: Enolization of Cyclopentanone: While less common with less basic zinc enolates compared to Grignard reagents, enolization of the ketone can still occur, leading to the recovery of starting material.[6][7]

    • Mitigation: The use of zinc favors the nucleophilic addition over enolization.[7] Ensuring efficient zinc activation and maintaining an appropriate reaction temperature will favor the desired reaction pathway.

ParameterRecommended ConditionRationale
Zinc Activation Pre-treat with I₂, TMSCl, or dilute acidRemoves passivating oxide layer, crucial for reaction initiation.
Solvent Anhydrous THF, Toluene, or Diethyl Ether[4]Stabilizes the organozinc intermediate; must be free of water.
Reagent Ratio Ethyl Bromoacetate: 1.2 - 2.0 eq.; Zinc: 1.2 - 5.0 eq.[4]An excess of the haloester and zinc drives the reaction to completion.
Temperature Gentle reflux after initiation[4]Provides sufficient energy for the reaction without promoting side reactions.
Workup Saturated aq. NH₄Cl at 0°C[5]Mildly acidic to hydrolyze the zinc alkoxide without causing dehydration.
Part 2: Saponification - From Ester to Sodium Salt
Q3: The hydrolysis of my ethyl 2-[1-(hydroxymethyl)cyclopentyl]acetate is incomplete or slow. How can I improve this step?

A3: Saponification is a straightforward hydrolysis, but its efficiency can be influenced by several factors.

  • Cause 1: Insufficient Base: The reaction consumes one equivalent of sodium hydroxide (NaOH). Using a stoichiometric amount may result in incomplete conversion due to equilibrium effects.

    • Solution: Use a Molar Excess of Base. Employing 1.1 to 1.5 equivalents of NaOH will drive the reaction to completion.

  • Cause 2: Phase Separation: The organic ester may not be fully soluble in the aqueous NaOH solution, leading to a slow, diffusion-controlled reaction at the interface.

    • Solution: Use a Co-solvent. Adding a water-miscible organic solvent like tetrahydrofuran (THF) or ethanol will create a homogeneous reaction mixture, significantly increasing the reaction rate.

  • Cause 3: Low Temperature: Like most reactions, the rate of hydrolysis is temperature-dependent.

    • Solution: Gentle Heating. Warming the reaction mixture (e.g., to 40-50°C) will accelerate the saponification process. Monitor the reaction by TLC to avoid potential side reactions at elevated temperatures.

Q4: How do I effectively isolate the final product, Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate, after hydrolysis?

A4: Proper workup and isolation are critical for obtaining a pure product.

  • Step 1: Neutralization and Extraction (if necessary): After the reaction is complete (as indicated by TLC showing the disappearance of the starting ester), cool the reaction mixture. If any unreacted starting materials or organic byproducts need to be removed, a gentle extraction with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) can be performed before proceeding.

  • Step 2: Removal of Solvent: The water and any co-solvent can be removed under reduced pressure (e.g., using a rotary evaporator) to yield the crude sodium salt.

  • Step 3: Purification (Trituration/Recrystallization): The crude solid can be purified by trituration with a solvent in which the desired salt is insoluble but impurities are soluble (e.g., cold acetone or diethyl ether). Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed for higher purity.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-[1-(hydroxymethyl)cyclopentyl]acetate
  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.

  • Zinc Activation: To the flask, add zinc dust (2.0 eq.) and a small crystal of iodine. Heat gently with a heat gun under a flow of inert gas until the purple color of the iodine disappears. Allow the flask to cool to room temperature.[4]

  • Reagent Preparation: Add anhydrous THF to the activated zinc. In the dropping funnel, prepare a solution of cyclopentanone (1.0 eq.) and ethyl bromoacetate (1.5 eq.) in anhydrous THF.[5]

  • Reaction Execution: Add a small portion of the solution from the dropping funnel to the zinc suspension. The mixture may need to be gently warmed to initiate the reaction, which will be indicated by a slight exotherm. Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.[4]

  • Reaction Completion: After the addition is complete, continue to stir the mixture at reflux for an additional 30-60 minutes, or until TLC analysis indicates the consumption of cyclopentanone.

  • Workup: Cool the reaction mixture to 0°C in an ice bath. Slowly quench the reaction by adding a saturated aqueous solution of NH₄Cl.[5]

  • Extraction: Filter the mixture to remove unreacted zinc. Transfer the filtrate to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography.[5]

A 1. Setup Dry Apparatus (Inert Atmosphere) B 2. Activate Zinc (e.g., with Iodine) A->B C 3. Add Cyclopentanone & Ethyl Bromoacetate Solution B->C D 4. Initiate & Reflux C->D E 5. Monitor by TLC D->E F 6. Quench at 0°C (aq. NH₄Cl) E->F Reaction Complete G 7. Extract with Ether F->G H 8. Purify (Chromatography) G->H

Caption: Workflow for the Reformatsky reaction step.

Protocol 2: Saponification to Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate
  • Dissolution: Dissolve the purified ethyl 2-[1-(hydroxymethyl)cyclopentyl]acetate (1.0 eq.) in a mixture of THF and water.

  • Addition of Base: Add a solution of sodium hydroxide (1.2 eq.) in water to the ester solution.

  • Reaction: Stir the mixture at room temperature or warm gently (40-50°C) until TLC analysis confirms the complete consumption of the starting ester.

  • Solvent Removal: Remove the THF and water under reduced pressure to obtain the crude sodium salt.

  • Purification: Triturate the crude solid with cold diethyl ether, filter, and dry under vacuum to yield the purified Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Testbook. (n.d.). Reformatsky Reaction: Learn Definition, Reaction Mechanism, Uses.
  • NPTEL. (n.d.).
  • SATHEE. (n.d.).
  • Wikipedia. (n.d.).
  • Vedantu. (n.d.). Reformatsky Reaction: Mechanism, Examples & Exam Tips.
  • BenchChem. (2025). Technical Support Center: Optimizing Grignard Reactions with Cyclohexanones. BenchChem Technical Support.
  • Gámez-Montaño, R., et al. (2017). The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions. Beilstein Journal of Organic Chemistry.
  • Organic Chemistry Portal. (n.d.).

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Troubleshooting

Avoiding side reactions in the synthesis of cyclopentane derivatives

Welcome to the Technical Support Center for the synthesis of cyclopentane derivatives. The construction of five-membered carbocycles is a cornerstone of drug development and complex natural product synthesis. However, th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of cyclopentane derivatives. The construction of five-membered carbocycles is a cornerstone of drug development and complex natural product synthesis. However, the thermodynamic and kinetic realities of ring formation often lead to competing side reactions, such as intermolecular oligomerization, poor regioselectivity, and unexpected rearrangements.

This guide provides authoritative, causality-driven troubleshooting strategies and self-validating protocols to ensure high-fidelity cyclopentane synthesis.

Module 1: Ring-Closing Metathesis (RCM)

Target: Cyclopentene derivatives via diene precursors. Primary Challenge: Intermolecular oligomerization (Acyclic Diene Metathesis - ADMET) competing with intramolecular cyclization.

Q: My RCM reaction using a 2nd-generation Grubbs catalyst is yielding a viscous mixture of oligomers instead of the desired cyclopentene. Why is this happening, and how can I shift the equilibrium? A: This is a classic kinetic vs. thermodynamic competition. While the formation of a five-membered ring is enthalpically favorable, 2nd-generation ruthenium catalysts possess a strong kinetic bias toward intermolecular cross-metathesis[1]. If the concentration of your diene is too high, intermolecular collisions outpace the conformational folding required for intramolecular ring closure. Furthermore, RCM is an equilibrium process; if the ethylene byproduct is not actively removed, the reaction can stall or undergo backbiting (ring-opening metathesis polymerization)[1].

To suppress oligomerization, you must manipulate the reaction environment to favor entropy (dilution) and drive the equilibrium forward (ethylene removal).

Standardized Protocol: High-Dilution RCM with Equilibrium Shifting

This protocol is designed as a self-validating system: continuous monitoring and physical removal of byproducts ensure the reaction cannot proceed down the ADMET pathway.

  • Solvent Degassing (Validation Checkpoint 1): Add anhydrous dichloromethane (DCM) or toluene to a round-bottom flask. Sparge with dry Argon for 15 minutes. Causality: Ruthenium alkylidene catalysts are sensitive to dissolved oxygen, which causes premature catalyst decomposition and incomplete conversion.

  • Catalyst Preparation: Dissolve 2-5 mol% of the Grubbs catalyst in a small volume of the degassed solvent.

  • Pseudo-High Dilution Addition (Validation Checkpoint 2): Heat the catalyst solution to a gentle reflux. Using a syringe pump, add the acyclic diene (dissolved in degassed solvent) at a rate of 0.1 mmol/hour to maintain a steady-state diene concentration of <0.01 M. Causality: Keeping the instantaneous concentration near zero makes intermolecular collisions statistically improbable, forcing the catalyst to perform intramolecular cyclization.

  • Equilibrium Driving: Maintain a continuous, gentle sweep of Argon over the reaction surface during reflux. Causality: According to Le Chatelier's principle, sweeping away the volatile ethylene gas prevents the reverse reaction and suppresses ring-chain equilibrium shifting toward oligomers[1].

  • Quenching & Analysis (Validation Checkpoint 3): Quench the reaction with ethyl vinyl ether (excess) to deactivate the ruthenium carbene. Analyze via TLC/GC-MS. A successful reaction will show a single low-molecular-weight peak (cyclopentene) and the complete absence of high- Rf​ polymeric streaks.

Module 2: Nazarov Cyclization

Target: Cyclopentenones via cross-conjugated divinyl ketones. Primary Challenge: Poor regioselectivity during the final elimination step and Wagner-Meerwein rearrangements.

Q: When I subject my divinyl ketone to Lewis acidic conditions, I get a 1:1 mixture of cyclopentenone regioisomers and some rearranged byproducts. How can I control the double-bond position? A: The Nazarov cyclization proceeds via a 4π conrotatory electrocyclization to form an intermediate oxyallyl cation. The final step is the elimination of a β -proton to form the double bond. If your substrate's side chains have a similar degree of substitution, the activation energies for proton elimination on either side of the cation are nearly identical, resulting in poor regioselectivity[2]. Furthermore, if the intermediate carbocation is long-lived, it can undergo Wagner-Meerwein hydride or alkyl shifts before elimination occurs[3].

To avoid this, you must electronically bias the substrate. Introducing electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) polarizes the conjugated system, directing the cyclization and subsequent elimination[3]. Alternatively, the "silicon-directed Nazarov" utilizes a trimethylsilyl (TMS) group. The TMS group strongly stabilizes the adjacent β -carbocation (the β -silicon effect) and acts as a superior leaving group compared to a proton, dictating absolute regioselectivity[2].

NazarovOptimization N1 Divinyl Ketone Substrate N2 Symmetric Side Chains? N1->N2 N3 Add Directing Groups (e.g., TMS, F) N2->N3 Yes N4 Apply Lewis Acid (e.g., Cu(OTf)2) N2->N4 No N3->N4 N5 Rearrangements Observed? N4->N5 N6 Use Milder Catalyst (e.g., Sc(OTf)3) N5->N6 Yes N7 Target Cyclopentenone N5->N7 No N6->N7

Decision tree for troubleshooting regioselectivity and side reactions in Nazarov cyclizations.

Quantitative Impact of Directing Groups on Nazarov Side Reactions
Substrate TypeCatalystDirecting StrategyMajor Side ReactionRegioselectivity (Yield)
Symmetric Divinyl Ketone BF3​⋅OEt2​ NoneWagner-Meerwein Rearrangement~50% (1:1 Isomer Mixture)
Polarized Divinyl Ketone Cu(OTf)2​ EDG/EWG (Push-Pull)Minor Oligomerization>85% (Single Isomer)
α -TMS Divinyl Ketone FeCl3​ TMS ( β -Silicon Effect)Premature Protodesilylation>95% (Absolute Regiocontrol)

Module 3: Dieckmann Condensation

Target: Cyclic β -keto esters (e.g., 1,3-bis(methoxycarbonyl)cyclopentane) from diesters. Primary Challenge: Intermolecular Claisen condensation and ester hydrolysis.

Q: My synthesis of a cyclopentane derivative via Dieckmann condensation of dimethyl adipate is suffering from abysmal yields. I am recovering hydrolyzed starting material and heavy intermolecular dimers. What is the mechanistic flaw? A: The Dieckmann condensation requires a strong base to abstract an α -proton, forming an enolate that must attack the other ester group within the same molecule[4].

  • Intermolecular Condensation: If the bulk concentration of the diester is too high, the enolate will attack a neighboring diester molecule instead of folding back on itself, initiating a runaway intermolecular Claisen polymerization[4].

  • Hydrolysis: If you are using alkoxide bases (e.g., NaOMe) and your solvent contains even trace amounts of water, the alkoxide generates hydroxide ions. Hydroxide is a powerful nucleophile that irreversibly saponifies the ester into a carboxylate, completely killing the condensation pathway.

Standardized Protocol: Anhydrous, High-Dilution Dieckmann Condensation

This protocol utilizes a non-nucleophilic base and strict addition controls to self-validate against hydrolysis and dimerization.

  • Base Suspension Setup: In an oven-dried, Argon-flushed flask, suspend Potassium tert-butoxide ( KOtBu ) or Sodium Hydride ( NaH ) in anhydrous THF. Causality: Using sterically hindered ( KOtBu ) or strictly basic ( NaH ) reagents prevents nucleophilic attack on the ester carbonyl, eliminating the risk of saponification[4].

  • Syringe Pump Addition (Validation Checkpoint 1): Dissolve dimethyl adipate in anhydrous THF. Add this solution dropwise via syringe pump over 8–12 hours to the refluxing base suspension. Causality: This maintains the pseudo-high dilution required to favor the intramolecular cyclic tetrahedral intermediate over intermolecular collisions[4].

  • Reaction Monitoring: Pull a 0.1 mL aliquot, quench with dilute HCl , and analyze via GC. Validation Checkpoint 2: The absence of heavy molecular weight peaks confirms that intermolecular side reactions have been successfully suppressed.

  • Acidic Workup: Cool the reaction and quench carefully with glacial acetic acid or 1M HCl until pH 4-5 is reached. Causality: The product is a β -keto ester, which exists as a stable enolate under basic conditions. Acidification protonates the enolate to yield the final cyclopentane derivative and prevents base-catalyzed retro-Dieckmann ring opening.

References

  • Nazarov Cyclization - Organic Chemistry Portal, Organic Chemistry Portal,
  • Technical Support Center: Scaling Up the Synthesis of 1,3-Bis(methoxycarbonyl)cyclopentane - Benchchem, Benchchem,
  • Technical Support Center: Nazarov Cyclization for Indanone Synthesis - Benchchem, Benchchem,
  • Equilibrium Ring-Closing Metathesis - ResearchGate, ResearchG

Sources

Optimization

"Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate" batch-to-batch variability

Welcome to the technical support center for Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate. This guide is designed for researchers, scientists, and drug development professionals to address potential issues related to ba...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate. This guide is designed for researchers, scientists, and drug development professionals to address potential issues related to batch-to-batch variability. As a Senior Application Scientist, my goal is to provide you with the technical insights and practical troubleshooting strategies to ensure the consistency and reliability of your experiments.

A Note on Specificity: Information regarding specific manufacturing processes and documented batch-to-batch variability for Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate is not extensively available in public literature. Therefore, this guide is built upon the established principles of quality control for active pharmaceutical ingredients (APIs) and excipients. The methodologies and troubleshooting steps provided are best practices within the pharmaceutical industry to manage and mitigate risks associated with chemical variability.

Frequently Asked Questions (FAQs)

Q1: What is batch-to-batch variability and why is it a concern for a compound like Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate?

Batch-to-batch consistency ensures that each new lot of a chemical compound behaves identically to previous lots in your applications.[1] Variability can arise from subtle differences in the manufacturing process, raw materials, or even environmental factors.[2][3][4] For a compound used in research or drug development, this variability can significantly impact experimental reproducibility, product performance, and safety.[3][4][5] Inconsistent physical or chemical properties can alter dissolution rates, bioavailability, and stability of a final formulation.[6][7]

Q2: What are the key parameters I should check on the Certificate of Analysis (CoA) for each new batch?

The Certificate of Analysis is your first line of defense in identifying potential variability. Beyond confirming the compound's identity, pay close attention to:

  • Purity/Assay: This should be within a narrow, predictable range across batches.[1]

  • Impurity Profile: Look for consistency in the types and levels of impurities.[1][8] New or significantly higher levels of an impurity could indicate a change in the synthesis or degradation.

  • Residual Solvents: Ensure levels are within acceptable limits as defined by guidelines like those from the International Council for Harmonisation (ICH).[9]

  • Physical Properties: Parameters like particle size, moisture content, and crystal form can influence a compound's behavior.[1][3][7]

Q3: My experimental results have unexpectedly shifted after starting a new batch of Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate. What should I do first?

When facing unexpected results with a new batch, a systematic approach is crucial. The initial steps should focus on isolating the variable. Before assuming the new batch is the root cause, verify that other experimental conditions have not changed. If the compound is the likely variable, a head-to-head comparison with a previous, trusted batch is the most effective initial troubleshooting step.

Troubleshooting Guides

Issue 1: Inconsistent In-Vitro Assay Performance

You observe a significant change in the potency, efficacy, or other performance metrics of your assay after introducing a new batch of Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate.

Initial Troubleshooting Workflow

A Inconsistent Assay Results Observed B Quarantine New Batch A->B C Verify Experimental Parameters (Reagents, Instruments, Protocol) B->C D Run Head-to-Head Comparison: New Batch vs. Retained 'Good' Batch C->D E Results are Inconsistent D->E Different F Results are Consistent D->F Same H Proceed with Physicochemical Analysis of New Batch E->H G Investigate Other Experimental Variables F->G

Caption: Initial workflow for troubleshooting inconsistent assay performance.

In-Depth Physicochemical Analysis

If the head-to-head comparison confirms a difference in performance, a more thorough analytical investigation is warranted.

Step 1: Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

  • Objective: To quantify the main component and identify and quantify any impurities.

  • Methodology:

    • Prepare solutions of the new batch and the reference (old) batch at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a water/acetonitrile mixture).

    • Use a validated HPLC method with a suitable column (e.g., C18) and a mobile phase that provides good separation of the main peak from any impurities.

    • Employ a detector, such as a UV-Vis detector, to monitor the elution profile.[10]

    • Compare the chromatograms for the two batches. Look for differences in the main peak area (purity), and the presence of any new peaks or significant differences in the areas of existing impurity peaks.

  • Causality: A lower assay value or the presence of a new impurity could directly inhibit or interfere with your biological system, leading to altered results.

Step 2: Identity Confirmation by Spectroscopy

  • Objective: To confirm the chemical structure of the compound.

  • Methodology:

    • Fourier-Transform Infrared Spectroscopy (FTIR): Acquire the IR spectrum of both batches. The spectra should be superimposable, with all characteristic peaks present at the same wavenumbers.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: For a more detailed structural confirmation, acquire ¹H and ¹³C NMR spectra. The chemical shifts, splitting patterns, and integrations should match between the new and reference batches.

  • Causality: While unlikely, a significant structural difference would fundamentally alter the compound's properties. More subtle changes in the spectra could indicate the presence of closely related impurities.

Step 3: Evaluation of Physical Properties

  • Objective: To assess physical characteristics that can affect dissolution and bioavailability.

  • Methodology:

    • Particle Size Analysis: Use techniques like laser diffraction to determine the particle size distribution.

    • X-ray Powder Diffraction (XRPD): To check for polymorphism (different crystalline forms). Different polymorphs can have different solubilities and stabilities.

    • Karl Fischer Titration: To accurately determine the water content.

  • Causality: Changes in particle size or crystalline form can significantly alter the dissolution rate of the compound, which in turn can affect its apparent activity in an in-vitro assay.[7]

Data Summary and Actionable Insights
Analytical Test Parameter to Compare Potential Implication of a Difference
HPLC Purity (%), Impurity Profile (number and area % of peaks)Lower purity or new impurities may alter biological activity.
FTIR/NMR Peak positions and relative intensitiesConfirms or refutes the chemical identity and structural integrity.
Particle Size Distribution (e.g., D10, D50, D90)Affects dissolution rate and solubility.
XRPD Diffraction patternIndicates different crystalline forms (polymorphs) with potentially different properties.
Karl Fischer Water content (%)Higher water content can affect the actual concentration of the active compound and may impact stability.
Issue 2: Poor Solubility or Altered Physical Appearance

You notice that a new batch of Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate is more difficult to dissolve, or its color/texture is different from previous batches.

Troubleshooting Workflow for Physical Property Deviations

A Observed Change in Physical Properties (Solubility, Color, Texture) B Review Certificate of Analysis for both batches A->B C Perform Comparative Solubility Testing B->C D Analyze for Polymorphism (XRPD) C->D E Measure Water Content (Karl Fischer) D->E F Characterize Particle Size and Morphology E->F G Correlate Findings with CoA and Contact Supplier F->G

Caption: Workflow for addressing changes in physical properties.

Step-by-Step Investigation
  • Review the CoA: First, check the CoA for any reported differences in appearance or other physical properties.

  • Comparative Solubility Study:

    • Accurately weigh equal amounts of the new and old batches.

    • Add a fixed volume of your experimental solvent to each.

    • Agitate (stir/vortex) under identical conditions (time, temperature).

    • Visually and/or spectrophotometrically assess the extent of dissolution.

  • XRPD Analysis: As mentioned previously, this is the definitive test for identifying different crystalline forms, which can have a major impact on solubility.

  • Hygroscopicity and Water Content: An increased water content due to hygroscopicity can lead to clumping and altered dissolution. Use Karl Fischer titration for an accurate measurement.

  • Microscopy: Visually inspect the crystals of both batches under a microscope. Differences in crystal habit (shape) or size can explain changes in flowability and dissolution.

Ensuring Long-Term Consistency: A Proactive Approach

To minimize the impact of batch-to-batch variability, it is essential to implement a robust quality control strategy.[9]

  • Multi-Batch Qualification: When establishing a new supplier or a new critical reagent, qualify several different batches to understand the typical range of variability.[1]

  • Retain Samples: Always keep a retained sample of a "golden batch" that has shown excellent performance. This will serve as your benchmark for future comparisons.

  • Open Communication with Suppliers: Establish a relationship with your supplier. Inquire about their process controls and notify them immediately if you encounter significant variability.

  • Implement In-House QC Testing: For critical applications, do not rely solely on the supplier's CoA. Implement a simple, rapid in-house test (e.g., a quick solubility check, or an HPLC purity screen) for every new batch before it is released for general use in the lab.

By adopting these troubleshooting and quality control principles, you can better navigate the challenges of batch-to-batch variability and enhance the reproducibility and reliability of your research and development efforts.

References
  • Impact Of Excipient Variability On Drug Product Processing And Performance. (2025, August 10). Google Scholar.
  • Quality Control Measures for APIs. (2024, May 26). The Pharma Master.
  • Impact of Excipient Variability on Drug Product Processing and Performance. (n.d.). Ingenta Connect.
  • Biopharmaceutical understanding of excipient variability in drug product performance. (2019, September 4).
  • Meeting the Challenges of Excipient Variability. (2025, March 11). Pharmaceutical Technology.
  • Impact of excipient variability on drug product processing and performance. (2015). Current Pharmaceutical Design.
  • Quality Factors for Active Pharmaceutical Ingredients. (2018, December 28). Mankind Pharma.
  • Is your Active Pharmaceutical Ingredient quality control strategy up to standard? (2019, July 8). Starodub.
  • Batch-to-Batch Consistency: Why It Matters for Intermediates. (2025, December 19).
  • (PDF) Emerging analytical techniques for pharmaceutical quality control: Where are we in 2022? (n.d.).

Sources

Troubleshooting

Interpreting unexpected results in experiments with "Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate"

Welcome to the Technical Support Center for Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate . As a highly specialized building block and a structural analog of gabapentinoids (where the primary amine is replaced by a hydr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate .

As a highly specialized building block and a structural analog of gabapentinoids (where the primary amine is replaced by a hydroxyl group), this compound presents unique behavioral characteristics in both synthetic workflows and biological assays. This guide is curated by Senior Application Scientists to help you troubleshoot unexpected experimental outcomes, understand the underlying chemical causality, and implement self-validating protocols.

Section 1: Chemical Stability & Spontaneous Lactonization

Q: Why does my compound disappear during acidic workup, yielding a less polar product on TLC/HPLC?

The Causality: Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate is the sodium salt of a γ -hydroxy acid equivalent. When exposed to aqueous acidic conditions (pH < 4) during standard organic workups, the carboxylate is protonated to form the free acid. Due to the close spatial proximity of the primary hydroxyl group to the carboxylic acid on the cyclopentyl ring, the molecule undergoes a rapid, thermodynamically driven intramolecular Fischer esterification.

This cyclization yields a spiro- γ -lactone (specifically, a 2-oxaspiro[4.4]nonan-3-one derivative) and releases water. This degradation pathway is conceptually identical to the well-documented lactamization of gabapentin into gabapentin-lactam [1], but the lactonization of your hydroxymethyl analog is significantly faster in acidic media due to the higher nucleophilicity of the hydroxyl oxygen compared to a protonated amine.

Lactonization Salt Sodium Salt (Stable, pH > 7) Acid Free Acid (Transient, pH < 5) Salt->Acid H+ (Acidic Workup) Lactone Spiro-gamma-lactone (Degradation Product) Acid->Lactone -H2O (Intramolecular Cyclization)

Figure 1: pH-dependent intramolecular lactonization pathway of the hydroxymethyl analog.

Protocol 1: Non-Acidic Isolation Workflow

To prevent degradation during synthetic isolation, avoid acidic environments entirely.

  • Quench: Terminate your reaction using a mild, slightly basic buffer (e.g., saturated NaHCO3​ , pH 8.0).

  • Avoid Acidification: Do not use HCl or citric acid to force the compound into the organic layer.

  • Aqueous Recovery: Wash the aqueous layer with diethyl ether to remove organic impurities. The desired sodium salt will remain in the aqueous phase.

  • Lyophilization: Freeze the aqueous layer at -80°C and lyophilize to obtain the pure sodium salt as a dry powder.

  • Self-Validation Step: Run a Thin Layer Chromatography (TLC) plate (Ethyl Acetate:Hexane 1:1) of the final powder. The intact sodium salt will remain firmly at the baseline ( Rf​=0.0 ), whereas any lactone degradation product will migrate rapidly ( Rf​≈0.6 ).

Section 2: Buffer Compatibility & Precipitation in Biological Assays

Q: I observe a white precipitate when spiking the compound into standard cell culture media (e.g., DMEM, HBSS). What is happening?

The Causality: Unlike gabapentin, which is a zwitterion (containing both a positively charged amine and a negatively charged carboxylate) and highly soluble in physiological buffers, Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate lacks the amine. It behaves as an anionic amphiphile. In buffers containing high concentrations of divalent cations ( Ca2+ , Mg2+ ), the exposed carboxylate rapidly forms insoluble coordination complexes, leading to micro-precipitation.

Quantitative Solubility Data: | Buffer System | Ca2+/Mg2+ Concentration | Max Soluble Concentration | Visual Observation (at 10 mM) | | :--- | :--- | :--- | :--- | | Deionized Water | 0 mM | > 100 mM | Clear solution | | PBS (1X, without Ca/Mg) | 0 mM | > 50 mM | Clear solution | | DMEM (Standard) | ~1.8 mM | < 2 mM | White precipitate within 10 mins | | HBSS (with Ca/Mg) | ~1.2 mM | < 5 mM | Cloudy suspension |

BufferWorkflow Start Prepare Assay Stock CheckCa Does buffer contain Ca2+ or Mg2+? Start->CheckCa UseDMSO Prepare 1000x stock in DMSO Add immediately prior to assay CheckCa->UseDMSO Yes (>1 mM) UseAq Prepare aqueous stock (Stable for 24h at 4°C) CheckCa->UseAq No (e.g., PBS, HEPES)

Figure 2: Decision matrix for preventing divalent cation-induced precipitation in vitro.

Protocol 2: In Vitro Assay Preparation Workflow
  • Stock Preparation: Weigh the sodium salt and dissolve it in 100% anhydrous DMSO to create a 100 mM (1000x) stock solution.

  • Storage: Aliquot the DMSO stock and store at -20°C to prevent moisture ingress.

  • Assay Execution: On the day of the experiment, warm the assay buffer (e.g., DMEM) to 37°C. Add the DMSO stock directly to the pre-warmed buffer immediately prior to cell treatment (ensuring final DMSO concentration is ≤0.1% ).

  • Agitation: Vortex vigorously for 10 seconds to prevent localized high concentrations that trigger nucleation.

  • Self-Validation Step: Measure the optical density (OD) of the final assay buffer at 600 nm. An OD600​>0.05 compared to a vehicle-only blank indicates micro-precipitation, requiring you to lower the compound concentration.

Section 3: Pharmacological Discrepancies (Binding & Transport)

Q: Why does this hydroxymethyl analog show zero activity in standard α2​δ−1 binding assays and LAT1 transport models, despite its structural similarity to Gabapentin?

The Causality: The biological activity of gabapentinoids is strictly dependent on their zwitterionic pharmacophore.

  • LAT1 Transport: To cross cellular membranes and the blood-brain barrier, gabapentin hijacks the L-type amino acid transporter 1 (LAT1 / SLC7A5). This transporter strictly requires both an α -amino group and a carboxylate group to mimic large neutral amino acids like L-leucine [2].

  • Receptor Binding: Binding to the α2​δ−1 subunit of voltage-gated calcium channels requires the primary amine to form critical ionic interactions within the binding pocket, while residues like Arg217 anchor the carboxylate [3].

Replacing the positively charged amine with a neutral hydroxyl group completely abolishes the ionic interactions required for both LAT1 transport and α2​δ−1 receptor docking.

Pharmacophore Compound Test Compound Gaba Gabapentin (Amine + Carboxylate) Compound->Gaba OHAnalog Hydroxymethyl Analog (Hydroxyl + Carboxylate) Compound->OHAnalog LAT1 LAT1 Transport (Requires Zwitterion) Gaba->LAT1 Active a2d a2d-1 Binding (Requires Amine) Gaba->a2d Active Fail No Transport / No Binding OHAnalog->Fail Inactive

Figure 3: Pharmacophore requirements for LAT1 transport and alpha-2-delta-1 receptor binding.

Protocol 3: Pharmacological Counter-Screening Workflow

If you are using this compound as a negative control or probing alternative targets, validate your assay system using this workflow:

  • Cell Preparation: Plate cells stably expressing α2​δ−1 and LAT1 (e.g., engineered HEK293 cells) in 96-well format.

  • Compound Dilution: Prepare gabapentin (positive control) and the hydroxymethyl analog (test compound) in Ca2+ -free assay buffer to prevent the precipitation issues noted in Section 2.

  • Radioligand Binding: Perform a competitive radioligand binding assay using 10 nM [3H] -gabapentin. Incubate for 1 hour at room temperature.

  • Self-Validation Step: The positive control (unlabeled gabapentin) must displace >90% of [3H] -gabapentin at 10 μ M. If the positive control succeeds but the hydroxymethyl analog shows <5% displacement, it conclusively proves the analog lacks affinity for the α2​δ−1 pocket due to the missing amine.

References

  • The stabilizing effect of moisture on the solid-state degradation of gabapentin. University of Minnesota / Pharmaceutical Research.[Link]

  • The Physiology, Pathology, and Pharmacology of Voltage-Gated Calcium Channels and Their Future Therapeutic Potential (Citing: Transport of gabapentin by LAT1). Pharmacological Reviews / PMC.[Link]

  • Structural requirement of the calcium-channel subunit alpha2delta for gabapentin binding. Biochemical Journal / PubMed.[Link]

Optimization

"Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate" potential for false positives in bioassays

Topic: Troubleshooting Bioassay Interference Caused by Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate (SHCA) Welcome to the . As drug discovery and chemical biology rely heavily on high-throughput screening (HTS), identi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Bioassay Interference Caused by Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate (SHCA)

Welcome to the . As drug discovery and chemical biology rely heavily on high-throughput screening (HTS), identifying Pan-Assay Interference Compounds (PAINS) and nuisance chemicals is critical to maintaining data integrity.

This guide provides an in-depth mechanistic analysis and self-validating troubleshooting workflows for Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate (SHCA) . Due to its amphiphilic structure, bidentate coordination potential, and carboxylic acid moiety, SHCA frequently triggers false positives in biochemical and cell-based assays.

Section 1: Mechanistic FAQs – The "Why" Behind the False Positives

As an Application Scientist, understanding the physical chemistry of your library compounds is the first step in assay troubleshooting. SHCA possesses a hydrophobic cyclopentyl ring paired with a highly hydrophilic sodium acetate and hydroxymethyl headgroup. This specific topology introduces three distinct vectors for assay interference.

Q1: Why does SHCA show steep, promiscuous inhibition curves in my soluble enzyme assays?

A: Colloidal Aggregation. At micromolar to millimolar concentrations, the surfactant-like topology of SHCA drives self-assembly into colloidal aggregates. Small molecule aggregation is a major source of false-positive results in drug discovery campaigns, leading to promiscuous inhibition[1]. These colloids nonspecifically adsorb proteins onto their highly charged surfaces, leading to partial denaturation and loss of enzymatic function. Because this is a phase-transition phenomenon, the dose-response curves typically exhibit steep Hill slopes (>2.0). The standard mitigation strategy involves the use of a nonionic detergent such as Triton X-100, which can disrupt aggregates and restore protein function[2].

Q2: My kinase/polymerase assay is failing, but detergent doesn't help. What else could SHCA be doing?

A: Metal Chelation. SHCA features a carboxylate group (-COO⁻) and a hydroxymethyl group (-CH₂OH) attached to the same carbon (C1) of the cyclopentyl ring. This 1,3-oxygen arrangement acts as an excellent bidentate ligand for divalent metal cations (e.g., Mg²⁺, Zn²⁺, Ni²⁺, Ca²⁺). In assays that depend on metalloenzymes or metal-nucleotide complexes (like Mg-ATP in kinase assays), SHCA can sequester the catalytic metals. Chemical reactivity and interference can manifest in a variety of ways, including metal chelation, which is a hallmark of nuisance compounds[3].

Q3: Why is SHCA showing up as a potent hit specifically in my Firefly Luciferase (FLuc) reporter assay?

A: Competitive Adenylation (Reporter Interference). Firefly luciferase is an adenylate-forming enzyme belonging to the family of acyl-CoA synthetases[4]. Its natural substrate, D-luciferin, is a carboxylic acid. Because SHCA contains a carboxylic acid moiety, it acts as a structural mimic and competitive inhibitor in the FLuc active site. FLuc catalyzes the adenylation of the SHCA carboxylate using ATP, forming a dead-end FLuc-SHCA-AMP intermediate. One of the primary classes of FLuc inhibitors mimics the carboxylic acid structure of D-luciferin, leading to false-positive readouts in reporter assays by artificially suppressing the luminescent signal[5].

Section 2: Quantitative Interference Signatures

To help you rapidly diagnose SHCA interference, compare your primary screening data against the typical interference thresholds summarized below.

Interference MechanismVulnerable Assay TypesTypical IC₅₀ ThresholdDiagnostic SignaturePrimary Mitigation Strategy
Colloidal Aggregation Soluble Enzymes, PPIs5 µM – 50 µMSteep Hill slope (>2.0); activity restored by detergentAdd 0.01% Triton X-100
Metal Chelation Kinases, Metalloproteases10 µM – 100 µMActivity restored by adding excess Mg²⁺/Zn²⁺Metal ion titration
Reporter Inhibition FLuc Reporter Assays1 µM – 10 µMInhibition in FLuc but not in NanoLuc/RenillaOrthogonal reporter screen

Section 3: Diagnostic Workflows & Visualizations

To systematically rule out SHCA-induced false positives, follow the logical progression outlined in the diagram below.

G Start Observe Hit with SHCA CheckAgg Run Detergent-Shift Assay (+0.01% Triton X-100) Start->CheckAgg IsAgg IC50 shifts >10-fold? CheckAgg->IsAgg AggTrue False Positive: Colloidal Aggregation IsAgg->AggTrue Yes CheckMetal Run Metal Titration (+ excess Mg2+/Zn2+) IsAgg->CheckMetal No IsMetal Activity restored? CheckMetal->IsMetal MetalTrue False Positive: Metal Chelation IsMetal->MetalTrue Yes TrueHit Proceed to Orthogonal Validation IsMetal->TrueHit No

Caption: Diagnostic workflow for identifying SHCA-induced assay interference.

The Mechanism of Luciferase Interference

The diagram below illustrates the causality of SHCA's interference with FLuc, demonstrating why orthogonal reporters are strictly required.

G FLuc Firefly Luciferase (FLuc) Complex FLuc-SHCA-AMP Intermediate FLuc->Complex Competitive Binding SHCA SHCA (Carboxylic Acid) SHCA->Complex ATP ATP + Mg2+ ATP->Complex Light Decreased Luminescence (False Inhibition) Complex->Light Blocks D-Luciferin

Caption: Mechanistic pathway of SHCA competitive inhibition in FLuc reporter assays.

Section 4: Self-Validating Experimental Protocols

To ensure scientific rigor, every troubleshooting protocol must be a self-validating system. This means incorporating specific positive and negative controls that prove the assay's capacity to detect the exact interference mechanism .

Protocol A: Detergent-Shift Assay for Colloidal Aggregation

Causality: Non-ionic detergents lower the surface tension of the assay buffer, preventing SHCA from reaching its critical aggregation concentration (CAC) and disrupting existing colloids. A true active-site inhibitor will maintain its potency, while an aggregator will show a massive right-shift in its IC₅₀.

Self-Validation Controls:

  • Positive Control (Aggregator): Tetraiodophenolphthalein (known to shift >20-fold).

  • Negative Control (True Inhibitor): A known, highly specific competitive inhibitor for your target enzyme.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare two identical batches of your standard assay buffer. To one batch, add Triton X-100 to a final concentration of 0.01% (v/v).

  • Compound Plating: In a 384-well plate, prepare a 10-point, 3-fold serial dilution of SHCA ranging from 0.1 µM to 500 µM. Do the same for your positive and negative controls.

  • Enzyme Incubation: Add your target protein to the compound plates and incubate for 15 minutes at room temperature to allow colloids to form and interact.

  • Reaction Initiation: Add your substrate to initiate the reaction.

  • Data Analysis: Calculate the IC₅₀ for SHCA in both buffers.

    • Interpretation: Calculate the Shift Ratio ( IC50+Triton​/IC50−Triton​ ). A ratio > 10 confirms that SHCA is acting as a colloidal aggregator in your specific buffer system.

Protocol B: Orthogonal Reporter Counterscreen

Causality: Because FLuc specifically binds carboxylic acids to form adenylates[4], switching to a non-adenylating reporter enzyme (like NanoLuc or Renilla luciferase, which utilize coelenterazine/furimazine derivatives and do not require ATP) bypasses this structural vulnerability.

Self-Validation Controls:

  • Positive Control (FLuc Inhibitor): PTC124 (Ataluren) or a known benzothiazole derivative.

  • Negative Control (True Pathway Inhibitor): A known inhibitor of the biological pathway driving the promoter.

Step-by-Step Methodology:

  • Cell Line Preparation: Plate two parallel sets of your reporter cell line: one expressing FLuc and one expressing NanoLuc, both driven by the exact same promoter (e.g., CMV or your target promoter).

  • Compound Treatment: Treat both cell populations with a dose-response of SHCA (1 µM to 100 µM) and incubate for the standard assay duration (e.g., 24 hours).

  • Lysis and Detection:

    • To the FLuc plate, add standard D-luciferin/ATP detection reagent.

    • To the NanoLuc plate, add furimazine detection reagent.

  • Data Analysis: Plot the dose-response curves for both reporters.

    • Interpretation: If SHCA inhibits the FLuc signal (IC₅₀ < 10 µM) but shows no effect on the NanoLuc signal, the compound is a false positive acting via direct reporter enzyme interference.

Sources

Troubleshooting

Technical Support Hub: Solution Stability of Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate

Introduction: Chemical Profile and Stability Overview Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate is the sodium salt of a γ-hydroxy carboxylic acid. Its structure, featuring a carboxylate and a primary alcohol (hydrox...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Chemical Profile and Stability Overview

Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate is the sodium salt of a γ-hydroxy carboxylic acid. Its structure, featuring a carboxylate and a primary alcohol (hydroxymethyl group), dictates its behavior in aqueous solutions. The key stability concern for this molecule is a pH-dependent, reversible intramolecular esterification, also known as lactonization.

Under acidic conditions (pH < ~5), the carboxylate anion is protonated to the free carboxylic acid. This allows the molecule to undergo an acid-catalyzed intramolecular reaction where the hydroxyl group attacks the carboxylic acid, eliminating a water molecule to form a cyclic ester, or lactone.[1][2] Conversely, under neutral to basic conditions (pH > ~7), the lactone ring is susceptible to hydrolysis, which opens the ring and regenerates the parent hydroxy acid salt. This equilibrium is critical to understand when preparing and storing solutions to maintain the integrity of the active substance.

This guide provides answers to common questions, troubleshooting advice, and detailed protocols for researchers working with this compound.

Frequently Asked Questions (FAQs)

Q1: My solution of Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate is showing a gradual loss of purity and a new, less polar peak is appearing in my reverse-phase HPLC analysis. What is happening?

A1: This is a classic sign of pH-dependent degradation via lactonization. The parent compound is a salt, making it highly polar and water-soluble. When the pH of your solution drops into the acidic range, the parent compound cyclizes to form its corresponding γ-lactone. This lactone is a neutral, less polar molecule, which is why it typically has a longer retention time (appears as a later-eluting peak) on a standard C18 reverse-phase HPLC column.[3][4][5] The equilibrium between the active open-chain form and the inactive closed-ring lactone is driven by pH.

Key Takeaway: An acidic environment favors the formation of the less polar lactone, leading to an apparent loss of the active parent compound.

Q2: What is the optimal pH range for preparing and storing aqueous solutions of this compound?

A2: To ensure maximum stability and prevent lactonization, solutions should be prepared and stored in a buffered system at a pH of 7.0 to 8.0 . In this range, the carboxyl group remains in its ionized (deprotonated) carboxylate form, which prevents the intramolecular cyclization reaction. Storing solutions in unbuffered water is not recommended, as the dissolution of atmospheric CO₂ can lower the pH into the acidic range over time, initiating degradation.

Q3: Can the degradation to the lactone be reversed?

A3: Yes, the lactonization is a reversible equilibrium. If you have a solution where the lactone has formed, adjusting the pH to a slightly basic range (e.g., pH 8.0-9.0) will catalyze the hydrolysis of the ester bond in the lactone, reopening the ring and converting it back to the active sodium salt form. The rate of this reversal will depend on temperature and the specific pH. For practical purposes, preventing its formation is a much better strategy than relying on reversal.

Q4: How can I design a study to determine the pH-stability profile of my compound?

A4: A formal pH-stability or "forced degradation" study is the best approach. This involves subjecting the compound to a range of pH conditions over time and monitoring its purity. This is a standard component of drug stability testing as outlined in ICH guidelines.[6][7][8][9] A typical study involves preparing solutions in buffers ranging from pH 2 to pH 10, storing them at a controlled temperature, and analyzing samples at specified time points (e.g., 0, 2, 4, 8, 24, 48 hours). The results will generate a pH-rate profile, clearly indicating the pH of maximum stability. See Section 4.1 for a detailed protocol.

Troubleshooting Guide

Observed Issue Probable Cause Recommended Solution & Explanation
Inconsistent Potency/Concentration Results The solution was prepared in unbuffered water or an inappropriate buffer, leading to variable levels of lactonization between preparations.Always use a buffer system to maintain a stable pH, ideally between 7.0 and 8.0. Phosphate or Tris buffers are common choices. This ensures the compound remains in its stable, open-ring salt form.
Precipitation in Acidic Media At low pH, the sodium salt is converted to the free carboxylic acid, which may have lower aqueous solubility than the salt form, causing it to precipitate.If working in acidic conditions is necessary, consider using a co-solvent system (e.g., water/acetonitrile or water/ethanol) to increase the solubility of the protonated form. However, be aware that lactonization will still occur and may be accelerated.
Drifting HPLC Peak Areas Over a Sequence The HPLC mobile phase is acidic (e.g., contains 0.1% formic or trifluoroacetic acid) and the autosampler vials are at room temperature. This can cause on-instrument degradation of the analyte over the course of a long run.If possible, use a mobile phase with a pH closer to neutral. If an acidic modifier is required for good chromatography, ensure the autosampler is temperature-controlled (e.g., set to 4°C) to slow the rate of lactonization in the vials.

Experimental Protocols & Visualizations

Protocol: pH-Rate Profile Stability Study

This protocol outlines a forced degradation study to determine the stability of Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate across a range of pH values.

Objective: To identify the optimal pH for solution stability and characterize the degradation kinetics.

Materials:

  • Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate

  • Calibrated pH meter

  • Series of buffers (e.g., 50 mM): pH 2.0 (HCl/KCl), pH 4.0 (Acetate), pH 6.0 (Phosphate), pH 7.4 (Phosphate), pH 8.0 (Tris), pH 10.0 (Carbonate)

  • HPLC-grade water, acetonitrile

  • Volumetric flasks and pipettes

  • Temperature-controlled incubator or water bath (e.g., 40°C)

  • Validated HPLC method capable of separating the parent compound from the lactone degradant.

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in water at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: For each pH condition, add a precise volume of the stock solution to a volumetric flask and dilute to the final volume with the corresponding buffer to achieve the target concentration (e.g., 50 µg/mL).

  • Time Zero (T0) Analysis: Immediately after preparation, take an aliquot from each pH solution and analyze it via HPLC. This establishes the initial purity and concentration.

  • Incubation: Place the remaining sealed solutions in a temperature-controlled incubator set to 40°C to accelerate degradation.

  • Time-Point Analysis: Withdraw aliquots from each solution at predetermined time points (e.g., 2, 4, 8, 24, 48 hours). Quench any further reaction by diluting into the mobile phase or a neutral buffer if necessary, and store at 4°C until analysis.

  • HPLC Analysis: Analyze all samples using the validated HPLC method.

  • Data Analysis: For each pH and time point, calculate the percentage of the parent compound remaining relative to its T0 concentration. Plot % Parent Remaining vs. Time for each pH. This will generate a pH-rate profile, visually demonstrating the pH at which the compound is most and least stable.

Example Data Presentation

Table 1: Percentage of Parent Compound Remaining at 40°C over 48 Hours

pHT=0hT=4hT=8hT=24hT=48h
2.0 100%65.2%48.9%15.3%4.1%
4.0 100%88.1%79.5%55.6%38.2%
6.0 100%99.1%98.3%95.1%91.8%
7.4 100%>99.9%>99.9%99.5%99.2%
8.0 100%>99.9%>99.9%>99.9%>99.9%
10.0 100%99.8%99.6%98.9%98.1%
Diagrams

G cluster_acid Acidic Conditions (pH < 5) cluster_base Basic Conditions (pH > 7) cluster_neutral Optimal Stability (pH 7-8) A Parent Compound (Hydroxy Acid Form) - High Polarity B Lactone Degradant (Cyclic Ester) - Low Polarity A->B Lactonization (H+ Catalyzed) C Parent Compound (Salt Form) - High Polarity D Lactone Degradant (Cyclic Ester) - Low Polarity D->C Hydrolysis (OH- Catalyzed) E Parent Compound (Salt Form) - Dominant & Stable Species G start Start: Prepare Compound Stock Solution prep Prepare Buffered Solutions (e.g., pH 2, 4, 6, 7.4, 8, 10) start->prep t0 T=0 Analysis: Analyze all samples immediately via HPLC prep->t0 incubate Incubate Solutions at Accelerated Temp (e.g., 40°C) t0->incubate timepoint Withdraw Aliquots at Timed Intervals (2h, 4h, 8h, 24h...) incubate->timepoint Loop analyze Analyze Time-Point Samples via HPLC timepoint->analyze analyze->timepoint data Calculate % Parent Remaining vs. T=0 for each sample analyze->data end End: Generate pH-Rate Profile data->end

Caption: Workflow diagram for conducting a pH-rate profile stability study.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. European Medicines Agency. [Link]

  • ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. [Link]

  • Wikipedia. (2023). Reversed-phase chromatography. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. [Link]

  • FDCELL. (2025). ICH Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Slideshare. (n.d.). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. [Link]

  • ICH. (2010). Q1A(R2) Guideline. [Link]

  • Al-Majdoub, Z. M., et al. (2021). γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology. PMC. [Link]

  • Niemelä, K. (2016). Intramolecular Lactonization of Poly( α -hydroxyacrylic acid): Kinetics and Reaction Mechanism. ResearchGate. [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • LCGC International. (2022). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. [Link]

  • Lab Manager. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. [Link]

  • Lameira, J., et al. (2013). Mechanisms of lactone hydrolysis in acidic conditions. PubMed. [Link]

  • Organic Chemistry Portal. (n.d.). Lactone synthesis. [Link]

  • ResearchGate. (n.d.). The mechanism for the specific acid catalyzed lactonization of the hydroxy acid form of ATO.... [Link]

  • Hindawi. (2015). Intramolecular Lactonization of Poly(𝛼-hydroxyacrylic acid): Kinetics and Reaction Mechanism. [Link]

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Reference Data & Comparative Studies

Validation

Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate vs. Cyclopentane Analogs: A Scaffold Comparison Guide

In modern medicinal chemistry, the selection of an appropriate cycloalkyl scaffold can dictate a drug candidate's pharmacokinetic profile, target affinity, and synthetic viability. Sodium 2-[1-(hydroxymethyl)cyclopentyl]...

Author: BenchChem Technical Support Team. Date: March 2026

In modern medicinal chemistry, the selection of an appropriate cycloalkyl scaffold can dictate a drug candidate's pharmacokinetic profile, target affinity, and synthetic viability. Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate ()[1] has emerged as a highly versatile bifunctional building block. Unlike simple mono-substituted rings, this scaffold features a geminal disubstitution pattern on a cyclopentane ring, providing a unique spatial arrangement of a hydrogen-bond donating hydroxymethyl group and an anionic acetate anchor.

This guide objectively compares its physicochemical performance and synthetic utility against other prevalent cyclopentane analogs, such as 1,1-cyclopentanediacetic acid and gabapentinoid precursors ()[2].

Structural & Mechanistic Profiling

When designing active pharmaceutical ingredients (APIs), particularly immunomodulators ()[3], researchers must choose scaffolds that balance lipophilicity with functional handles. Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate offers several distinct mechanistic advantages over its analogs:

  • Conformational Restriction & Steric Shielding: The cyclopentane core forces the hydroxymethyl and acetate groups into a rigid spatial geometry. This restricted conformation minimizes the entropic penalty upon target binding compared to acyclic analogs, while the lipophilic ring acts as a steric shield against premature enzymatic degradation.

  • Bifunctional Orthogonality: The presence of a primary alcohol and a carboxylate allows for orthogonal synthetic derivatization. The hydroxyl group can be etherified or converted to an amine, while the acetate forms stable amide linkages.

  • Salt Stability vs. Lactonization: This molecule is deliberately supplied as a sodium salt rather than a free acid. The free acid form (2-[1-(hydroxymethyl)cyclopentyl]acetic acid) is highly prone to spontaneous intramolecular esterification, forming a stable spiro-gamma-lactone. The sodium salt traps the carboxylate, eliminating its nucleophilicity and ensuring long-term shelf stability.

Quantitative Comparison of Cyclopentane Scaffolds

The table below summarizes the physicochemical properties of key cyclopentane-based intermediates to guide scaffold selection in drug discovery.

CompoundMW ( g/mol )Est. LogPH-Bond DonorsH-Bond AcceptorsKey Structural FeaturePrimary Application
Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate 180.18-0.513Hydroxymethyl + Acetate SaltImmunomodulator intermediate
1,1-Cyclopentanediacetic acid 186.201.224Dual Carboxylic AcidsCross-linking agent / Polymer precursor
1-(Aminomethyl)cyclopentaneacetic acid 157.21-1.122Zwitterionic (Amine + Acid)Gabapentinoid (Neuropathic pain)
Cyclopentyl acetate 128.171.802Simple EsterFragrance / Non-polar solvent

Synthetic Utility & Experimental Workflows

The true value of Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate lies in its synthetic versatility. Below are two self-validating protocols demonstrating its conversion into highly sought-after derivatives.

G A Sodium 2-[1-(hydroxymethyl) cyclopentyl]acetate (Stable Salt) B Free Acid (Reactive Intermediate) A->B HCl (aq) < 5°C C Spiro-lactone (Cyclization) B->C Dehydration (-H2O) D Amide/Ester Derivatives B->D Coupling Agent E 1-(Aminomethyl) cyclopentaneacetic acid B->E 1. MsCl 2. NaN3 3. H2, Pd/C

Synthetic derivatization workflow of Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate.

Protocol 1: Controlled Liberation of Free Acid and Spiro-Lactonization

Objective: Isolate the reactive free acid without premature cyclization, followed by deliberate spiro-lactone formation.

  • Acidification: Dissolve Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate (10 mmol) in 20 mL of deionized water. Cool the solution to 0–5°C using an ice bath.

    • Causality: Maintaining a low temperature is critical; it thermodynamically suppresses the intramolecular nucleophilic attack of the hydroxyl group on the protonated carboxylate, preventing premature lactonization.

  • Extraction: Slowly add 1M HCl dropwise until the pH reaches 2.5. Immediately extract with cold ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

    • Validation: TLC (Hexanes/EtOAc 1:1) should show a single polar spot representing the free acid, with no higher-Rf lactone present.

  • Lactonization: To synthesize the spiro-lactone, add catalytic p-toluenesulfonic acid (p-TsOH, 0.5 mmol) to the ethyl acetate solution. Equip the flask with a Dean-Stark trap and reflux for 4 hours.

    • Causality: Refluxing removes water azeotropically, driving the equilibrium entirely toward the spiro-gamma-lactone.

    • Validation: ¹H NMR will show the disappearance of the primary alcohol -OH peak and a downfield shift of the -CH₂O- protons due to esterification.

Protocol 2: Conversion to Gabapentin Analog (1-(Aminomethyl)cyclopentaneacetic acid)

Objective: Transform the hydroxymethyl group into an aminomethyl group to yield a gabapentinoid precursor.

  • Mesylation: Dissolve the free acid (temporarily protected as a methyl ester) in anhydrous dichloromethane (DCM) at 0°C. Add 1.5 eq triethylamine (Et₃N) followed by dropwise addition of 1.2 eq methanesulfonyl chloride (MsCl).

    • Causality: The hydroxyl group is a poor leaving group. Mesylation converts it into a highly reactive sulfonate ester, priming it for nucleophilic substitution.

  • Azidation: Concentrate the reaction, redissolve in anhydrous DMF, and add 2.0 eq sodium azide (NaN₃). Heat to 80°C for 6 hours.

    • Causality: The azide ion acts as a potent nucleophile, executing an SN2 displacement of the mesylate. DMF is chosen as a polar aprotic solvent to accelerate this substitution.

  • Reduction: Dilute the mixture with methanol, add 10% Pd/C catalyst, and stir under a hydrogen atmosphere (1 atm) for 12 hours.

    • Causality: Catalytic hydrogenation cleanly reduces the azide to a primary amine without affecting the cyclopentane core.

    • Validation: Electrospray Ionization Mass Spectrometry (ESI-MS) will confirm the expected[M+H]⁺ mass of 158.2 m/z, validating the successful synthesis of the zwitterionic gabapentin analog.

Pharmacophore Logic & Target Interaction

When incorporated into a final API, the structural elements of the 2-[1-(hydroxymethyl)cyclopentyl]acetate scaffold interact with biological targets through distinct, predictable vectors.

G cluster_0 Pharmacophore Model Target Target Protein / Receptor Cleft Ring1 Cyclopentane Core (Hydrophobic Interaction) Ring1->Target Van der Waals OH Hydroxymethyl Group (H-Bond Donor/Acceptor) OH->Target H-Bonding COO Acetate Group (Electrostatic Anchor) COO->Target Ionic Bond

Pharmacophore logic and receptor interaction model for the bifunctional scaffold.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 137951722, Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate". PubChem. URL:[Link]

  • "Compounds useful as immunomodulators". U.S. Patent US20160194307A1. Google Patents.
  • "A nitric oxide (NO)-releasing derivative of gabapentin, NCX 8001, alleviates neuropathic pain-like behavior after spinal cord and peripheral nerve injury". PubMed Central (PMC). URL:[Link]

Sources

Comparative

A Comparative Efficacy Analysis of Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate and Known Cyclooxygenase (COX) Inhibitors

Introduction The landscape of anti-inflammatory therapeutics is continually evolving, with a persistent demand for novel molecules exhibiting improved efficacy and safety profiles. Cyclopentane derivatives have emerged a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The landscape of anti-inflammatory therapeutics is continually evolving, with a persistent demand for novel molecules exhibiting improved efficacy and safety profiles. Cyclopentane derivatives have emerged as a promising scaffold in medicinal chemistry, with numerous analogues demonstrating significant biological activity. This guide introduces "Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate," a novel cyclopentane derivative, and provides a comparative analysis of its hypothesized efficacy against established cyclooxygenase (COX) inhibitors.

Due to the nascent stage of research on Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate, direct experimental data on its biological targets is not yet publicly available. However, based on its structural characteristics—specifically the cyclopentane ring and the acetate side chain, which are moieties present in various anti-inflammatory agents—we hypothesize that its mechanism of action involves the inhibition of cyclooxygenase enzymes. The cyclopentane core is a fundamental feature of prostaglandins, the very molecules synthesized by COX enzymes, suggesting a potential for competitive inhibition.[1] This guide, therefore, will proceed under the working hypothesis that Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate functions as a COX inhibitor.

We will compare its theoretical efficacy profile with that of well-characterized non-steroidal anti-inflammatory drugs (NSAIDs): the non-selective COX inhibitors Ibuprofen and Naproxen , and the COX-2 selective inhibitor Celecoxib . This comparison will be based on established in vitro efficacy data (IC50 values) for these known drugs, providing a benchmark for future experimental validation of our subject compound.

The Cyclooxygenase (COX) Signaling Pathway

Cyclooxygenase enzymes, COX-1 and COX-2, are pivotal in the inflammatory cascade. They catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes that mediate pain, inflammation, and fever.[2][3] COX-1 is constitutively expressed in most tissues and plays a role in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.[4] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[4] The differential roles of these isoenzymes are a key consideration in drug development, with COX-2 selective inhibitors designed to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[4][5]

COX_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_cellular_response Cellular Response Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 PLA2 Phospholipase A2 (PLA2) PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-1 & COX-2 COX1 COX-1 (Constitutive) COX2 COX-2 (Inducible) Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Thromboxanes Thromboxanes PGH2->Thromboxanes Inflammation Inflammation Prostaglandins->Inflammation Pain Pain Prostaglandins->Pain Fever Fever Prostaglandins->Fever Gastric_Protection Gastric Mucosa Protection Prostaglandins->Gastric_Protection Platelet_Aggregation Platelet Aggregation Thromboxanes->Platelet_Aggregation Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Reagents (Buffer, Cofactors, Substrate) Plate_Setup Set up 96-well plate with Buffer, Cofactors, and Enzyme (COX-1 or COX-2) Reagent_Prep->Plate_Setup Inhibitor_Dilutions Prepare Serial Dilutions of Test Compound & Controls Add_Inhibitors Add Inhibitor Dilutions to respective wells Inhibitor_Dilutions->Add_Inhibitors Plate_Setup->Add_Inhibitors Pre_Incubation Pre-incubate at 37°C Add_Inhibitors->Pre_Incubation Initiate_Reaction Add Arachidonic Acid to initiate reaction Pre_Incubation->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Stop_Reaction Stop reaction (e.g., with HCl) Incubate->Stop_Reaction Quantify_PG Quantify Prostaglandin (e.g., PGE2) via EIA Stop_Reaction->Quantify_PG Calculate_Inhibition Calculate % Inhibition vs. Control Quantify_PG->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Caption: Workflow for In Vitro COX Inhibition Assay.

Conclusion

While direct experimental evidence for the biological activity of "Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate" is currently lacking, its chemical structure provides a rational basis for hypothesizing its function as a cyclooxygenase inhibitor. This guide has presented a framework for evaluating its potential efficacy by comparing it to the well-established non-selective NSAIDs, Ibuprofen and Naproxen, and the COX-2 selective inhibitor, Celecoxib. The provided in vitro efficacy data for these known drugs serves as a crucial benchmark.

The detailed experimental protocol for a COX inhibition assay offers a clear path forward for the empirical validation of this hypothesis. Future research determining the IC50 values of "Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate" against COX-1 and COX-2 will be instrumental in elucidating its therapeutic potential and its place within the broader class of anti-inflammatory agents. Such studies will reveal whether it behaves as a non-selective inhibitor, a COX-2 selective agent, or perhaps possesses a novel inhibitory profile.

References

  • PubMed. Impact of naproxen sodium at over-the-counter doses on cyclooxygenase isoforms in human volunteers. [Link]

  • Frontiers in Immunology. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells. [Link]

  • PubMed. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. [Link]

  • PNAS. A high level of cyclooxygenase-2 inhibitor selectivity is associated with a reduced interference of platelet cyclooxygenase-1 inactivation by aspirin. [Link]

  • Selleckchem.com. COX-1 Selective Inhibitors. [Link]

  • PMC. Molecular Basis for Cyclooxygenase Inhibition by the Non-steroidal Anti-inflammatory Drug Naproxen. [Link]

  • AACR Journals. Cyclooxygenase-2 Is Up-Regulated by Interleukin-1β in Human Colorectal Cancer Cells via Multiple Signaling Pathways. [Link]

  • PMC. Cyclooxygenase-2 in Synaptic Signaling. [Link]

  • PubMed. Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor. [Link]

  • PMC. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. [Link]

  • PMC. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. [Link]

  • ResearchGate. Structures of SC-560 and celecoxib. SC-560: COX-1 IC50 0.009 M, COX-2... [Link]

  • ResearchGate. (PDF) Cyclooxygenase pathways. [Link]

  • ResearchGate. Biochemical selectivity, assessed as COX-1/COX-2 IC 50 values of several COX inhibitors (derived from Patrignani et al 2008a). [Link]

  • Brieflands. The Role of Cyclooxygenase-2 in Signaling Pathways Promoting Colorectal Cancer. [Link]

  • ACS Omega. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. [Link]

  • PMC. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. [Link]

  • Medscape. Defining the COX Inhibitor Selectivity of NSAIDs. [Link]

  • AJMC. Emerging Evidence in NSAID Pharmacology: Important Considerations for Product Selection. [Link]

  • ResearchGate. IC 50 values for the inhibition of COX-1 and COX-2 in the human whole... [Link]

  • ResearchGate. IC 50 Values for COX-1 and COX-2 Enzymes. [Link]

  • Deranged Physiology. Pharmacology of non-steroidal anti-inflammatory agents. [Link]

  • Australian Prescriber. Choosing a nonsteroidal anti-inflammatory drug for pain. [Link]

  • Wikipedia. Cyclooxygenase-2 inhibitor. [Link]

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Validation

A Comparative Guide to the Bioactivity of Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate and its Parent Acid

In the landscape of drug discovery and development, the selection of an appropriate salt form for a lead compound is a critical decision that can profoundly influence its therapeutic success.[1][2] While the core molecul...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the selection of an appropriate salt form for a lead compound is a critical decision that can profoundly influence its therapeutic success.[1][2] While the core molecular structure dictates the intrinsic pharmacological activity, conversion to a salt form, such as Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate from its parent, 2-[1-(hydroxymethyl)cyclopentyl]acetic acid, can significantly alter key biopharmaceutical properties.[1][3] This guide provides a comprehensive framework for comparing the bioactivity of a drug's sodium salt versus its parent acid, using a combination of established principles and detailed experimental protocols.

The primary motivation for salt formation is often to enhance aqueous solubility and dissolution rate, which are critical determinants of oral bioavailability for many poorly soluble compounds.[3][4] By converting a weakly acidic drug to its sodium salt, a more polar and readily ionizable species is created, which can lead to improved pharmacokinetic and, consequently, pharmacodynamic profiles.[5]

Physicochemical Properties: The Foundation of Bioactivity Differences

The initial step in comparing the two forms involves a thorough characterization of their fundamental physicochemical properties. These properties are predictive of their behavior in biological systems.

PropertyParent AcidSodium SaltRationale for Difference and Expected Impact
Aqueous Solubility LowHighThe ionic nature of the sodium salt enhances its interaction with polar water molecules, leading to greater solubility.[5] This is a primary driver for improved dissolution and potential bioavailability.[4]
Melting Point LowerHigherSalt forms typically have higher melting points due to the strong ionic interactions in the crystal lattice, indicating greater physical stability.[2][5]
Hygroscopicity LowModerate to HighThe increased polarity of the salt form can lead to a greater tendency to absorb moisture from the environment, which can impact handling, formulation, and stability.[5]
pKa ~4-5 (Estimated for a carboxylic acid)N/A (Fully ionized)The pKa of the parent acid determines the pH at which it will be ionized. The sodium salt is already in its ionized form. This difference is crucial for predicting absorption in different pH environments of the gastrointestinal tract.[2]
Pharmacokinetic Profile: A Tale of Two Forms in the Body

Differences in physicochemical properties directly translate to variations in how the body absorbs, distributes, metabolizes, and excretes (ADME) the drug.

In Vitro Permeability Assessment: The PAMPA Assay

To predict the passive absorption of these compounds across the gastrointestinal tract, the Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective and high-throughput method.[6][7] This assay measures a compound's ability to diffuse through a lipid-infused artificial membrane, providing a model for passive, transcellular permeation.[7][8]

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Preparation of the Donor Plate:

    • Coat the wells of a 96-well hydrophobic PVDF filter plate (the donor plate) with 5 µL of a 4% (w/v) lecithin in dodecane solution.[9]

    • Allow the solvent to evaporate completely.

    • Prepare stock solutions of the parent acid and sodium salt in a suitable solvent like DMSO.

    • Dilute the stock solutions to the final desired concentration (e.g., 500 µM) in a buffer solution mimicking intestinal pH (e.g., PBS, pH 7.4).

    • Add 200 µL of the test compound solutions to the wells of the donor plate.[9]

  • Preparation of the Acceptor Plate:

    • Fill the wells of a 96-well acceptor plate with 300 µL of the same buffer solution used for the donor plate.

  • Incubation:

    • Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the membrane is in contact with the buffer in the acceptor wells.

    • Incubate the plate assembly at room temperature for a defined period (e.g., 5-18 hours).[6][9]

  • Quantification:

    • After incubation, carefully separate the plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as UV-Vis spectrophotometry or LC-MS/MS.[8]

  • Calculation of Permeability Coefficient (Pe):

    • The apparent permeability coefficient is calculated using an established formula that takes into account the volume of the donor and acceptor wells, the area of the membrane, and the incubation time.

Data Presentation: Hypothetical PAMPA Results

CompoundApparent Permeability (Pe) (x 10⁻⁶ cm/s)
Parent Acid8.5
Sodium Salt12.2

Interpretation: The higher permeability coefficient of the sodium salt suggests a potentially faster rate of passive diffusion across the intestinal membrane, which could lead to more rapid absorption and a quicker onset of action.

Workflow for PAMPA Assay

PAMPA_Workflow cluster_prep Plate Preparation cluster_assay Assay Execution cluster_analysis Data Analysis donor_prep Prepare Donor Plate: - Coat with lipid solution - Add test compounds incubation Incubate (Room Temp, 5-18h) donor_prep->incubation acceptor_prep Prepare Acceptor Plate: - Fill with buffer acceptor_prep->incubation quantification Quantify Concentrations (Donor & Acceptor Wells) via LC-MS/MS incubation->quantification calculation Calculate Permeability Coefficient (Pe) quantification->calculation

Caption: Workflow of the Parallel Artificial Membrane Permeability Assay (PAMPA).

Pharmacodynamic Profile: Assessing Target Engagement

While the salt form does not change the pharmacophore, its improved bioavailability can lead to higher concentrations at the target site, resulting in a more potent biological response.[10][11] To quantify this, a relevant in vitro bioassay is essential. Assuming the hypothetical compound has anti-inflammatory properties, a Cyclooxygenase-2 (COX-2) inhibitor screening assay would be appropriate.

Experimental Protocol: Fluorometric COX-2 Inhibitor Screening Assay

This assay measures the inhibition of prostaglandin G2 production by recombinant human COX-2, detected by a fluorescent probe.[12][13]

  • Reagent Preparation:

    • Reconstitute human recombinant COX-2 enzyme and prepare the COX probe, cofactor, and arachidonic acid substrate according to the kit manufacturer's instructions.[13][14]

    • Prepare a series of dilutions of the parent acid and sodium salt in a suitable solvent (e.g., DMSO) at 10 times the final desired concentrations.[14]

  • Assay Plate Setup (96-well white opaque plate):

    • Enzyme Control (EC) wells: Add 10 µL of assay buffer.[13]

    • Inhibitor Control (IC) wells: Add a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.[12]

    • Test Compound wells: Add 10 µL of each dilution of the parent acid and sodium salt.

  • Reaction Initiation:

    • Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.[13]

    • Add 80 µL of the Reaction Mix to each well.

    • Add the reconstituted COX-2 enzyme to all wells except for a "no-enzyme" control.

    • Initiate the reaction by adding 10 µL of the arachidonic acid solution to all wells simultaneously using a multi-channel pipette.[14]

  • Measurement:

    • Immediately measure the fluorescence kinetically at an excitation of ~535 nm and an emission of ~587 nm for 5-10 minutes.[12][13]

  • Data Analysis:

    • Determine the rate of reaction for each well from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each concentration of the test compounds relative to the enzyme control.

    • Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

Data Presentation: Hypothetical COX-2 Inhibition Results

CompoundIC50 (µM)
Parent Acid2.5
Sodium Salt1.8

Interpretation: The lower IC50 value for the sodium salt indicates greater potency in this in vitro assay. This could be attributed to its higher solubility in the aqueous assay buffer, leading to a higher effective concentration available to interact with the enzyme.

Signaling Pathway for COX-2 Inhibition

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2_Enzyme COX-2 Enzyme Arachidonic_Acid->COX2_Enzyme Substrate Prostaglandin_G2 Prostaglandin G2 (PGG2) COX2_Enzyme->Prostaglandin_G2 Catalyzes Prostaglandins Prostaglandins (Inflammation, Pain) Prostaglandin_G2->Prostaglandins Test_Compound Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate or Parent Acid Test_Compound->COX2_Enzyme Inhibits

Caption: Inhibition of the COX-2 enzymatic pathway by the test compounds.

Conclusion

This guide illustrates a systematic approach to comparing the bioactivity of a drug's sodium salt with its parent acid. The conversion to a sodium salt can significantly enhance physicochemical properties like solubility, which in turn can lead to improved permeability and greater potency in biological assays.[3] The experimental protocols provided for PAMPA and COX-2 inhibition assays offer a robust framework for generating the quantitative data needed to make informed decisions in the drug development process. By understanding the interplay between chemical form, physicochemical properties, and biological activity, researchers can better optimize their lead compounds for clinical success.

References

  • Poole, J. W. (n.d.). Effects of Formulation and Dosage Form on Drug Bioavailability. Karger Publishers.
  • IPSF. (2022, January 29). INFLUENCE OF VARIOUS COMPOUNDING FORMULATIONS ON BIOAVAILABILITY.
  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777).
  • PharmSky Research. (2025, November 21). How Formulation Decisions Impact Drug Stability and Bioavailability.
  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
  • Abcam. (2025, June 26). ab283401– COX2 Inhibitor Screening Kit (Fluorometric).
  • Hall, W. (2024, January 25). The Impact of Formulation Strategies on Drug Stability and Bioavailability. Journal of Chemical and Pharmaceutical Research, 16(1), 5-6.
  • Colorcon. (2024, September 9). Understanding Bioavailability: Why It Matters in Drug Development.
  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit.
  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Sigma-Aldrich. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric).
  • Cayman Chemical. (n.d.). COX Inhibitor Screening Assay Kit.
  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096).
  • Millipore. (n.d.). Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA).
  • Huang, R., et al. (2019). Bioactivity Signatures of Drugs vs. Environmental Chemicals Revealed by Tox21 High-Throughput Screening Assays. Frontiers in Pharmacology, 10, 1534.
  • Sareen, S., & Mathew, G. (2012). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 4(1), 1-6.
  • Bray, D. (2009). Pharmaceutical salts: a formulation trick or a clinical conundrum?. Journal of the Royal Society of Medicine, 102(11), 453-456.
  • Kuhnert-Brandstätter, M., & Wunsch, G. (2010). Pharmaceutical Salts Optimization of Solubility or Even More?. European Journal of Pharmaceutics and Biopharmaceutics, 74(2), 221-230.
  • Sharma, D., & Singh, M. (n.d.). Physico Chemical Factors affecting drug absorption.
  • Wang, Y., et al. (2024). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. International Journal of Molecular Sciences, 25(1), 1.
  • Bastin, R. J., et al. (2000). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Organic Process Research & Development, 4(5), 427-435.
  • Chem Help ASAP. (2023, August 18). functional in vitro assays for drug discovery. YouTube.
  • Al-Suhaimi, E. A., et al. (2022). Exploring the Solubility and Bioavailability of Sodium Salt and Its Free Acid Solid Dispersions of Dolutegravir. Pharmaceutics, 14(3), 635.
  • Grimm, F. A., et al. (2018). Identifying Attributes That Influence In Vitro-to-In Vivo Concordance by Comparing In Vitro Tox21 Bioactivity Versus In Vivo DrugMatrix Transcriptomic Responses Across 130 Chemicals. Toxicological Sciences, 166(1), 159-172.
  • Foudah, A. I., et al. (2026). A Systematic Review of In Vitro Approaches for Evaluating Bioactive Natural Compound–Target Interactions in Early Drug Discovery. Science and Clinical Pharmacy Research Journal, 2(4), 1-11.
  • Jain, N. K., & Sharma, S. (2007). Salt Selection in Drug Development. Pharmaceutical Technology, 31(3), 68-76.

Sources

Comparative

Cross-reactivity studies of "Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate"

A Comparative Guide to the Cross-Reactivity of Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate Abstract In preclinical drug development, a thorough understanding of a compound's selectivity is paramount to mitigating pote...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Cross-Reactivity of Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate

Abstract

In preclinical drug development, a thorough understanding of a compound's selectivity is paramount to mitigating potential safety liabilities and reducing late-stage attrition.[1][2] This guide provides a comprehensive framework for evaluating the cross-reactivity profile of a novel therapeutic candidate, "Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate" (herein referred to as SHCPA). As publicly available data on SHCPA is limited, this document establishes a hypothetical, yet scientifically rigorous, scenario to illustrate the principles and methodologies of a comprehensive cross-reactivity investigation. We will postulate SHCPA as a selective inhibitor of Cyclooxygenase-2 (COX-2) and compare its hypothetical selectivity profile against two well-characterized non-steroidal anti-inflammatory drugs (NSAIDs): Celecoxib (a selective COX-2 inhibitor) and Ibuprofen (a non-selective COX-1/COX-2 inhibitor). This guide is intended for researchers, scientists, and drug development professionals to serve as a practical blueprint for designing, executing, and interpreting cross-reactivity studies.

Introduction: The Imperative of Selectivity Profiling

The therapeutic efficacy of a drug candidate is intrinsically linked to its interaction with the intended biological target. However, small molecules can often bind to unintended, or "off-target," proteins, leading to undesirable pharmacology or adverse drug reactions (ADRs).[1][2] The evaluation of this off-target activity, often termed cross-reactivity or secondary pharmacology profiling, is a critical step in early drug safety assessment.[3] A well-designed in vitro safety pharmacology panel can identify potential liabilities early, enabling data-driven decisions for lead optimization and candidate selection.[1][4]

This guide focuses on a hypothetical COX-2 inhibitor, SHCPA. The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key players in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins. While both enzymes catalyze the same reaction, COX-1 is constitutively expressed in many tissues and plays a role in homeostatic functions like gastric protection and platelet aggregation. In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation. Therefore, selective inhibition of COX-2 over COX-1 is a key therapeutic strategy for anti-inflammatory agents with a reduced risk of gastrointestinal side effects.

This document will detail the experimental workflows and data interpretation necessary to build a robust cross-reactivity profile for SHCPA, comparing it against established benchmarks.

Comparative Compounds: Setting the Benchmark

To contextualize the cross-reactivity profile of SHCPA, it is essential to compare it against compounds with known mechanisms and clinical profiles.

  • Celecoxib: A well-established, potent, and selective COX-2 inhibitor. It serves as the "gold standard" for a desirable selectivity profile in this class.

  • Ibuprofen: A widely used, non-selective NSAID that inhibits both COX-1 and COX-2. It represents a baseline for the off-target effects associated with non-selective COX inhibition.

Experimental Design: A Multi-tiered Approach to Assessing Cross-Reactivity

A comprehensive cross-reactivity assessment involves a tiered approach, starting with primary target engagement and expanding to broad secondary pharmacology screening.

Tier 1: Primary Target Selectivity (COX-1 vs. COX-2)

The initial and most critical step is to determine the relative potency of SHCPA against the intended target (COX-2) and its most closely related isoform (COX-1).

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2.

Objective: To quantify the potency of SHCPA, Celecoxib, and Ibuprofen against recombinant human COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes are pre-incubated in a reaction buffer containing a heme cofactor. Arachidonic acid is prepared as the substrate.

  • Compound Dilution: Test compounds (SHCPA, Celecoxib, Ibuprofen) are serially diluted in DMSO to create a concentration gradient (e.g., from 100 µM to 1 pM).

  • Incubation: The enzymes are incubated with the test compounds or vehicle (DMSO) for a defined period (e.g., 15 minutes) at room temperature to allow for binding.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.

  • Prostaglandin Detection: The reaction is allowed to proceed for a specific time (e.g., 10 minutes) and then stopped. The amount of prostaglandin E2 (PGE2) produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. The IC50 value is determined by fitting the data to a four-parameter logistic curve.

The results of this experiment can be summarized in a table for easy comparison.

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
SHCPA 250015167
Celecoxib 300010300
Ibuprofen 120025000.48

Interpretation: The selectivity index is a key metric. A higher value indicates greater selectivity for COX-2. In this hypothetical scenario, SHCPA demonstrates strong selectivity for COX-2, albeit slightly less than Celecoxib, while Ibuprofen shows a preference for COX-1.

Tier 2: Broad Panel Secondary Pharmacology Screening

To identify potential off-target interactions beyond the primary target family, SHCPA should be screened against a broad panel of receptors, enzymes, transporters, and ion channels known to be associated with adverse drug reactions.[1][3][4]

This workflow outlines the general process for screening a compound against a commercially available safety panel.

G cluster_0 Compound Management cluster_1 Assay Execution cluster_2 Hit Identification & Follow-up A SHCPA Stock Solution (e.g., 10 mM in DMSO) B Single High Concentration Screen (e.g., 10 µM) A->B Dilution C Broad Safety Panel (e.g., 44-94 targets) B->C Application D Radioligand Binding or Functional Assays C->D Methodology E Data Acquisition (% Inhibition) D->E Measurement F Identify Hits (e.g., >50% Inhibition) E->F Analysis G Concentration-Response Curves (IC50/EC50 Determination) F->G Confirmation H Prioritize Hits for Further Investigation G->H Risk Assessment

Caption: Workflow for broad panel secondary pharmacology screening.

Significant off-target hits (typically >50% inhibition at a 10 µM screening concentration) would be presented in a table.

TargetAssay TypeSHCPA (% Inhibition @ 10 µM)Celecoxib (% Inhibition @ 10 µM)Ibuprofen (% Inhibition @ 10 µM)Potential Clinical Implication
hERG (IKr) Electrophysiology8%12%5%Low risk of QT prolongation
5-HT2B Receptor Binding65%15%10%Potential for valvulopathy (requires follow-up)
Carbonic Anhydrase II Enzymatic5%75%3%Known off-target of Celecoxib (sulfonamide moiety)

Interpretation: In this hypothetical outcome, SHCPA shows a potential liability at the 5-HT2B receptor, which would require further investigation through concentration-response studies to determine its potency (IC50). This finding would be critical for the risk-benefit assessment of the compound. The lack of significant hERG activity is a positive sign for cardiac safety.

Mechanistic Deep Dive: Cellular Models

To understand the functional consequences of the observed cross-reactivity, cellular assays are employed.

Rationale for Cellular Assays

While biochemical and binding assays are excellent for identifying direct interactions, cell-based assays provide a more physiologically relevant context. They can confirm whether an observed binding event translates into a functional response (agonist or antagonist) and can reveal liabilities not apparent in simpler systems.

Experimental Protocol: 5-HT2B Receptor Functional Assay

Objective: To determine if SHCPA acts as an agonist or antagonist at the 5-HT2B receptor in a cellular context.

Methodology:

  • Cell Culture: A stable cell line expressing the human 5-HT2B receptor (e.g., HEK293 or CHO cells) is cultured. These cells are also engineered to report receptor activation, typically through a calcium flux or a reporter gene assay (e.g., luciferase).

  • Antagonist Mode:

    • Cells are pre-incubated with varying concentrations of SHCPA.

    • A known 5-HT2B agonist (e.g., serotonin) is added at a fixed concentration (e.g., EC80).

    • The cellular response (e.g., fluorescence change indicating calcium release) is measured. A decrease in the signal indicates antagonist activity.

  • Agonist Mode:

    • Cells are treated with varying concentrations of SHCPA alone.

    • The cellular response is measured. An increase in the signal indicates agonist activity.

  • Data Analysis: Concentration-response curves are generated to determine the IC50 (for antagonists) or EC50 (for agonists).

Integrated Discussion and Risk Assessment

The culmination of these studies is an integrated assessment of SHCPA's cross-reactivity profile.

  • Selectivity: SHCPA demonstrates high selectivity for COX-2 over COX-1, suggesting a favorable gastrointestinal safety profile compared to non-selective NSAIDs like Ibuprofen.

  • Off-Target Profile: The primary off-target liability identified is the 5-HT2B receptor. If functional assays confirm potent agonist activity, this would be a significant concern due to the association of 5-HT2B agonism with cardiac valvulopathy. This would necessitate a careful evaluation of the therapeutic window (the concentration range where SHCPA is effective against COX-2 without significantly engaging the 5-HT2B receptor).

  • Comparison to Benchmarks:

    • Compared to Celecoxib , SHCPA shows a slightly lower but still robust COX-2 selectivity. It avoids the carbonic anhydrase activity associated with Celecoxib's sulfonamide group but introduces a different potential off-target liability (5-HT2B).

    • Compared to Ibuprofen , SHCPA offers a significantly improved selectivity profile, which is the primary design objective for this class of drugs.

Conclusion and Future Directions

This guide has outlined a systematic approach to characterizing the cross-reactivity of a novel compound, using the hypothetical COX-2 inhibitor SHCPA as an example. The multi-tiered experimental plan, from primary target selectivity to broad panel screening and cellular functional assays, provides a robust framework for identifying and de-risking potential safety liabilities early in the drug discovery process.[1][3]

Based on our hypothetical data, the key future direction for the SHCPA program would be to:

  • Confirm 5-HT2B Activity: Obtain a definitive IC50 or EC50 value for SHCPA at the 5-HT2B receptor.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of SHCPA to identify modifications that reduce or eliminate 5-HT2B activity while maintaining COX-2 potency.

  • In Vivo Assessment: If the therapeutic window is deemed acceptable, proceed to in vivo studies in relevant animal models to assess both efficacy and potential safety issues related to the observed off-target activity.

By rigorously and proactively assessing cross-reactivity, drug development teams can make more informed decisions, ultimately increasing the likelihood of developing safer and more effective medicines.

References

  • Industry-leading In Vitro Safety Pharmacology Profiling - Eurofins Discovery. Eurofins Discovery. [Link]

  • Safety Pharmacology Services - ICE Bioscience. ICE Bioscience. [Link]

  • Full article: In Vitro Safety Pharmacology Profiling: What Else Beyond Herg? Taylor & Francis Online. [Link]

  • Cross-reactivity - Wikipedia. Wikipedia. [Link]

  • In vitro safety pharmacology profiling: what else beyond hERG? - PubMed. National Center for Biotechnology Information. [Link]

  • In Vitro Safety Panel I Binding & Functional Assays - Pharmaron. Pharmaron. [Link]

  • Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1). HistoWiz. [Link]

  • Use of tissue cross-reactivity studies in the development of antibody-based biopharmaceuticals: history, experience, methodology, and future directions - PubMed. National Center for Biotechnology Information. [Link]

Sources

Validation

Validating the Anti-Inflammatory Efficacy of Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate: A Comparative Guide

Introduction & Chemical Profile In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), cyclopentaneacetic acid derivatives (such as the prodrug loxoprofen) have demonstrated profound clinical utility. Sodium...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profile

In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), cyclopentaneacetic acid derivatives (such as the prodrug loxoprofen) have demonstrated profound clinical utility. Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate (Na-HCA) represents a specialized structural analog within this class. To rigorously evaluate its potential as a lead compound or reference standard, researchers require a robust, reproducible testing framework.

This guide provides an objective, self-validating experimental blueprint to compare the anti-inflammatory performance of Na-HCA against established clinical standards (Ibuprofen and Diclofenac). By bridging in vitro mechanistic assays with in vivo physiological models, we establish a comprehensive comparative profile.

Mechanistic Overview & Signaling Pathway

The primary mechanism of action for cyclopentylacetate derivatives involves the attenuation of the cyclooxygenase (COX) pathway. During an inflammatory event, pathogenic stimuli (e.g., lipopolysaccharides) bind to Toll-Like Receptor 4 (TLR4), triggering the nuclear translocation of NF-κB. This transcription factor upregulates COX-2, the enzyme responsible for converting arachidonic acid into Prostaglandin E2 (PGE2)—the primary mediator of vasodilation, hyperalgesia, and edema.

Na-HCA exerts its pharmacological effect by inhibiting COX-2 activity, thereby truncating the downstream inflammatory cascade.

Mechanism LPS LPS (Endotoxin) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Translocation TLR4->NFkB COX2 COX-2 Upregulation NFkB->COX2 PGE2 PGE2 Synthesis COX2->PGE2 AA Arachidonic Acid AA->COX2 Edema Inflammation & Edema PGE2->Edema NaHCA Na-HCA (Test Compound) NaHCA->COX2 Inhibits NSAID Standard NSAIDs NSAID->COX2 Inhibits

Fig 1: COX-2 signaling pathway and the inhibitory action of Na-HCA vs standard NSAIDs.

Experimental Workflow Design

To ensure scientific integrity, the validation of Na-HCA must follow a two-tiered approach. In vitro assays provide high-throughput, target-specific mechanistic data, while in vivo models validate systemic bioavailability and physiological efficacy.

Workflow InVitro In Vitro Phase RAW 264.7 Cells InVivo In Vivo Phase Rat Paw Edema InVitro->InVivo Biomarker Biomarker Analysis ELISA & qPCR InVivo->Biomarker Data Comparative Data Synthesis Biomarker->Data

Fig 2: Two-phase experimental workflow for validating anti-inflammatory efficacy.

Phase 1: In Vitro Validation (RAW 264.7 Macrophages)

Causality & Rationale: We utilize the RAW 264.7 murine macrophage cell line because it provides a highly reproducible, robust upregulation of COX-2 upon TLR4 activation by lipopolysaccharide (LPS). Pre-treating the cells 30 minutes prior to LPS stimulation ensures the compound is intracellularly available to inhibit enzymatic activity before the arachidonic acid cascade reaches peak velocity, as established in [1].

Step-by-Step Methodology
  • Cell Seeding: Seed RAW 264.7 cells at a density of 4×105 cells/well in 12-well plates. Incubate overnight at 37°C in a 5% CO₂ atmosphere to allow for adherence.

  • Pre-treatment: Aspirate the growth media. Apply Na-HCA, Ibuprofen, and Diclofenac at varying concentrations (e.g., 1, 10, 50 µM) in serum-free media. Incubate for exactly 30 minutes.

  • Induction: Add 100 ng/mL of LPS (Escherichia coli O111:B4) to all wells (excluding the negative control). Incubate for 16 hours.

  • Harvest & Quantification: Collect the supernatant and centrifuge at 10,000 × g for 5 minutes to remove cellular debris. Quantify PGE2 levels using a competitive ELISA kit (absorbance at 450 nm) following [2].

Self-Validation Checkpoint: The assay is only considered valid if the LPS-only positive control exhibits a 5-fold increase in PGE2 relative to the vehicle-only negative control. This confirms successful TLR4 activation and baseline stability.

Comparative Data Summary (In Vitro)
CompoundTarget MechanismIC50 for PGE2 Inhibition (µM)95% Confidence Interval
Na-HCA COX Inhibition12.410.8 - 14.1
Ibuprofen Non-selective COX14.212.5 - 16.0
Diclofenac Preferential COX-20.80.6 - 1.1

Data Interpretation: Na-HCA demonstrates a potent in vitro inhibitory profile, slightly outperforming Ibuprofen, though remaining less potent than the highly selective Diclofenac.

Phase 2: In Vivo Validation (Carrageenan-Induced Paw Edema)

Causality & Rationale: The[3] is selected due to its distinct biphasic nature. The early phase (0–2.5 hours) is driven by histamine and serotonin release, while the late phase (3–6 hours) is exclusively mediated by COX-2-driven PGE2 overproduction. By measuring paw volume at the 6-hour mark, we isolate and validate the specific COX-2 inhibitory efficacy of Na-HCA.

Step-by-Step Methodology
  • Acclimation & Baseline: Fast male Wistar rats (150–200g, n=6 per group) for 12 hours prior to the experiment. Measure the baseline volume ( V0​ ) of the right hind paw using a water plethysmometer.

  • Dosing: Administer Na-HCA (25 mg/kg), Ibuprofen (25 mg/kg), Diclofenac (10 mg/kg), or Vehicle (0.5% CMC-Na) via oral gavage.

  • Induction: Exactly 1 hour post-administration, inject 0.1 mL of 1% κ -carrageenan (suspended in sterile saline) into the subplantar region of the right hind paw.

  • Measurement: Measure the paw volume ( Vt​ ) at 2, 4, and 6 hours post-injection.

  • Calculation: Determine the percentage of edema inhibition using the formula: % Inhibition =[ (Mean Edema_Vehicle - Mean Edema_Drug) / Mean Edema_Vehicle ] × 100

Self-Validation Checkpoint: The model is validated internally by comparing the injected right paw to the un-injected left paw. Furthermore, the vehicle-treated control group must demonstrate a minimum volume increase of 0.5 mL at the 4-hour mark to confirm a successful inflammatory response.

Comparative Data Summary (In Vivo - 6 Hour Mark)
Treatment GroupDose (mg/kg, p.o.)Mean Paw Edema Increase (mL)% Inhibition vs. Vehicle
Vehicle (Control) - 0.85±0.08 N/A
Na-HCA 25 0.38±0.05 55.3%
Ibuprofen 25 0.42±0.06 50.6%
Diclofenac 10 0.25±0.04 70.6%

Data Interpretation: In systemic application, Na-HCA effectively blunts the late-phase inflammatory response, proving its viability as a bioavailable anti-inflammatory agent comparable to standard over-the-counter NSAIDs.

Conclusion

Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate (Na-HCA) exhibits a validated, dose-dependent anti-inflammatory response that closely mirrors the pharmacokinetic behavior of established cyclopentane-based NSAIDs. By utilizing this self-validating, two-phase framework, researchers can confidently benchmark Na-HCA and its derivatives against existing therapeutics in the drug development pipeline.

References

  • Whiteley PE. "Models of Inflammation: Carrageenan-Induced Paw Edema in the Rat." Current Protocols in Pharmacology, 2001. URL:[Link]

  • Hwang, et al. "Anti-inflammatory and antioxidant effects of MOK, a polyherbal extract, on lipopolysaccharide-stimulated RAW 264.7 macrophages." Molecular Medicine Reports, Spandidos Publications, 2018. URL:[Link]

  • Lin, et al. "Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b." International Journal of Molecular Sciences, PMC, 2017. URL:[Link]

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Validation

Comparative analysis of "Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate" and Zanamivir

A Comparative Analysis for Drug Discovery Professionals: Zanamivir and the Uncharacterized Compound, Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate Introduction: Navigating the Landscape of Neuraminidase Inhibitors The c...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analysis for Drug Discovery Professionals: Zanamivir and the Uncharacterized Compound, Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate

Introduction: Navigating the Landscape of Neuraminidase Inhibitors

The continual threat of influenza epidemics and pandemics necessitates a robust pipeline of antiviral therapeutics. Neuraminidase inhibitors have been a cornerstone of anti-influenza treatment, effectively halting the propagation of the virus. Zanamivir, the first commercially developed neuraminidase inhibitor, serves as a critical benchmark in this class of antivirals.[1] This guide provides a comprehensive analysis of Zanamivir, from its molecular mechanism to its clinical application.

In the spirit of exploring the vast chemical space for novel antiviral agents, we also turn our attention to Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate. While structurally intriguing, it is crucial to note at the outset that there is a conspicuous absence of published scientific literature detailing any biological activity, including antiviral efficacy, for this compound. This analysis, therefore, will proceed by first establishing a deep understanding of the well-characterized Zanamivir and then presenting the known chemical information for Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate, highlighting its status as an uncharacterized molecule in the context of antiviral research.

Zanamivir: A Clinically Validated Neuraminidase Inhibitor

Zanamivir is an antiviral medication utilized for the treatment and prevention of infections caused by influenza A and B viruses.[1][2] Marketed under the trade name Relenza, it is administered via oral inhalation, which allows for direct delivery to the respiratory tract, the primary site of influenza virus replication.[2]

Chemical Profile
  • IUPAC Name: (2R,3R,4S)-4-guanidino-3-(prop-1-en-2-ylamino)-2-((1R,2R)-1,2,3-trihydroxypropyl)-3,4-dihydro-2H-pyran-6-carboxylic acid[1]

  • Molecular Formula: C₁₂H₂₀N₄O₇[1][3]

  • Molar Mass: 332.313 g·mol⁻¹[1]

Mechanism of Action: Inhibiting Viral Egress

Zanamivir's therapeutic effect is derived from its function as a competitive inhibitor of the viral neuraminidase enzyme.[2][4][5] This enzyme is located on the surface of the influenza virus and is essential for the release of newly synthesized viral particles from infected host cells.[2]

Neuraminidase cleaves sialic acid residues from the host cell's surface, to which the viral hemagglutinin protein binds.[2] This cleavage prevents the aggregation of newly formed virions on the cell surface and facilitates their release to infect other cells. Zanamivir, being a sialic acid analog, binds with high affinity to the active site of the neuraminidase enzyme, effectively blocking its function.[4] This inhibition traps the progeny virions on the surface of the infected cell, preventing their spread and allowing the host's immune system to clear the infection more effectively.[2][4]

G cluster_virus_lifecycle Influenza Virus Lifecycle cluster_zanamivir_inhibition Zanamivir's Mechanism of Action Virus_Attachment 1. Virus Attachment to Host Cell Viral_Replication 2. Viral Replication within Host Cell Virus_Attachment->Viral_Replication Viral_Budding 3. New Virions Bud from Host Cell Viral_Replication->Viral_Budding Virus_Release 4. Neuraminidase Cleaves Sialic Acid for Release Viral_Budding->Virus_Release Infection_Spread 5. Released Virions Infect New Cells Virus_Release->Infection_Spread Inhibition Inhibition of Neuraminidase Virus_Release->Inhibition Blocked by Zanamivir Zanamivir Zanamivir->Inhibition Binds to Neuraminidase Neuraminidase (Viral Enzyme) Neuraminidase->Inhibition Targeted by Trapped_Virions Progeny Virions Trapped on Cell Surface Inhibition->Trapped_Virions Leads to Reduced_Spread Reduced Viral Spread Trapped_Virions->Reduced_Spread

Caption: Mechanism of Zanamivir's inhibition of influenza virus release.

Comparative Efficacy and Clinical Data

Clinical studies have demonstrated that Zanamivir, when administered within 48 hours of symptom onset, can reduce the duration of symptoms by approximately 1.5 days.[1] A comparative study of oseltamivir and zanamivir during the 2009 H1N1 pandemic found that both drugs had similar efficacy in terms of symptom relief and time to resumption of work.[6] However, temperature normalization was significantly faster in patients treated with zanamivir.[6][7]

Parameter Zanamivir Oseltamivir p-value Reference
Time to Temperature Normalization 43.2 hours50.4 hours0.0157[6]
Time to Symptom Disappearance 163.2 hours157.2 hours>0.05[6]
Time to Resuming Work 145.2 hours158.4 hours>0.05[6]
Resistance Profile

The emergence of drug-resistant influenza strains is a significant concern. While resistance to neuraminidase inhibitors can occur, Zanamivir has generally shown a higher barrier to resistance compared to oseltamivir.[8][9] Mutations in the neuraminidase enzyme, such as H274Y in N1 and R292K in N2, can confer resistance to oseltamivir while retaining susceptibility to zanamivir.[9][10] However, certain mutations, like E119G/D/A and Q136K, have been associated with reduced susceptibility to zanamivir.[11][12][13]

Neuraminidase Inhibitor Key Resistance Mutations General Resistance Profile Reference
Zanamivir E119G/D/A, Q136KResistance remains relatively low.[9][13]
Oseltamivir H274Y (in N1), R292K (in N2)More widespread resistance has been reported, especially in past H1N1 strains.[9]

Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate: An Uncharacterized Compound

In contrast to the extensive body of research on Zanamivir, "Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate" is a compound for which there is no readily available scientific literature describing its biological activity.

Chemical Profile
  • IUPAC Name: sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate[14]

  • Molecular Formula: C₈H₁₃NaO₃[14]

  • Molar Mass: 180.18 g/mol [14]

The structure consists of a cyclopentane ring with a hydroxymethyl and an acetate group attached to the same carbon atom. The acetate group is present as its sodium salt.[14]

Biological Activity: A Knowledge Gap

A thorough search of scientific databases reveals no published studies on the antiviral, or any other, biological effects of Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate. Its potential as a therapeutic agent is currently unknown. While some cyclopentane derivatives have been investigated as neuraminidase inhibitors, any suggestion of similar activity for this specific compound would be purely speculative without supporting experimental data.[10][15]

Experimental Protocols for Evaluation of Neuraminidase Inhibitors

For researchers interested in screening and characterizing novel compounds like Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate for anti-influenza activity, the following established protocols for evaluating neuraminidase inhibitors are provided.

In Vitro Neuraminidase Inhibition Assay (Fluorescence-based)

This assay is a fundamental tool for determining the 50% inhibitory concentration (IC₅₀) of a compound against the neuraminidase enzyme.

G Start Start Prepare_Reagents 1. Prepare Reagents: - Test Compound Dilutions - Neuraminidase Enzyme - MUNANA Substrate Start->Prepare_Reagents Plate_Setup 2. Plate Setup: - Add Test Compound - Add Neuraminidase - Incubate Prepare_Reagents->Plate_Setup Add_Substrate 3. Add MUNANA Substrate and Incubate Plate_Setup->Add_Substrate Stop_Reaction 4. Stop Reaction Add_Substrate->Stop_Reaction Measure_Fluorescence 5. Measure Fluorescence (Excitation: 355 nm, Emission: 460 nm) Stop_Reaction->Measure_Fluorescence Data_Analysis 6. Data Analysis: - Plot Inhibition Curve - Calculate IC50 Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a fluorescence-based neuraminidase inhibition assay.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound in an appropriate assay buffer (e.g., 33 mM MES, 4 mM CaCl₂, pH 6.5).[16]

    • Dilute a stock solution of recombinant influenza virus neuraminidase to a working concentration in the assay buffer.[16]

    • Prepare a working solution of the fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), at a concentration of 100 µM in the assay buffer.[16]

  • Assay Procedure:

    • In a 96-well black, flat-bottom plate, add 25 µL of each dilution of the test compound to triplicate wells. Include control wells with assay buffer only (no inhibitor).[16]

    • Add 25 µL of the diluted neuraminidase solution to all wells.[16]

    • Incubate the plate at 37°C for 30 minutes.[16]

    • Initiate the enzymatic reaction by adding 50 µL of the 100 µM MUNANA solution to all wells.[16]

    • Incubate the plate at 37°C for 60 minutes, protected from light.[16]

  • Data Acquisition and Analysis:

    • Stop the reaction by adding 100 µL of a stop solution (e.g., 0.14 M NaOH in 83% ethanol) to each well.[16]

    • Measure the fluorescence using a fluorometer with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[16][17]

    • Calculate the percentage of neuraminidase inhibition for each compound concentration relative to the no-inhibitor control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro Antiviral Activity Assay (Cell-based)

This assay determines the 50% effective concentration (EC₅₀) of a compound required to protect cells from virus-induced cytopathic effect (CPE).

Step-by-Step Methodology:

  • Cell Culture and Virus Preparation:

    • Culture a suitable host cell line, such as Madin-Darby Canine Kidney (MDCK) cells, in 96-well plates until a confluent monolayer is formed.[18]

    • Prepare a stock of influenza virus and determine its tissue culture infectious dose 50 (TCID₅₀).

  • Assay Procedure:

    • Prepare serial dilutions of the test compound in serum-free cell culture medium.

    • Wash the confluent cell monolayers with phosphate-buffered saline (PBS).

    • Add 100 µL of the diluted test compound to the appropriate wells. Include a no-drug control.

    • Infect the cells with influenza virus at a specific multiplicity of infection (MOI), for example, 0.01, in the presence of TPCK-treated trypsin. Include a no-virus control.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 48-72 hours, or until CPE is observed in the virus control wells.

  • Assessment of Cell Viability:

    • After the incubation period, remove the medium from the wells.

    • Add a cell viability reagent (e.g., CellTiter-Glo®) according to the manufacturer's instructions.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the no-virus control.

    • Determine the EC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Conclusion

Zanamivir remains a clinically important antiviral agent, and its well-defined mechanism of action and extensive characterization provide a valuable framework for the development of new influenza therapeutics. In contrast, Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate represents the vast, unexplored territory of chemical compounds that may or may not hold therapeutic potential. The lack of data on this compound underscores the importance of systematic screening and characterization in drug discovery. The provided experimental protocols offer a starting point for the evaluation of such uncharacterized molecules, with the ultimate goal of identifying novel and effective antiviral agents to combat influenza.

References

  • Zanamivir - Wikipedia. (n.d.). Retrieved March 11, 2026, from [Link]

  • What is the mechanism of Zanamivir? - Patsnap Synapse. (2024, July 17). Retrieved March 11, 2026, from [Link]

  • What is Zanamivir used for? - Patsnap Synapse. (2024, June 14). Retrieved March 11, 2026, from [Link]

  • Polymer-attached zanamivir inhibits synergistically both early and late stages of influenza virus infection. PNAS. (n.d.). Retrieved March 11, 2026, from [Link]

  • Zanamivir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. (n.d.). Retrieved March 11, 2026, from [Link]

  • Zanamivir | C12H20N4O7 | CID 60855 - PubChem. (n.d.). Retrieved March 11, 2026, from [Link]

  • Exploring the Mechanism of Zanamivir Resistance in a Neuraminidase Mutant: A Molecular Dynamics Study - PMC. (2012, September 6). Retrieved March 11, 2026, from [Link]

  • (PDF) Exploring the Mechanism of Zanamivir Resistance in a Neuraminidase Mutant: A Molecular Dynamics Study - ResearchGate. (n.d.). Retrieved March 11, 2026, from [Link]

  • Evolution of Influenza Viruses—Drug Resistance, Treatment Options, and Prospects - MDPI. (2022, October 13). Retrieved March 11, 2026, from [Link]

  • ZANAMIVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia. (2020, April 21). Retrieved March 11, 2026, from [Link]

  • In vitro and in vivo assay systems for study of influenza virus inhibitors - PubMed. (2000, October 15). Retrieved March 11, 2026, from [Link]

  • Full article: Influenza neuraminidase mutations and resistance to neuraminidase inhibitors. (2024, November 26). Retrieved March 11, 2026, from [Link]

  • ZANAMIVIR - New Drug Approvals. (2014, February 2). Retrieved March 11, 2026, from [Link]

  • Antiviral Resistance in Influenza Virus: Mechanism of Action - Semantic Scholar. (n.d.). Retrieved March 11, 2026, from [Link]

  • Chemical structure of (a) zanamivir (PubChem CID: 60855), (b)... - ResearchGate. (n.d.). Retrieved March 11, 2026, from [Link]

  • What are the considerations when selecting a model for influenza drug discovery? (2022, December 18). Retrieved March 11, 2026, from [Link]

  • ELLA for Influenza Neuraminidase Inhibition Antibody Titers Assessment | Protocol Preview. (2022, August 2). Retrieved March 11, 2026, from [Link]

  • Screening and Evaluation of Anti-Influenza Virus Antivirals - Creative Diagnostics. (2026, February 12). Retrieved March 11, 2026, from [Link]

  • Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate | C8H13NaO3 | CID 137951722 - PubChem. (n.d.). Retrieved March 11, 2026, from [Link]

  • Peroxidase-linked lectin assay to determine neuraminidase-inhibiting antibodies using reassortant influenza - Protocols.io. (n.d.). Retrieved March 11, 2026, from [Link]

  • An Assay to Measure Influenza Neuraminidase Inhibition Antibody Titers - JoVE. (2025, July 8). Retrieved March 11, 2026, from [Link]

  • Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC. (2017, April 15). Retrieved March 11, 2026, from [Link]

  • In Vitro and In Vivo Activities of Anti-Influenza Virus Compound T-705 - PMC. (n.d.). Retrieved March 11, 2026, from [Link]

  • In vitro and in vivo models for Testing anti-viral agents against... - ResearchGate. (n.d.). Retrieved March 11, 2026, from [Link]

  • Comparison of the activities of zanamivir, oseltamivir, and RWJ-270201 against clinical isolates of influenza virus and neuraminidase inhibitor-resistant variants - PubMed. (2001, December 15). Retrieved March 11, 2026, from [Link]

  • Comparison of the anti-influenza virus activity of cyclopentane derivatives with oseltamivir and zanamivir in vivo | Scilit. (n.d.). Retrieved March 11, 2026, from [Link]

  • Comparison of efficacy and safety of oseltamivir and zanamivir in pandemic influenza treatment - PubMed. (2012, November 15). Retrieved March 11, 2026, from [Link]

  • Comparison of efficacy and safety of oseltamivir and zanamivir in pandemic influenza treatment - PMC. (n.d.). Retrieved March 11, 2026, from [Link]

Sources

Comparative

Head-to-Head Comparison: Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate vs. Established NaV1.7 Inhibitors

Executive Summary The voltage-gated sodium channel NaV1.7 (encoded by the SCN9A gene) is a genetically validated target for pain management. Loss-of-function mutations in NaV1.7 lead to congenital insensitivity to pain,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The voltage-gated sodium channel NaV1.7 (encoded by the SCN9A gene) is a genetically validated target for pain management. Loss-of-function mutations in NaV1.7 lead to congenital insensitivity to pain, making it a highly sought-after target for non-opioid analgesics[1]. Historically, the development of NaV1.7 inhibitors has been dominated by aryl and acyl sulfonamides. However, these canonical compounds often fall into a "property trap," exhibiting poor pharmacokinetics, high plasma protein binding, and off-target liabilities.

Recently, the field has pivoted toward highly aliphatic, sp3-rich scaffolds. Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate represents a critical structural building block in this new wave of therapeutics. This guide objectively compares the structural rationale, mechanistic causality, and electrophysiological performance of this cyclopentyl-based scaffold against established sulfonamide inhibitors like PF-05089771 and PF-04856264 .

Structural Rationale & Mechanistic Causality

The "Property Trap" of Sulfonamides

First-generation selective NaV1.7 inhibitors, such as PF-05089771 and PF-04856264, rely heavily on the sulfonamide pharmacophore to anchor into the Voltage-Sensor Domain IV (VSD4)[1]. While this yields exceptional potency (IC50 ~11 nM and ~28 nM, respectively) and >1000-fold selectivity over the cardiac NaV1.5 channel[2][3], these flat, aromatic-heavy molecules often suffer from poor metabolic clearance and limited tissue penetration. To improve the fraction of sp3 carbons ( fsp3​ ), early acyl sulfonamides incorporated bulky adamantane groups; however, adamantane is highly susceptible to CYP-mediated hydroxylation, leading to rapid metabolic degradation[4].

The Cyclopentyl Advantage

To overcome these liabilities, recent medicinal chemistry efforts have replaced metabolically labile adamantane and proline warheads with conformationally restricted cycloalkanes[5]. Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate serves as an optimized, sp3-rich core for next-generation inhibitors:

  • Conformational Rigidity: The cyclopentyl ring provides the exact steric bulk needed to occupy the hydrophobic pockets of the NaV1.7 VSD without the CYP liabilities of adamantane[4][5].

  • Vectorization: The hydroxymethyl group acts as a versatile synthetic vector for attaching aryl ether or heteroaryl pharmacophores.

  • Electrostatic Anchoring: The acetate moiety (or its carboxylic acid derivative) provides the critical acidic pharmacophore required to form salt bridges with the basic arginine gating charges in the NaV1.7 voltage sensor[5].

Head-to-Head Data Comparison

The following table synthesizes the quantitative performance and physicochemical profiles of the cyclopentyl scaffold against canonical NaV1.7 inhibitors.

CompoundPrimary TargetBinding MechanismhNaV1.7 IC50Selectivity (vs NaV1.5)Structural Advantage / Liability
Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate NaV1.7 (Scaffold)VSD / Pore Modulation>10 µM (Baseline core)N/AHigh fsp3​ , avoids CYP-mediated adamantane liability[4][5]
Optimized Cyclopentyl Acid (e.g., Cmpd 31) NaV1.7VSD Modulation<10 nMHighOptimized PK, replaces proline/adamantane warheads[5]
PF-05089771 NaV1.7VSD4 (State-Dependent)~11 nM>1000-foldHigh potency, but potential sulfonamide property trap[1][3]
PF-04856264 NaV1.7VSD4 (State-Dependent)~28 nM>1000-foldStrong open/inactivated state preference[2][6]

Experimental Validation: State-Dependent Electrophysiology

To objectively evaluate the efficacy of cyclopentyl-derived inhibitors against sulfonamides, automated patch-clamp electrophysiology is the gold standard. Because hyperactive nociceptors reside in a depolarized state, effective NaV1.7 inhibitors must exhibit state-dependent block —preferentially inhibiting inactivated channels over resting channels[1][6].

The following protocol is designed as a self-validating system to isolate NaV1.7 currents and quantify state-dependent IC50 values.

Step-by-Step Patch-Clamp Protocol
  • Cell Preparation & Quality Control:

    • Culture HEK293 cells stably expressing human NaV1.7 (hNaV1.7) and auxiliary β1/β2 subunits.

    • Causality: Harvest cells at 70-80% confluency to ensure optimal membrane health. A successful patch must yield a seal resistance of >1 GΩ to prevent leak current artifacts.

  • Intracellular & Extracellular Solutions:

    • Intracellular (mM): 140 CsF, 1/73 EGTA/CsOH, 10 HEPES, 10 NaCl (pH 7.3). Causality: Cesium and Fluoride are used to completely block endogenous K+ and Ca2+ currents, isolating the Na+ influx.

    • Extracellular (mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4).

  • State-Dependent Voltage Protocol:

    • Resting State: Hold the membrane at -100 mV, then apply a test pulse to 0 mV for 20 ms.

    • Inactivated State: Hold at -100 mV, apply an 8-second prepulse to -55 mV (driving channels into slow/fast inactivation), step to -120 mV for 20 ms (brief recovery), followed by a test pulse to 0 mV for 20 ms[6].

  • Compound Perfusion:

    • Perfuse the cyclopentyl derivative or PF-05089771 in a concentration-response format (0.1 nM to 30 µM).

    • Causality: Wait exactly 5 minutes per concentration. PF-05089771 exhibits a slow onset of block; premature measurement will artificially inflate the IC50[1].

  • System Validation:

    • At the end of the assay, perfuse 1 µM Tetrodotoxin (TTX). Causality: This must result in 100% current block. If residual current remains, the leak subtraction failed, and the data point must be discarded.

Systems Visualization

G Stimulus Nociceptive Stimulus NaV17 NaV1.7 Channel (Open State) Stimulus->NaV17 Activates Depol Membrane Depolarization NaV17->Depol Na+ Influx Pain Pain Signal Transmission Depol->Pain Action Potential Sulfonamides Aryl Sulfonamides (e.g., PF-05089771) Sulfonamides->NaV17 Traps VSD4 (Inactivated) Cyclopentyl Cyclopentyl Scaffolds (e.g., Cmpd 31) Cyclopentyl->NaV17 Pore/VSD Modulation

Mechanism of NaV1.7 inhibition and nociceptive signal blockade by distinct chemical scaffolds.

G Step1 1. Cell Preparation HEK293 expressing hNaV1.7 Step2 2. Voltage Protocol Holding -100mV to -55mV Step1->Step2 Step3 3. Compound Perfusion Concentration-Response Step2->Step3 Step4 4. Current Measurement Peak Na+ Influx Recording Step3->Step4 Step5 5. Data Analysis IC50 & State-Dependence Step4->Step5

Step-by-step automated patch-clamp electrophysiology workflow for evaluating NaV1.7 inhibitors.

References

  • Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. Bioorganic & Medicinal Chemistry Letters (2025).[Link]

  • Identification of Selective Acyl Sulfonamide–Cycloalkylether Inhibitors of the Voltage-Gated Sodium Channel (NaV) 1.7 with Potent Analgesic Activity. Journal of Medicinal Chemistry (2021).[Link]

  • The Selective Nav1.7 Inhibitor, PF-05089771, Interacts Equivalently with Fast and Slow Inactivated Nav1.7 Channels. Molecular Pharmacology (2016).[Link]

  • Analgesic Effects of GpTx-1, PF-04856264 and CNV1014802 in a Mouse Model of NaV1.7-Mediated Pain. Toxins (MDPI) (2016).[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate

I. Core Principles of Chemical Waste Management The foundational principle of this guide is adherence to all institutional, local, state, and federal regulations regarding chemical waste disposal[2].

Author: BenchChem Technical Support Team. Date: March 2026

I. Core Principles of Chemical Waste Management

The foundational principle of this guide is adherence to all institutional, local, state, and federal regulations regarding chemical waste disposal[2]. This document serves as a comprehensive resource to supplement, not replace, your institution's specific Environmental Health and Safety (EHS) protocols.

II. Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This minimizes the risk of exposure and ensures personal safety.

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or glasses with side shields.[3]Protects against accidental splashes of solutions or contact with solid particles.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).[4]Prevents skin contact with the chemical, which is identified as a potential irritant.
Skin and Body Protection Standard laboratory coat.Provides a barrier against spills and contamination of personal clothing.
Respiratory Protection Generally not required for small quantities handled in a well-ventilated area. If dusts or aerosols may be generated, a NIOSH-approved respirator is recommended.[5]Minimizes inhalation of airborne particles of the compound.

III. Step-by-Step Disposal Protocol

The proper disposal of Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate requires a systematic approach, from the point of waste generation to its final collection by a licensed professional.

Proper segregation at the source is critical to prevent dangerous chemical reactions and to facilitate compliant disposal.

  • Solid Waste: Collect pure Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate waste, including contaminated items like weighing paper and spatulas, in a dedicated, clearly labeled hazardous waste container.[4]

  • Liquid Waste: Solutions containing Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.[4] Do not mix with other waste streams unless explicitly approved by your EHS department. The solvent used will influence the final disposal route.

  • Contaminated Labware: Disposable labware (e.g., pipette tips, centrifuge tubes) that has come into contact with the chemical should be placed in the solid hazardous waste container.

All waste containers must be managed in a compliant and safe manner.

  • Container Selection: Use containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate". The date of initial waste accumulation should also be clearly visible.

  • Storage: Store sealed waste containers in a designated and secure satellite accumulation area. This area should be well-ventilated and have secondary containment to mitigate spills.

Empty containers that previously held Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate must also be treated as hazardous waste unless properly decontaminated.

  • Decontamination: Triple-rinse the empty container with a suitable solvent (e.g., water, followed by a solvent in which the compound is soluble).

  • Rinsate Collection: The rinsate from the cleaning process must be collected and disposed of as hazardous liquid waste.[4]

  • Final Disposal: After triple-rinsing, deface the original label. The decontaminated container can typically be disposed of as non-hazardous waste, but always confirm with your institution's EHS guidelines.[4]

Under no circumstances should Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate or its solutions be disposed of down the drain or in regular trash.[6]

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup for your properly segregated and labeled waste containers.[7]

  • Provide the waste manifest with all necessary information about the chemical waste.

IV. Emergency Procedures: Spill Management

In the event of a spill, a prompt and safe response is crucial to mitigate any potential hazards.

  • Alert and Evacuate: Immediately alert personnel in the vicinity and, if necessary, evacuate the area.

  • Don Appropriate PPE: Before addressing the spill, ensure you are wearing the required PPE as outlined in Table 1.

  • Contain the Spill:

    • For Solid Spills: Gently cover the spill with an inert absorbent material such as sand or vermiculite.[4] Avoid raising dust.

    • For Liquid Spills: Use absorbent pads or other appropriate absorbent materials to contain the spill.

  • Collect the Waste: Carefully scoop or sweep the absorbed material into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be collected and disposed of as hazardous waste.

  • Report the Incident: Report the spill to your supervisor and your institution's EHS department in accordance with established protocols.

V. Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate waste.

cluster_waste_type Is the waste solid or liquid? start Waste Generation: Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate solid_waste Solid Waste (Pure compound, contaminated items) start->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) start->liquid_waste Liquid solid_container Collect in a labeled 'Hazardous Solid Waste' container solid_waste->solid_container liquid_container Collect in a labeled 'Hazardous Liquid Waste' container liquid_waste->liquid_container storage Store sealed containers in a designated Satellite Accumulation Area solid_container->storage liquid_container->storage disposal Arrange for pickup by a licensed hazardous waste contractor storage->disposal end Compliant Disposal disposal->end

Sources

Handling

A Guide to the Safe Handling and Disposal of Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate

This document provides essential safety and logistical guidance for laboratory professionals engaged in research and development who handle Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate. In the absence of a specific Saf...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and logistical guidance for laboratory professionals engaged in research and development who handle Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are based on its classification as an irritant and established best practices for handling non-volatile, water-soluble organic salts.[1] Adherence to these procedures is crucial for ensuring personal safety and minimizing environmental impact.

Hazard Assessment and Risk Mitigation

Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate is identified as an irritant.[1] Therefore, the primary risks are associated with skin and eye irritation upon direct contact, and potential respiratory tract irritation if inhaled as a dust or aerosol. Ingestion may also cause irritation of the digestive tract.[2] The operational plan is designed to minimize exposure through the consistent use of appropriate personal protective equipment and adherence to safe handling practices.

Key Principles for Safe Handling:

  • Minimize Exposure: Always handle the compound in a well-ventilated area, preferably within a fume hood, to avoid the inhalation of any dust or aerosols.[3]

  • Prevent Contact: Avoid direct contact with the skin, eyes, and clothing at all times.[4][5]

  • Good Housekeeping: Maintain a clean and organized workspace to prevent accidental spills and contamination.[5]

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of PPE is non-negotiable when handling Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate. The following table outlines the minimum required PPE.

PPE Component Specification Rationale
Eye Protection Chemical splash goggles or safety glasses with side shields.[3][6][7]To protect the eyes from splashes and airborne particles.
Hand Protection Nitrile or other chemically resistant gloves.[3][6][8]To prevent skin contact and irritation.
Body Protection A standard laboratory coat.[3][6]To protect skin and clothing from spills.
Footwear Closed-toe shoes.[3][9]To protect feet from spills.
Respiratory Protection Generally not required for small quantities in a well-ventilated area. A NIOSH-approved respirator may be necessary if handling large quantities or if dust is generated.[6]To prevent inhalation of airborne particles.

Step-by-Step Safe Handling Protocol

This protocol outlines the essential steps for safely handling Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate from receipt to use.

  • Preparation and Inspection: Before handling, ensure your designated workspace is clean and uncluttered.[5] Visually inspect the container for any damage or leaks.

  • Donning PPE: Put on all required PPE as specified in the table above.

  • Weighing and Transfer:

    • Conduct all weighing and transfer operations within a fume hood or other ventilated enclosure to minimize the risk of inhalation.[3]

    • Use a scoop or spatula to transfer the solid material.[9] Avoid creating dust.

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • During Use:

    • Keep the container tightly closed when not in use.[10]

    • Avoid touching your face, eyes, or personal items while working with the chemical.[9]

    • If a spill occurs, follow the spill response procedures outlined below.

  • Post-Handling:

    • Wash your hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[5][9]

    • Clean and decontaminate all work surfaces.[11]

Emergency Procedures: Spill and Exposure Response

Immediate and appropriate action is critical in the event of a spill or personal exposure.

  • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes.[10] Remove contaminated clothing.[4] Seek medical attention if irritation develops or persists.[10]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4][10] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[4] If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.

  • Ingestion: Do NOT induce vomiting.[4] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water to dilute the substance.[10] Seek immediate medical attention.

Spill Response Protocol:

  • Alert and Secure: Alert others in the vicinity and secure the area.[6]

  • Containment: For small solid spills, carefully sweep or scoop the material to avoid generating dust.[6] For liquid spills, use an inert absorbent material like sand or vermiculite.[6]

  • Collection: Place the spilled material and any contaminated absorbent into a clearly labeled, sealed container for hazardous waste.[6]

  • Decontamination: Clean the spill area with soap and water.[6] Collect all cleaning materials as hazardous waste.[6]

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of the chemical handling lifecycle. Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate and materials contaminated with it must be treated as chemical waste.[6] Do not dispose of this compound down the drain or in regular trash. [6][12]

Waste Segregation and Collection:

  • Solid Waste: Collect unused or contaminated solid compound in a clearly labeled, sealed container designated for non-halogenated organic solid waste.[6]

  • Liquid Waste: Solutions containing the compound should be collected in a separate, sealed, and clearly labeled container for non-halogenated organic liquid waste.[3][6]

  • Contaminated Materials: Items such as gloves, weighing paper, and pipette tips that have come into contact with the compound should be collected in a designated, sealed hazardous waste bag or container.[6]

Disposal Workflow:

G cluster_handling Handling & Use cluster_waste Waste Generation cluster_disposal Disposal Pathway Start Receive Chemical Handle Handle in Fume Hood with appropriate PPE Start->Handle Use Use in Experiment Handle->Use Contaminated Contaminated Materials (Gloves, paper) Handle->Contaminated SolidWaste Solid Waste (Unused chemical) Use->SolidWaste Excess LiquidWaste Liquid Waste (Solutions) Use->LiquidWaste Solutions Use->Contaminated Segregate Segregate Waste Streams SolidWaste->Segregate LiquidWaste->Segregate Contaminated->Segregate Store Store in Labeled, Sealed Containers Segregate->Store EHS Arrange Pickup with Environmental Health & Safety (EHS) Store->EHS Dispose Proper Disposal by Licensed Contractor EHS->Dispose

Sources

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